molecular formula C7H14O B165396 2-Methylcyclohexanol CAS No. 583-59-5

2-Methylcyclohexanol

Cat. No.: B165396
CAS No.: 583-59-5
M. Wt: 114.19 g/mol
InChI Key: NDVWOBYBJYUSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Straw-colored liquid with a weak odor of coconut oil. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVWOBYBJYUSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Record name 2-METHYLCYCLOHEXANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862235
Record name 2-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Straw-colored liquid with a weak odor of coconut oil. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
Record name 2-METHYLCYCLOHEXANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

325.4 to 330.8 °F at 760 mmHg (USCG, 1999), 165-166 °C
Record name 2-METHYLCYCLOHEXANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

138 °F (USCG, 1999), 58 °C c.c.
Record name 2-METHYLCYCLOHEXANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: poor
Record name 2-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.93 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.93
Record name 2-METHYLCYCLOHEXANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 3.9
Record name 2-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

583-59-5, 615-39-4, 7443-70-1, 7443-52-9, 19043-02-8
Record name 2-METHYLCYCLOHEXANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-methyl-, trans-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2-Methylcyclohexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-2-Methylcyclohexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-2-Methylcyclohexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-METHYLCYCLOHEXANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclohexanol, mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-2-methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-2-methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2S)-2-Methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

less than -6 °F (USCG, 1999), -9.5 °C
Record name 2-METHYLCYCLOHEXANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24055
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0294
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Stability of Cis- and Trans-2-Methylcyclohexanol Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the conformational stability of cis- and trans-2-methylcyclohexanol (B1360119). The document delves into the stereochemical principles governing the stability of these diastereomers, with a focus on steric strain and intramolecular interactions. Quantitative data, derived from spectroscopic and computational methods, are presented to elucidate the energetic differences between the various chair conformations. Detailed experimental and computational protocols for the determination of conformational equilibria are also outlined. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of substituted cyclohexane (B81311) systems.

Introduction

Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including many pharmaceuticals. The therapeutic efficacy and biological activity of these compounds are often intrinsically linked to their three-dimensional structure and conformational preferences. 2-Methylcyclohexanol serves as an excellent model system for understanding the subtle interplay of steric and electronic effects that dictate the stability of disubstituted cyclohexanes. This guide will explore the conformational landscapes of the cis and trans isomers of this compound, providing a detailed examination of the factors that govern their relative stabilities.

Conformational Analysis of this compound

The non-planar chair conformation of the cyclohexane ring minimizes both angle and torsional strain. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. The rapid ring-flip process at room temperature allows for the interconversion between two chair conformers. The relative stability of these conformers is primarily dictated by the steric hindrance experienced by the substituents.

A-Values and Steric Strain

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. Larger A-values indicate a greater steric bulk and a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

Table 1: Conformational A-Values for Methyl and Hydroxyl Groups

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)Reference(s)
Methyl (-CH₃)1.74 - 1.87.3 - 7.5[1][2][3]
Hydroxyl (-OH)0.6 - 0.92.5 - 3.8[1][4]
trans-2-Methylcyclohexanol

In trans-2-methylcyclohexanol, the methyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for a chair conformation where both substituents occupy equatorial positions (diequatorial). The alternative chair conformation would force both groups into axial positions (diaxial). Due to the significant steric strain associated with axial substituents, the diequatorial conformer is substantially more stable.[2] The energy difference between the two conformers can be estimated by summing the A-values of the methyl and hydroxyl groups.

Table 2: Estimated Energy Difference for trans-2-Methylcyclohexanol Conformers

ConformerSubstituent PositionsEstimated Relative Energy (kcal/mol)Stability
1(1e, 2e)0More Stable
2(1a, 2a)~2.54Less Stable

Note: The relative energy is an estimation based on the summation of A-values (1.74 kcal/mol for methyl and 0.8 kcal/mol for hydroxyl).

cis-2-Methylcyclohexanol

For cis-2-methylcyclohexanol, the substituents are on the same side of the ring. In any chair conformation, one group will be in an axial position while the other is in an equatorial position. A ring flip interconverts the axial and equatorial positions of the two groups.

The relative stability of the two chair conformers of the cis-isomer depends on which substituent occupies the equatorial position. Given that the methyl group has a larger A-value than the hydroxyl group, the conformer with the equatorial methyl group and axial hydroxyl group is predicted to be more stable.[5][6]

However, the stability of the cis-isomer can be influenced by the possibility of intramolecular hydrogen bonding between the axial hydroxyl group and the equatorial methyl group's carbon or hydrogen atoms, or with the ring itself.[7][8] This interaction can partially offset the steric strain of the axial hydroxyl group, making the energy difference between the two conformers smaller than what would be predicted by A-values alone.

Table 3: Conformational Analysis of cis-2-Methylcyclohexanol

ConformerMethyl PositionHydroxyl PositionPredicted StabilityPotential Stabilizing Factor
1EquatorialAxialMore StableIntramolecular H-bonding
2AxialEquatorialLess Stable-

Experimental and Computational Determination of Stability

The relative stabilities of the conformers of this compound can be determined through various experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. At sufficiently low temperatures, the rate of ring-flipping slows down, allowing for the observation of distinct signals for the axial and equatorial conformers.

  • Protocol Outline:

    • Dissolve a sample of the this compound isomer in a suitable solvent that remains liquid at low temperatures (e.g., deuterated methanol, acetone-d6).

    • Acquire ¹H or ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing until the signals for the individual conformers are resolved.

    • Integrate the signals corresponding to each conformer to determine their relative populations.

    • Calculate the equilibrium constant (K_eq) from the population ratio.

    • Use the Gibbs free energy equation (ΔG = -RTln(K_eq)) to determine the energy difference between the conformers.[9]

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to detect the presence of intramolecular hydrogen bonding, which is a key factor in the stability of cis-2-methylcyclohexanol. The O-H stretching frequency in the IR spectrum will be different for a free hydroxyl group versus one involved in a hydrogen bond.

  • Protocol Outline:

    • Prepare dilute solutions of the this compound isomer in a non-polar solvent (e.g., carbon tetrachloride) to minimize intermolecular hydrogen bonding.

    • Acquire the IR spectrum of the sample.

    • Analyze the region of the O-H stretching vibration (typically 3200-3600 cm⁻¹). A sharp peak around 3600 cm⁻¹ indicates a free hydroxyl group, while a broader peak at a lower frequency suggests the presence of hydrogen bonding.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are widely used to calculate the energies of different conformers and predict their relative stabilities.[10]

  • Protocol Outline:

    • Construct the 3D structures of the different chair conformers of cis- and trans-2-methylcyclohexanol using molecular modeling software.

    • Perform geometry optimization for each conformer using a chosen level of theory and basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy structure for each conformer.

    • Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set for more accurate energy values.

    • The difference in the calculated energies gives the relative stability of the conformers.

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the chair conformations and their equilibria for trans- and cis-2-methylcyclohexanol.

Caption: Chair conformations of trans-2-methylcyclohexanol.

Caption: Chair conformations of cis-2-methylcyclohexanol.

Logical Workflow: Acid-Catalyzed Dehydration of this compound

The acid-catalyzed dehydration of this compound is a classic organic reaction that proceeds through a carbocation intermediate and yields a mixture of alkene products. The reaction pathway provides a logical workflow that can be visualized.

dehydration_workflow start This compound (cis or trans) protonation Protonation of Hydroxyl Group (with H₃PO₄ or H₂SO₄) start->protonation loss_of_water Loss of Water to form Secondary Carbocation protonation->loss_of_water hydride_shift 1,2-Hydride Shift loss_of_water->hydride_shift elimination1 Elimination of H⁺ loss_of_water->elimination1 tertiary_carbocation Formation of Tertiary Carbocation hydride_shift->tertiary_carbocation elimination2 Elimination of H⁺ tertiary_carbocation->elimination2 product3 Methylene-cyclohexane (Minor Product) tertiary_carbocation->product3 product2 3-Methylcyclohexene (Minor Product) elimination1->product2 product1 1-Methylcyclohexene (Major Product) elimination2->product1

Caption: Acid-catalyzed dehydration of this compound.

Conclusion

The relative stability of cis- and trans-2-methylcyclohexanol is governed by a delicate balance of steric and electronic factors. For the trans-isomer, the diequatorial conformation is overwhelmingly favored due to the minimization of steric strain. In the cis-isomer, the conformer with the larger methyl group in the equatorial position is more stable. The potential for intramolecular hydrogen bonding in the cis-isomer adds a layer of complexity to its conformational analysis. The experimental and computational methods outlined in this guide provide a robust framework for quantifying the energetic differences between these conformers, offering valuable insights for researchers in medicinal chemistry and materials science. A thorough understanding of these principles is crucial for the rational design of molecules with specific three-dimensional structures and desired properties.

References

The Synthesis of 2-Methylcyclohexanol: A Technical Guide to its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcyclohexanol, a chiral secondary alcohol, has been a subject of study in organic chemistry for over a century. Its synthesis is a fundamental transformation often used in academic and industrial settings. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for this compound. It details key experimental protocols, presents comparative quantitative data, and illustrates the core reaction pathways. While the initial discovery cannot be attributed to a single individual, its origins are rooted in the foundational work on alicyclic compounds in the late 19th and early 20th centuries.

Historical Context and Discovery

The discovery of this compound is not marked by a singular, definitive publication but rather emerged from the extensive investigations into terpenes and alicyclic compounds during the late 19th and early 20th centuries. The pioneering work of chemists like Otto Wallach, who received the Nobel Prize in Chemistry in 1910 for his contributions to the field of alicyclic compounds, laid the essential groundwork for the synthesis and understanding of such cyclic molecules. The synthesis of this compound has been documented in various organic chemistry studies since the early 20th century.[1] Early methods for its preparation were likely rudimentary, relying on techniques such as the acid-catalyzed hydration of methylcyclohexenes, which were accessible from natural product sources.

Major Synthetic Methodologies

Several key synthetic routes to this compound have been established and refined over the years. The most prominent methods include the reduction of 2-methylcyclohexanone (B44802), the catalytic hydrogenation of o-cresol (B1677501), and the acid-catalyzed hydration of 1-methylcyclohexene.

Reduction of 2-Methylcyclohexanone

The reduction of the corresponding ketone, 2-methylcyclohexanone, is one of the most common and straightforward methods for the laboratory synthesis of this compound. This method allows for the formation of both cis and trans isomers, with the stereochemical outcome often dependent on the choice of reducing agent and reaction conditions.

A typical laboratory procedure involves the reduction of 2-methylcyclohexanone using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.[2][3][4][5][6]

  • Reaction Setup: 2-methylcyclohexanone (1.2 g) is dissolved in methanol (B129727) (5 mL) in a flask and cooled in an ice bath.[3][5]

  • Addition of Reducing Agent: Sodium borohydride (200 mg) is carefully added to the cooled solution. The reaction is typically vigorous and produces bubbling.[3]

  • Reaction Progression: The mixture is allowed to stand at room temperature for approximately 10 minutes to ensure the reaction goes to completion.[5]

  • Workup: To decompose the intermediate borate (B1201080) ester, a sodium hydroxide (B78521) solution (5 mL) is added.[3] Water (4 mL) is then added to facilitate the separation of the product.[3]

  • Extraction and Isolation: The product is extracted from the aqueous layer using an organic solvent such as dichloromethane (B109758) (2 x 2 mL).[3] The combined organic layers are dried over an anhydrous salt like sodium sulfate, and the solvent is removed via rotary evaporation to yield this compound.[5]

Catalytic Hydrogenation of o-Cresol

For industrial-scale production, the catalytic hydrogenation of o-cresol is a prevalent method. This process involves the reduction of the aromatic ring of o-cresol to a cyclohexane (B81311) ring, yielding this compound. The choice of catalyst is crucial for achieving high yield and selectivity.

The following is a representative procedure for the catalytic hydrogenation of o-cresol.

  • Catalyst and Reactant Preparation: A fixed-bed reactor is charged with a Ru/ZrO₂ catalyst (1.0 w% Ru).[7] The hydrogenation feed consists of a solution of o-cresol in a solvent like methylcyclohexane.[7]

  • Reaction Conditions: The reaction is carried out at a temperature of 100°C and a pressure of 5.0 MPa. The hydrogen to phenol (B47542) molar ratio is maintained at 10:1.[7]

  • Product Formation: The reactants are passed through the catalyst bed, leading to the hydrogenation of o-cresol to this compound.

  • Isolation: The product is isolated from the reaction mixture. This method can achieve high conversion and selectivity.

Acid-Catalyzed Hydration of 1-Methylcyclohexene

The acid-catalyzed hydration of 1-methylcyclohexene is a classic method for the synthesis of this compound, proceeding via a carbocation intermediate. This reaction typically follows Markovnikov's rule, leading to the formation of the more substituted alcohol, 1-methylcyclohexanol, as the major product. However, this compound can be formed as a minor product.[8][9]

  • Reaction Setup: 1-methylcyclohexene is added to an aqueous solution of a strong acid, such as sulfuric acid or phosphoric acid.

  • Reaction Conditions: The reaction mixture is stirred, often at a controlled temperature, to promote the hydration of the double bond.

  • Workup and Isolation: After the reaction is complete, the mixture is neutralized, and the organic products are extracted with a suitable solvent. The this compound is then isolated from the product mixture, typically through distillation.

Quantitative Data Summary

The following table summarizes quantitative data for various synthetic methods for this compound.

Synthesis MethodStarting MaterialCatalyst/ReagentReaction ConditionsYield (%)Selectivity (%)Reference
Reduction2-MethylcyclohexanoneSodium BorohydrideMethanol, Ice Bath68.9-[2]
Reduction2-MethylcyclohexanoneSodium Borohydride-~5085 (trans isomer)[3]
Catalytic Hydrogenationo-Cresol1.0w% Ru/ZrO₂100°C, 5.0 MPa, H₂:Phenol 10:198.999.1[7]
Catalytic Hydrogenationo-Cresol1.2w% Pd/C90°C, 4.0 MPa, H₂:Phenol 200:196.699.5[7]
Catalytic Hydrogenationo-Cresol2.0w% Pd/Al₂O₃60°C, 7.0 MPa, H₂:Phenol 30:196.299.7[7]
Catalytic Hydrogenationo-Cresol0.3w% Rh/SiO₂140°C, 0.1 MPa, H₂:Phenol 80:199.799.7[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and purification of this compound.

reduction_pathway ketone 2-Methylcyclohexanone intermediate Intermediate Alkoxyborate ketone->intermediate NaBH4, CH3OH alcohol This compound intermediate->alcohol H2O Workup hydrogenation_pathway cresol o-Cresol alcohol This compound cresol->alcohol H2, Catalyst (e.g., Ru/ZrO2) hydration_pathway alkene 1-Methylcyclohexene carbocation Carbocation Intermediate alkene->carbocation H+ (from H2SO4) alcohol This compound (minor) + 1-Methylcyclohexanol (major) carbocation->alcohol H2O experimental_workflow start Start: Reactants reaction Synthesis Reaction (e.g., Reduction) start->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Distillation) evaporation->purification product Final Product: This compound purification->product

References

Thermodynamic Landscape of 2-Methylcyclohexanol Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the cis and trans stereoisomers of 2-methylcyclohexanol. Understanding the thermodynamic stability and behavior of these isomers is crucial for applications in chemical synthesis, materials science, and drug development, where stereochemistry often dictates molecular interactions and efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical framework for the thermodynamic analysis of these compounds.

Core Thermodynamic Data

The thermodynamic properties of the cis and trans stereoisomers of this compound dictate their relative stability and reactivity. The following tables summarize the available experimental data for the standard enthalpy of formation and the constant pressure heat capacity for each isomer in the liquid state.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°liquid) of this compound Stereoisomers at 298.15 K [1]

StereoisomerChemical FormulaΔfH°liquid (kJ/mol)
cis-2-MethylcyclohexanolC₇H₁₄O-390.2
trans-2-MethylcyclohexanolC₇H₁₄O-415.7

Table 2: Constant Pressure Heat Capacity (Cp,liquid) of this compound Stereoisomers at 298.15 K [2]

StereoisomerChemical FormulaCp,liquid (J/mol·K)
cis-2-MethylcyclohexanolC₇H₁₄O268.95
trans-2-MethylcyclohexanolC₇H₁₄O262.98

Experimental Protocols

The determination of the thermodynamic properties presented above relies on precise calorimetric measurements. The following sections detail the methodologies for determining the enthalpy of formation (via combustion calorimetry) and heat capacity (via adiabatic calorimetry).

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Parr-type bomb calorimeter

  • High-pressure oxygen cylinder

  • Crucible (platinum or fused silica)

  • Ignition wire (platinum or iron)

  • Calorimeter bucket

  • High-precision thermometer or temperature probe

  • Stirrer

  • Pellet press (for solid samples, not required for liquid this compound)

Procedure:

  • Sample Preparation: A precisely weighed sample of liquid this compound (typically 0.5 - 1.0 g) is placed in the crucible. A known length of ignition wire is attached to the electrodes of the bomb, with a portion of it in contact with the sample.

  • Bomb Assembly: The crucible is placed inside the bomb, and a small, known amount of distilled water is added to the bottom of the bomb to ensure that the water produced during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is then placed in the insulating jacket of the calorimeter.

  • Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (determined using a standard substance with a known heat of combustion, such as benzoic acid) is used to calculate the heat released during the combustion of the this compound sample. Corrections are made for the heat of combustion of the ignition wire. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is employed for the precise measurement of the heat capacity of a substance as a function of temperature.

Principle: A known quantity of heat is supplied to the sample in a thermally isolated system (the calorimeter), and the resulting temperature increase is measured. By minimizing heat exchange with the surroundings, the heat supplied is directly related to the heat capacity of the sample.

Apparatus:

  • Adiabatic calorimeter with a sample cell

  • Cryostat for low-temperature measurements

  • Heater for the sample cell

  • High-precision resistance thermometer

  • Adiabatic shield with temperature control

  • Vacuum system

Procedure:

  • Sample Loading: A known mass of the this compound isomer is sealed in the sample cell. The cell is then placed inside the adiabatic shield of the calorimeter.

  • Thermal Isolation: The space between the sample cell and the adiabatic shield is evacuated to minimize heat transfer by convection.

  • Temperature Control: The temperature of the adiabatic shield is controlled to match the temperature of the sample cell at all times, thereby minimizing heat exchange due to radiation and conduction.

  • Heating and Measurement: A known amount of electrical energy is supplied to the heater in the sample cell, causing a small increase in the temperature of the sample. The temperature is precisely measured before and after the heating period.

  • Data Calculation: The heat capacity of the sample at a given temperature is calculated from the amount of heat supplied and the measured temperature rise, after accounting for the heat capacity of the sample cell (determined in a separate calibration experiment).

  • Temperature Range: This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Visualization of Logical and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual framework for comparing the thermodynamic properties of the this compound stereoisomers and the experimental workflow for data acquisition.

Thermodynamic_Comparison cluster_isomers This compound Stereoisomers cluster_properties Thermodynamic Properties cluster_analysis Thermodynamic Analysis cis cis-Isomer enthalpy Standard Enthalpy of Formation (ΔfH°) cis->enthalpy entropy Standard Molar Entropy (S°) cis->entropy heat_capacity Heat Capacity (Cp) cis->heat_capacity trans trans-Isomer trans->enthalpy trans->entropy trans->heat_capacity gibbs Gibbs Free Energy of Formation (ΔfG°) enthalpy->gibbs entropy->gibbs stability Relative Stability gibbs->stability

Caption: Logical flow for comparing the thermodynamic properties of this compound stereoisomers.

Experimental_Workflow cluster_enthalpy Enthalpy of Formation Determination cluster_cp Heat Capacity Determination cluster_final Final Thermodynamic Analysis start_h Sample Preparation combustion Bomb Calorimetry start_h->combustion calc_h Calculate ΔcH° combustion->calc_h hess Apply Hess's Law calc_h->hess end_h ΔfH° hess->end_h gibbs_calc Calculate ΔfG° end_h->gibbs_calc stability_analysis Determine Relative Stability end_h->stability_analysis start_cp Sample Loading adiabatic Adiabatic Calorimetry start_cp->adiabatic measure_cp Measure ΔT vs. Heat Input adiabatic->measure_cp end_cp Cp(T) measure_cp->end_cp end_cp->gibbs_calc end_cp->stability_analysis

Caption: Experimental workflow for the determination of thermodynamic properties.

References

An In-depth Technical Guide to the Chair Conformations of cis-2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational isomers of cis-2-methylcyclohexanol (B1584281), a fundamental molecular structure in organic and medicinal chemistry. A detailed examination of the steric and electronic factors governing the equilibrium between the two chair conformations is presented. This document outlines the relative stabilities of the conformers, supported by quantitative data from established literature. Furthermore, detailed experimental and computational protocols for the determination of conformational equilibria are provided to aid in the practical application of these principles in a research and development setting.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical properties, reactivity, and biological activity. For cyclic molecules such as substituted cyclohexanes, the concept of conformational isomerism is of paramount importance. The cyclohexane (B81311) ring predominantly exists in a low-energy chair conformation, which minimizes both angle and torsional strain. In the case of substituted cyclohexanes like cis-2-methylcyclohexanol, the substituents can occupy either axial or equatorial positions, leading to two distinct chair conformations that are in rapid equilibrium at room temperature. Understanding the energetic landscape of this equilibrium is crucial for predicting molecular behavior and designing molecules with specific properties.

In cis-2-methylcyclohexanol, the methyl and hydroxyl groups are situated on the same face of the cyclohexane ring. This stereochemical arrangement leads to two possible chair conformations: one with the methyl group in an axial position and the hydroxyl group in an equatorial position (axial-methyl, equatorial-hydroxyl), and the other with the methyl group in an equatorial position and the hydroxyl group in an axial position (equatorial-methyl, axial-hydroxyl). The relative stability of these two conformers is dictated by a balance of steric interactions, specifically 1,3-diaxial interactions and gauche interactions, as well as the potential for intramolecular hydrogen bonding.

Conformational Analysis and Stability

The equilibrium between the two chair conformations of cis-2-methylcyclohexanol is governed by the energetic penalties associated with placing substituents in axial positions. The larger the substituent, the greater the steric hindrance it experiences with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. This energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[1]

The conformer with the methyl group in the equatorial position and the hydroxyl group in the axial position is the more stable of the two.[2] This preference is primarily due to the larger steric bulk of the methyl group compared to the hydroxyl group, as reflected in their respective A-values.

Steric Interactions
  • 1,3-Diaxial Interactions: In the less stable conformer, the axial methyl group experiences significant steric repulsion with the two axial hydrogens at the C4 and C6 positions.[3] This interaction is analogous to two gauche butane (B89635) interactions.[3] In contrast, the axial hydroxyl group in the more stable conformer has a smaller 1,3-diaxial interaction.

  • Gauche Interaction: In the more stable conformer, the equatorial methyl and axial hydroxyl groups are on adjacent carbons, leading to a gauche interaction between them. The energetic cost of this interaction must be considered when evaluating the overall stability.

Intramolecular Hydrogen Bonding

A key stabilizing factor in the equatorial-methyl, axial-hydroxyl conformer is the potential for an intramolecular hydrogen bond between the axial hydroxyl group and the lone pair of electrons on the ring oxygen in the chair conformation. This interaction can further lower the energy of this conformer, shifting the equilibrium in its favor. The strength of such hydrogen bonds in similar systems has been estimated to be in the range of 0.73 to 1.32 kcal/mol (3.05 to 5.52 kJ/mol).[4]

Quantitative Conformational Energy Analysis

The relative energy of the two chair conformations can be estimated by considering the contributions of the various steric interactions and stabilizing effects. The A-value represents the free energy difference (ΔG°) for a single substituent.

Table 1: A-Values and Interaction Energies

Interaction/SubstituentEnergy (kcal/mol)Energy (kJ/mol)
A-Value (Methyl) 1.7 - 1.87.1 - 7.5
A-Value (Hydroxyl) 0.7 - 0.92.9 - 3.8
Gauche Butane Interaction ~0.9~3.8
Intramolecular H-Bond (Axial OH) ~0.7 - 1.3~3.0 - 5.5

Note: The energy values are approximate and can vary depending on the specific molecular environment and solvent.

By summing the energetic contributions for each conformer, the overall energy difference can be calculated, providing a quantitative measure of the position of the conformational equilibrium.

Experimental and Computational Protocols

Experimental Determination via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the ratio of conformational isomers in solution. At low temperatures, the rate of ring flipping can be slowed sufficiently to observe distinct signals for the axial and equatorial protons of each conformer.[5]

Detailed Protocol for Low-Temperature ¹H NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of cis-2-methylcyclohexanol in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a variable temperature unit.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, rapid ring flipping will result in time-averaged signals.

  • Low-Temperature Spectra: Gradually lower the temperature of the sample in increments of 10-20 K. Acquire a spectrum at each temperature point.

  • Coalescence Temperature: Observe the broadening and eventual splitting of key proton signals as the temperature is lowered. The temperature at which two distinct signals for a given proton in the two conformers just merge into a single broad peak is the coalescence temperature.

  • Signal Integration: At a temperature well below the coalescence point, where the signals for the two conformers are sharp and well-resolved, carefully integrate the signals corresponding to a specific proton (e.g., the proton on the carbon bearing the hydroxyl group) for both the major and minor conformers.

  • Equilibrium Constant Calculation: The ratio of the integrated areas directly corresponds to the ratio of the two conformers at that temperature. The equilibrium constant (K_eq) can be calculated as: K_eq = [Equatorial-Methyl Conformer] / [Axial-Methyl Conformer]

  • Free Energy Difference Calculation: The Gibbs free energy difference (ΔG°) between the two conformers can then be calculated using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

Computational Chemistry Analysis

Computational chemistry provides a powerful in silico approach to model and quantify the energetic differences between conformers.[6]

Detailed Protocol for Computational Analysis using Gaussian:

  • Structure Building: Construct the 3D structures of both the axial-methyl, equatorial-hydroxyl and the equatorial-methyl, axial-hydroxyl conformers of cis-2-methylcyclohexanol using a molecular modeling program (e.g., GaussView).

  • Geometry Optimization: Perform a geometry optimization for each conformer to find the lowest energy structure for each. A common and reliable method is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Gaussian Input File Example (Optimization):

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

    • Gaussian Input File Example (Frequency):

  • Energy Analysis: Compare the calculated Gibbs free energies of the two optimized conformers. The difference in these values (ΔG) will provide a theoretical prediction of the relative stability and the position of the conformational equilibrium.

  • Advanced Methods (Optional): For higher accuracy, more sophisticated levels of theory and larger basis sets can be employed (e.g., MP2 or CCSD(T) with aug-cc-pVTZ). Solvation effects can also be included using a continuum solvation model (e.g., PCM).

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of cis-2-methylcyclohexanol can be represented as a dynamic process.

Caption: Equilibrium between the two chair conformations of cis-2-methylcyclohexanol.

Note: The images in the DOT script are placeholders and would need to be replaced with actual molecular structure images.

The logical workflow for determining the most stable conformer can be visualized as follows:

Conformational_Analysis_Workflow start Start: cis-2-Methylcyclohexanol draw_conformers Draw both chair conformations start->draw_conformers identify_interactions Identify steric interactions (1,3-diaxial, gauche) draw_conformers->identify_interactions sum_energies Sum energetic contributions (A-values, interaction energies) identify_interactions->sum_energies consider_h_bonding Consider intramolecular hydrogen bonding consider_h_bonding->sum_energies compare_energies Compare total energies sum_energies->compare_energies most_stable Identify the most stable conformer compare_energies->most_stable

Caption: Workflow for determining the most stable conformer of cis-2-methylcyclohexanol.

Conclusion

The conformational analysis of cis-2-methylcyclohexanol reveals a clear preference for the chair conformation in which the larger methyl group occupies the equatorial position to minimize unfavorable 1,3-diaxial interactions. The smaller hydroxyl group resides in the axial position, where it can be further stabilized by an intramolecular hydrogen bond. The principles and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally verify the conformational behavior of substituted cyclohexanes, which is a critical aspect of modern chemical and pharmaceutical research.

References

Axial vs. Equatorial Substituents in 2-Methylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the conformational isomerism of cis- and trans-2-methylcyclohexanol, detailing the energetic preferences of substituent positioning and the experimental and computational methodologies used in their determination.

The spatial arrangement of substituents on a cyclohexane (B81311) ring profoundly influences a molecule's physical, chemical, and biological properties. In the case of 2-methylcyclohexanol, a substituted cyclohexane with two stereocenters, the interplay between the methyl and hydroxyl groups dictates the stability of its various conformations. This technical guide provides a detailed analysis of the axial and equatorial positioning of these substituents in both cis- and trans-2-methylcyclohexanol, intended for researchers, scientists, and professionals in drug development.

Conformational Analysis of Cyclohexane Derivatives

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the plane of the ring). Through a process known as ring-flipping, these positions are interchangeable. However, for substituted cyclohexanes, the two chair conformers are often not energetically equivalent.

The relative stability of these conformers is largely governed by steric strain, particularly 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the same face of the ring, located two carbons away. To alleviate this strain, bulky substituents preferentially occupy the more spacious equatorial position. The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane.

Conformational Equilibria in this compound

This compound exists as two diastereomers: cis-2-methylcyclohexanol (B1584281) and trans-2-methylcyclohexanol. Each of these diastereomers has two chair conformers that are in equilibrium.

trans-2-Methylcyclohexanol

In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The diequatorial conformer is significantly more stable.[1] In the diaxial conformation, both the methyl and hydroxyl groups experience significant 1,3-diaxial interactions with axial hydrogens, leading to considerable steric strain. The energy difference between these two conformers is substantial, causing the equilibrium to lie heavily towards the diequatorial form at room temperature.[1]

cis-2-Methylcyclohexanol

For the cis isomer, the methyl and hydroxyl groups are on the same side of the ring. This results in two chair conformers where one substituent is axial and the other is equatorial. In one conformer, the methyl group is equatorial and the hydroxyl group is axial (eq-ax), while in the other, the methyl group is axial and the hydroxyl group is equatorial (ax-eq).

The relative stability of these two conformers is more nuanced. Based on the A-values of a methyl group (~1.7 kcal/mol) and a hydroxyl group (~0.9 kcal/mol), the conformer with the bulkier methyl group in the equatorial position (eq-ax) would be expected to be more stable.[2] However, the potential for intramolecular hydrogen bonding between the axial hydroxyl group and the equatorial methyl group (or more accurately, the electron cloud of the C-O bond) in the eq-ax conformer can influence the equilibrium.[3] Computational studies are often employed to dissect these competing energetic contributions.

Quantitative Conformational Energy Data

The following tables summarize the key energetic parameters associated with the conformational analysis of substituted cyclohexanes relevant to this compound.

SubstituentA-value (kcal/mol)Reference
Methyl (-CH₃)~1.7 - 1.8[2]
Hydroxyl (-OH)~0.9[2]

Table 1: A-values for Methyl and Hydroxyl Substituents. These values represent the free energy difference favoring the equatorial position for a monosubstituted cyclohexane.

IsomerConformerSubstituent PositionsEstimated Relative Energy (kcal/mol)
trans-2-MethylcyclohexanolDiequatorial-CH₃ (eq), -OH (eq)0
Diaxial-CH₃ (ax), -OH (ax)~2.6
cis-2-MethylcyclohexanolEquatorial-Axial-CH₃ (eq), -OH (ax)0
Axial-Equatorial-CH₃ (ax), -OH (eq)~0.8

Table 2: Estimated Relative Conformational Energies of this compound Isomers. The relative energies are estimated based on the additivity of A-values and do not account for all potential intramolecular interactions. The diequatorial conformer of the trans isomer and the equatorial-axial conformer of the cis isomer are set as the reference (0 kcal/mol) for each respective isomer.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique to study conformational equilibria.[3] At sufficiently low temperatures, the rate of chair-flipping slows down, allowing for the observation of distinct signals for each conformer.

Methodology:

  • Sample Preparation: A solution of the this compound isomer is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.

  • Variable Temperature NMR: The NMR probe is cooled to a low temperature (e.g., -80 °C) to slow the conformational exchange.[4]

  • Spectral Acquisition: ¹H NMR spectra are acquired at various low temperatures.

  • Data Analysis: The relative populations of the conformers are determined by integrating the areas of well-resolved signals corresponding to each conformer. The Gibbs free energy difference (ΔG°) can then be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the conformer populations).

J-Coupling Analysis: The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns of the protons on the carbons bearing the methyl and hydroxyl groups, the predominant conformation can be inferred even at room temperature.

Gas Chromatography (GC)

Gas chromatography can be used to analyze the product distribution of reactions involving this compound, such as dehydration, which can be influenced by the conformational preferences of the starting material.[5][6]

Methodology:

  • Reaction: The reaction (e.g., acid-catalyzed dehydration) is performed on a mixture of cis- and trans-2-methylcyclohexanol.[7]

  • Sample Injection: A small volume of the reaction mixture is injected into the gas chromatograph.

  • Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection and Quantification: A detector measures the amount of each component as it elutes from the column, generating a chromatogram. The relative amounts of the products can be determined by integrating the area under each peak.[8]

Visualizing Conformational Equilibria and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and a relevant reaction pathway for this compound.

G cluster_trans trans-2-Methylcyclohexanol Equilibrium trans_ee Diequatorial (More Stable) trans_aa Diaxial (Less Stable) trans_ee->trans_aa Ring Flip

Caption: Chair-flipping equilibrium of trans-2-methylcyclohexanol.

G cluster_cis cis-2-Methylcyclohexanol Equilibrium cis_eq_ax eq-Methyl, ax-Hydroxyl (More Stable) cis_ax_eq ax-Methyl, eq-Hydroxyl (Less Stable) cis_eq_ax->cis_ax_eq Ring Flip

Caption: Chair-flipping equilibrium of cis-2-methylcyclohexanol.

G cluster_dehydration E1 Dehydration of this compound A This compound B Protonation of -OH group A->B H⁺ C Loss of H₂O (Carbocation formation) B->C D Deprotonation C->D E Alkene Products (1-methylcyclohexene, 3-methylcyclohexene) D->E -H⁺

Caption: Simplified E1 dehydration pathway of this compound.

Conclusion

The conformational analysis of this compound isomers highlights the critical role of steric and electronic factors in determining molecular stability. For trans-2-methylcyclohexanol, the diequatorial conformer is overwhelmingly favored due to the avoidance of severe 1,3-diaxial interactions. In cis-2-methylcyclohexanol, the equilibrium between the two chair conformers is more finely balanced, with the preference for the larger methyl group to be equatorial competing with potential stabilizing intramolecular hydrogen bonding. A thorough understanding of these conformational preferences, gained through experimental techniques like NMR and computational modeling, is essential for predicting the reactivity and biological activity of this and related molecules, providing a valuable framework for rational drug design and development.

References

An In-depth Technical Guide to the Interconversion of 2-Methylcyclohexanol Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of 2-methylcyclohexanol, a molecule of significant interest in stereochemistry and as a chiral building block in pharmaceutical synthesis. Understanding the equilibrium and interconversion between its various chair conformations is critical for predicting reactivity, designing stereoselective reactions, and understanding its interactions in biological systems. This document details the thermodynamic principles governing conformer stability, presents quantitative data, outlines experimental and computational methodologies for their study, and provides visual representations of the key conformational pathways.

Introduction to Conformational Analysis of this compound

This compound exists as two diastereomers: cis-2-methylcyclohexanol (B1584281) and trans-2-methylcyclohexanol (B1360119). Each of these diastereomers can exist in two primary chair conformations that interconvert through a process known as ring flipping. The relative stability of these conformers is dictated by a combination of steric and electronic factors, including 1,3-diaxial interactions, gauche interactions, and the potential for intramolecular hydrogen bonding.

The predominant conformation at equilibrium is the one with the lowest Gibbs free energy (ΔG°). This can be qualitatively predicted by considering the steric bulk of the substituents and their preference for the more spacious equatorial position. For a quantitative assessment, A-values, which represent the energy difference between the axial and equatorial positions for a given substituent on a cyclohexane (B81311) ring, are often employed.

Conformational Equilibria and Energetics

The stability of the conformers of this compound is primarily influenced by the steric strain arising from axial substituents. The key energetic contributions to consider are:

  • 1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions).

  • Gauche Interactions: Steric strain between substituents on adjacent carbons that have a dihedral angle of approximately 60°, similar to the gauche conformation of butane.

  • Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl group and the methyl group, which can influence the relative stability of certain conformers.

cis-2-Methylcyclohexanol

In the cis isomer, the methyl and hydroxyl groups are on the same side of the cyclohexane ring. This leads to two chair conformers that are in equilibrium: one with an axial methyl group and an equatorial hydroxyl group, and the other with an equatorial methyl group and an axial hydroxyl group.

The relative stability of these two conformers can be estimated using the A-values of the methyl and hydroxyl groups. The A-value for a methyl group is approximately 1.74 kcal/mol, while the A-value for a hydroxyl group is around 0.87 kcal/mol.[1] The conformer with the bulkier methyl group in the equatorial position and the smaller hydroxyl group in the axial position is predicted to be the more stable conformation.[2]

trans-2-Methylcyclohexanol

In the trans isomer, the methyl and hydroxyl groups are on opposite sides of the ring. The two chair conformations consist of one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The diequatorial conformer is significantly more stable as it minimizes 1,3-diaxial interactions for both substituents. The diaxial conformer suffers from the combined steric strain of an axial methyl group and an axial hydroxyl group, making its population at equilibrium negligible under normal conditions.

Quantitative Conformational Energy Analysis

The energy difference (ΔG°) between conformers can be estimated by summing the A-values of the axial substituents. However, for 1,2-disubstituted cyclohexanes, this additivity can be inexact due to additional gauche interactions and other intramolecular forces.[3] Experimental determination through techniques like variable-temperature NMR spectroscopy provides more accurate energy differences.

Table 1: Estimated Conformational Energies of this compound Isomers

IsomerConformerAxial Substituent(s)Estimated ΔG° (kcal/mol) from A-valuesMore Stable Conformer
cis-2-Methylcyclohexanol1-CH₃1.74No
2-OH0.87Yes
trans-2-Methylcyclohexanol1 (diequatorial)None0Yes
2 (diaxial)-CH₃, -OH~2.61 (1.74 + 0.87)No

Note: These are estimated values based on the additivity of A-values. Experimental values may differ due to gauche interactions and potential intramolecular hydrogen bonding.

Experimental and Computational Protocols

Experimental Determination via NMR Spectroscopy

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for determining the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of conformational equilibria.[4][5]

Protocol for Conformational Analysis of this compound using VT-NMR:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 M) of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • Data Acquisition: Acquire ¹H NMR spectra at a range of temperatures, for example, from 298 K down to the coalescence temperature or lower (e.g., 180 K), ensuring temperature equilibration at each step.

  • Spectral Analysis: At low temperatures where the ring flip is slow on the NMR timescale, the signals for the individual conformers will be distinct. Integrate the signals corresponding to each conformer to determine their relative populations (K_eq).

  • Thermodynamic Parameters: Calculate the Gibbs free energy difference at each temperature using the equation: ΔG° = -RTln(K_eq). A plot of ΔG° versus T (van't Hoff plot) will yield ΔH° (from the slope) and ΔS° (from the intercept).

  • Karplus Equation Analysis: The coupling constants (³J_HH) between vicinal protons, particularly the proton on the carbon bearing the hydroxyl group, can be used to deduce the dihedral angles and thus the predominant conformation, based on the Karplus equation.[6][7]

Computational Modeling Protocol

Density Functional Theory (DFT) calculations are a reliable method for predicting the relative energies and geometries of conformers.

Protocol for DFT-based Conformational Analysis of this compound:

  • Structure Generation: Generate 3D structures of all possible chair conformers for both cis- and trans-2-methylcyclohexanol.

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A common and effective level of theory is the B3LYP functional with a 6-31G* or larger basis set.[8][9] For higher accuracy, especially for systems with potential dispersion interactions, functionals like ωB97X-D with a larger basis set (e.g., aug-cc-pVTZ) are recommended.[10]

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

  • Energy Analysis: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities and predict the equilibrium populations at a given temperature using the Boltzmann distribution.

  • Analysis of Intramolecular Interactions: Analyze the optimized geometries for evidence of intramolecular hydrogen bonding (e.g., short O-H···C distance and favorable angles). Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize such interactions.[10]

Visualization of Conformational Interconversion

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria for the cis and trans isomers of this compound.

cis_2_methylcyclohexanol_conformers cluster_cis cis-2-Methylcyclohexanol Interconversion conformer1 Axial-Methyl, Equatorial-Hydroxyl (Higher Energy) conformer2 Equatorial-Methyl, Axial-Hydroxyl (Lower Energy) conformer1->conformer2 Ring Flip

Caption: Interconversion of cis-2-methylcyclohexanol conformers.

trans_2_methylcyclohexanol_conformers cluster_trans trans-2-Methylcyclohexanol Interconversion conformer1 Diequatorial (Lower Energy) conformer2 Diaxial (Higher Energy) conformer1->conformer2 Ring Flip

Caption: Interconversion of trans-2-methylcyclohexanol conformers.

Logical Workflow for Conformational Analysis

The logical process for a comprehensive conformational analysis of this compound is outlined below.

conformational_analysis_workflow cluster_workflow Conformational Analysis Workflow start Start: Isomer Selection (cis or trans) exp_protocol Experimental Protocol (VT-NMR Spectroscopy) start->exp_protocol comp_protocol Computational Protocol (DFT Calculations) start->comp_protocol data_acquisition Data Acquisition (Spectra at various T) exp_protocol->data_acquisition structure_gen Structure Generation (Initial Conformer Geometries) comp_protocol->structure_gen spectral_analysis Spectral Analysis (Integration, Coupling Constants) data_acquisition->spectral_analysis optimization Geometry Optimization & Frequency Calculation structure_gen->optimization thermo_params Determine Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) spectral_analysis->thermo_params energy_analysis Relative Energy Calculation (ΔG°) optimization->energy_analysis comparison Comparison and Validation thermo_params->comparison energy_analysis->comparison conclusion Conclusion: Predominant Conformer and Energetics comparison->conclusion

Caption: Logical workflow for conformational analysis.

Conclusion

The conformational landscape of this compound is governed by a delicate balance of steric and electronic effects. For cis-2-methylcyclohexanol, the conformer with the equatorial methyl group is favored. For trans-2-methylcyclohexanol, the diequatorial conformer is overwhelmingly the most stable. While A-values provide a useful first approximation of the energetic differences, a combination of advanced experimental techniques like variable-temperature NMR and high-level computational modeling is necessary for a precise and comprehensive understanding of the conformational equilibria. This knowledge is fundamental for professionals in drug development and organic synthesis, as it directly impacts the chemical and biological properties of this versatile molecule.

References

Methodological & Application

Synthesis of 2-Methylcyclohexanol from 2-Methylcyclohexanone: A Comparative Study of Reduction Methods

Application Notes and Protocols for the Catalytic Hydrogenation of o-Cresol to 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of o-cresol (B1677501) to 2-methylcyclohexanol is a significant transformation in organic synthesis, yielding a valuable intermediate for the pharmaceutical, fragrance, and specialty chemical industries.[1][2][3] this compound, with its cis and trans isomers, serves as a precursor for various active pharmaceutical ingredients (APIs) and other fine chemicals.[2] This document provides detailed application notes and experimental protocols for this reaction, focusing on catalyst selection, reaction conditions, and product analysis.

The hydrogenation of o-cresol can proceed through two primary pathways: a direct route where the aromatic ring is hydrogenated directly to the corresponding cyclohexanol, and an indirect route involving the formation of 2-methylcyclohexanone (B44802) as an intermediate, which is subsequently reduced to this compound.[1][4][5] The choice of catalyst and reaction conditions plays a crucial role in determining the dominant pathway and the final product distribution.[1]

Catalyst Selection and Performance

Various noble metal catalysts, including ruthenium (Ru), rhodium (Rh), palladium (Pd), and platinum (Pt) supported on carbon (C) or other materials like alumina (B75360) (Al₂O₃), have been investigated for this reaction.[1][6]

  • Ruthenium (Ru/C): Often favored for the hydrogenation of alkylphenols to their corresponding cyclohexanols under relatively mild conditions.[1]

  • Rhodium (Rh/C): Demonstrates high activity and can proceed through both direct and indirect pathways.[1]

  • Palladium (Pd/C): Tends to favor the formation of the intermediate, 2-methylcyclohexanone, via an indirect pathway.[1]

  • Platinum (Pt/C): Effective for the hydrogenation of the carbonyl group, making it suitable for the reduction of the intermediate ketone.[1] It can also facilitate both direct and indirect hydrogenation of o-cresol.[1][4]

The selection of the catalyst will depend on the desired product. For high selectivity to this compound, Ru/C and Rh/C are often excellent choices. If the intermediate, 2-methylcyclohexanone, is the target, Pd/C is generally preferred.

Quantitative Data on Catalyst Performance

The following table summarizes quantitative data from various studies on the catalytic hydrogenation of o-cresol.

CatalystTemperature (°C)Pressure (MPa)Solvento-Cresol Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Pd/C904.0Methylcyclohexane97.199.596.6[6]
Pd/Al₂O₃607.0Butanol96.599.796.2[6]
Ru/C500.8 - 1.0Not SpecifiedHigh ActivityPreferred for AlkylcyclohexanolsNot Specified[1]
Pt/C135Not Specifiedn-Dodecane~100HighHigh[4]

Experimental Protocols

Below are two detailed protocols for the catalytic hydrogenation of o-cresol in a batch reactor and a fixed-bed reactor.

Protocol 1: Batch Hydrogenation of o-Cresol

This protocol is suitable for lab-scale synthesis and catalyst screening.

Materials:

  • o-Cresol

  • Solvent (e.g., n-dodecane, ethanol, or methylcyclohexane)

  • Catalyst (e.g., 5% Ru/C, 5% Pt/C, or 5% Pd/C)

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls

  • Hydrogen gas (high purity)

  • Analytical equipment: Gas Chromatograph (GC) and Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reactor Setup:

    • Ensure the autoclave is clean and dry.

    • Charge the autoclave with o-cresol and the chosen solvent. A typical substrate concentration is 10-40 wt%.

    • Add the catalyst. A typical catalyst loading is 1-5 wt% relative to the o-cresol.

  • Reaction Execution:

    • Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-7 MPa).[1][6]

    • Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 50-150°C).[1][6]

    • Maintain a constant hydrogen pressure throughout the reaction by supplying hydrogen from a reservoir as it is consumed.

    • Monitor the reaction progress by taking small samples periodically through the sampling valve.

  • Work-up and Analysis:

    • After the reaction is complete (as determined by GC analysis showing complete consumption of o-cresol), cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Wash the catalyst with a small amount of fresh solvent.

    • The filtrate contains the product mixture. Analyze the composition of the crude product using GC and GC-MS to determine the conversion of o-cresol and the selectivity to this compound and other products.[1]

    • If necessary, the product can be purified by distillation.

Protocol 2: Fixed-Bed Continuous Hydrogenation of o-Cresol

This protocol is suitable for continuous production and catalyst stability studies.

Materials:

  • o-Cresol solution in a suitable solvent (e.g., 40 wt% in methylcyclohexane).[6]

  • Packed bed reactor with a fixed catalyst bed (e.g., Pd/C or Pd/Al₂O₃).

  • High-pressure liquid pump.

  • Mass flow controller for hydrogen gas.

  • Back pressure regulator.

  • Product collection vessel.

  • Analytical equipment: GC and GC-MS.

Procedure:

  • System Setup:

    • Pack the reactor with the catalyst.

    • Assemble the reactor system, ensuring all connections are secure for high-pressure operation.

  • Reaction Execution:

    • Pressurize the system with hydrogen to the desired operating pressure (e.g., 4.0 MPa).[6]

    • Heat the reactor to the target temperature (e.g., 90°C).[6]

    • Start the hydrogen flow at the desired rate. The hydrogen to o-cresol molar ratio can be high (e.g., 200:1).[6]

    • Pump the o-cresol solution through the catalyst bed at a specific weight hourly space velocity (WHSV) (e.g., 4.0 h⁻¹).[6]

    • Collect the product stream from the reactor outlet after passing through the back pressure regulator.

  • Analysis:

    • Analyze the collected liquid product using GC and GC-MS to determine the o-cresol conversion and product selectivity.[1]

Visualizations

Reaction Pathway

ReactionPathway o-Cresol o-Cresol 2-Methylcyclohexanone 2-Methylcyclohexanone o-Cresol->2-Methylcyclohexanone Indirect Pathway (e.g., Pd/C) This compound This compound o-Cresol->this compound Direct Pathway (e.g., Ru/C, Rh/C) 2-Methylcyclohexanone->this compound Hydrogenation (e.g., Pt/C)

Caption: Reaction pathways for the catalytic hydrogenation of o-cresol.

Experimental Workflow for Batch Hydrogenation

BatchWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Charge_Reactants Charge Reactor: o-Cresol, Solvent, Catalyst Seal_Purge Seal and Purge (N2, then H2) Charge_Reactants->Seal_Purge Pressurize_Heat Pressurize with H2 and Heat to Temp Seal_Purge->Pressurize_Heat Run_Reaction Stir and Maintain H2 Pressure Pressurize_Heat->Run_Reaction Cool_Vent Cool Reactor and Vent H2 Run_Reaction->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Analyze Analyze Product by GC / GC-MS Filter->Analyze

Caption: Experimental workflow for batch hydrogenation of o-cresol.

References

Application Notes and Protocols for the Stereoselective Synthesis of trans-2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of trans-2-methylcyclohexanol (B1360119), a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds. The document outlines two primary, reliable methods for achieving high diastereoselectivity for the desired trans isomer: the reduction of 2-methylcyclohexanone (B44802) and the hydroboration-oxidation of 1-methylcyclohexene.

Method 1: Diastereoselective Reduction of 2-Methylcyclohexanone

The reduction of 2-methylcyclohexanone is a common and effective method for the synthesis of 2-methylcyclohexanol. The stereochemical outcome of this reaction is highly dependent on the choice of reducing agent and the reaction conditions. Bulky reducing agents tend to favor the formation of the trans isomer through equatorial attack of the hydride, which is sterically less hindered. Sodium borohydride (B1222165) (NaBH₄) is a cost-effective and safe reducing agent that provides good selectivity for the trans product.

Protocol 1: Reduction of 2-Methylcyclohexanone using Sodium Borohydride

This protocol details the reduction of 2-methylcyclohexanone to this compound, with a favorable diastereoselectivity for the trans isomer.[1][2]

Materials:

  • 2-Methylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Large test tube or round-bottom flask

  • Ice-water bath

  • Separatory funnel

  • Magnetic stirrer and stir bar (optional)

  • Rotary evaporator

Procedure:

  • To a large test tube or a round-bottom flask, add 4 mL of dichloromethane.

  • Add 0.9 mL of 2-methylcyclohexanone to the dichloromethane.

  • Cool the mixture in an ice-water bath.

  • Carefully add 0.15 g of sodium borohydride in small portions to the cooled solution. A vigorous bubbling reaction will occur.

  • After the initial vigorous reaction subsides, remove the reaction vessel from the ice-water bath and allow it to stand at room temperature for 20 minutes, with occasional swirling or stirring.

  • Pour the reaction mixture into a separatory funnel.

  • Rinse the reaction vessel with an additional 5 mL of dichloromethane and add this to the separatory funnel.

  • Add 10 mL of water and 10 mL of 3 M sodium hydroxide solution to the separatory funnel to decompose the borate (B1201080) salts.

  • Shake the separatory funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and drain the lower organic (dichloromethane) layer into a clean Erlenmeyer flask.

  • Extract the aqueous layer with two additional 10 mL portions of dichloromethane. Combine all organic extracts.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the dichloromethane using a rotary evaporator to yield the this compound product as an oil.

  • The ratio of trans to cis isomers can be determined using gas chromatography (GC) or ¹H NMR spectroscopy.[1][3]

Quantitative Data: Diastereoselectivity of 2-Methylcyclohexanone Reduction
Reducing AgentSolventtrans : cis RatioReference
NaBH₄Dichloromethane/Water85 : 15[1]
NaBH₄Methanol75 : 25
LiAlH₄Diethyl Ether78 : 22
Catalytic Transfer Hydrogenation (ZrO₂)2-Propanol (vapor phase)44 : 56[4]

Note: The diastereoselectivity can be influenced by reaction temperature and other conditions.

Experimental Workflow: Reduction of 2-Methylcyclohexanone

G cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis 2-Methylcyclohexanone 2-Methylcyclohexanone Reaction_Mixture Reaction Mixture 2-Methylcyclohexanone->Reaction_Mixture NaBH4_DCM 1. NaBH4, CH2Cl2, 0°C 2. H2O, NaOH Extraction Liquid-Liquid Extraction (CH2Cl2/H2O) Reaction_Mixture->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product trans/cis-2-Methylcyclohexanol Evaporation->Product Analysis_Node GC or 1H NMR Product->Analysis_Node

Caption: Workflow for the synthesis of this compound.

Method 2: Hydroboration-Oxidation of 1-Methylcyclohexene

The hydroboration-oxidation of 1-methylcyclohexene is a highly stereoselective method for the synthesis of trans-2-methylcyclohexanol. This two-step reaction proceeds via a syn-addition of borane (B79455) across the double bond, followed by oxidation with retention of stereochemistry, resulting in the exclusive formation of the trans product.[5][6][7][8]

Protocol 2: Hydroboration-Oxidation of 1-Methylcyclohexene

This protocol describes the synthesis of trans-2-methylcyclohexanol from 1-methylcyclohexene with high stereoselectivity.[5]

Materials:

  • 1-Methylcyclohexene

  • Borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution (1 M in THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Rubber septum

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 0.92 mL of 1-methylcyclohexene.

  • Cool the flask in an ice-water bath.

  • Using a syringe, slowly add 8.3 mL of a 1 M solution of borane-tetrahydrofuran complex to the stirred alkene solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the flask again in an ice-water bath and slowly add 3 mL of 3 M sodium hydroxide solution.

  • Carefully add 3 mL of 30% hydrogen peroxide solution dropwise to the stirred mixture. Caution: This addition is exothermic.

  • After the addition of hydrogen peroxide, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Add 10 mL of diethyl ether to the reaction mixture and transfer the contents to a separatory funnel.

  • Remove the lower aqueous layer.

  • Wash the organic layer with two 10 mL portions of saturated sodium bicarbonate solution.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Decant or filter the solution and remove the diethyl ether by rotary evaporation to obtain trans-2-methylcyclohexanol.

Quantitative Data: Stereoselectivity of Hydroboration-Oxidation
Starting MaterialReagentsProductDiastereoselectivity (trans:cis)Reference
1-Methylcyclohexene1. BH₃·THF2. H₂O₂, NaOHtrans-2-Methylcyclohexanol>99 : 1[5]

Reaction Pathway: Hydroboration-Oxidation

G 1-Methylcyclohexene 1-Methylcyclohexene Organoborane Organoborane 1-Methylcyclohexene->Organoborane BH3-THF (syn-addition) trans-2-Methylcyclohexanol trans-2-Methylcyclohexanol Organoborane->trans-2-Methylcyclohexanol H2O2, NaOH (Oxidation)

Caption: Synthesis of trans-2-Methylcyclohexanol via hydroboration.

Method 3: Epoxide Ring-Opening (General Strategy)

Another effective strategy for the synthesis of trans-disubstituted cyclohexanes is through the ring-opening of an epoxide. The synthesis of trans-2-methylcyclohexanol can be achieved by the nucleophilic ring-opening of 1,2-epoxy-1-methylcyclohexane. The reaction proceeds via an Sₙ2-type mechanism, where a hydride reagent, such as Lithium Aluminum Hydride (LiAlH₄), acts as the nucleophile. The hydride attacks the less substituted carbon of the epoxide, leading to the formation of the trans product.

General Reaction Scheme

G 1,2-Epoxy-1-methylcyclohexane 1,2-Epoxy-1-methylcyclohexane trans-2-Methylcyclohexanol trans-2-Methylcyclohexanol 1,2-Epoxy-1-methylcyclohexane->trans-2-Methylcyclohexanol 1. LiAlH4 2. H2O

Caption: Epoxide ring-opening for trans-2-Methylcyclohexanol.

While a detailed, step-by-step protocol for this specific transformation is not provided here, the general procedure involves the careful addition of the epoxide to a solution of LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to quench the reaction and protonate the resulting alkoxide. This method is known to provide high stereoselectivity for the trans isomer.

References

Application Note: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the acid-catalyzed dehydration of 2-methylcyclohexanol, a classic E1 elimination reaction that results in the formation of a mixture of isomeric alkenes. The primary products, 1-methylcyclohexene and 3-methylcyclohexene, are formed via a carbocation intermediate. This document outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and analysis of the products. Furthermore, it includes a summary of expected quantitative data and a visual representation of the experimental workflow and reaction mechanism. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely studied reaction in organic chemistry for the synthesis of alkenes. The reaction proceeds via an E1 (elimination, unimolecular) mechanism, particularly with secondary and tertiary alcohols.[1] In this process, an acid catalyst, typically a strong mineral acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[2] Subsequent loss of water generates a carbocation intermediate.[1][2] This intermediate can then lose a proton from an adjacent carbon to form a double bond, yielding an alkene.

In the case of this compound, the initial formation of a secondary carbocation can be followed by a 1,2-hydride shift to form a more stable tertiary carbocation.[2][3] Deprotonation from different adjacent carbons of these carbocation intermediates leads to a mixture of products, primarily the more substituted and thermodynamically stable 1-methylcyclohexene (Zaitsev's product), along with 3-methylcyclohexene.[4][5] A smaller amount of the exocyclic alkene, methylenecyclohexane, may also be formed.[6] The distribution of these products is influenced by factors such as the acid catalyst used, reaction temperature, and reaction time.[4]

This experiment demonstrates key concepts in organic chemistry including reaction mechanisms, carbocation rearrangements, and the principles of regioselectivity as described by Zaitsev's rule.[5][7] The products are typically isolated by distillation and can be characterized and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS), infrared (IR) spectroscopy, and qualitative tests for unsaturation.[2][8][9]

Data Presentation

The following table summarizes the typical quantitative data associated with the acid-catalyzed dehydration of this compound. The values presented are representative and may vary based on specific experimental conditions and the isomeric composition (cis/trans) of the starting material.

ParameterValueReference
Reactants & Reagents
This compound5.0 mL (4.65 g, 40.7 mmol)[10]
9 M Sulfuric Acid3.0 mL - 3.5 mL[8][10]
85% Phosphoric Acid0.6 mL - 5 mL[5][11]
Reaction Conditions
Distillation Temperature95-120 °C[8][12]
Product Analysis
Percent Yield18.7% - 74.8%[9]
Product Composition (Example GC Analysis)
1-Methylcyclohexene54.78% - 81.8%[6][13]
3-Methylcyclohexene2.33% - 33.65%[6][14]
Characterization Data
Boiling Point of 1-Methylcyclohexene110-111 °C[3]
Boiling Point of 3-Methylcyclohexene103-104 °C[3]
IR Spectroscopy (Product Mixture)C=C stretch: ~1650 cm⁻¹, =C-H stretch: ~3050 cm⁻¹[9]

Experimental Protocols

This section details the methodology for the acid-catalyzed dehydration of this compound.

Materials and Equipment
  • This compound (mixture of cis and trans isomers)

  • Concentrated Sulfuric Acid (9 M H₂SO₄) or Phosphoric Acid (85% H₃PO₄)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (5-10%)

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (25 mL or 50 mL)

  • Fractional distillation apparatus (Hickman still or standard setup)

  • Heating mantle or sand bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Graduated cylinders

  • Ice bath

  • Gas chromatograph-mass spectrometer (GC-MS)

  • FTIR spectrometer

  • Test tubes for qualitative tests

Reaction Procedure
  • To a 25 mL round-bottom flask, add a magnetic stir bar, 5.0 mL of this compound, and slowly add 3.0 mL of 9 M sulfuric acid (or an appropriate amount of 85% phosphoric acid).[8] Swirl the flask gently to ensure thorough mixing of the liquids.

  • Assemble a fractional distillation apparatus.[8] Use a pre-weighed 10 mL graduated cylinder, cooled in an ice-water bath, as the receiving vessel to collect the distillate.[8][10]

  • Heat the reaction mixture using a heating mantle or sand bath while stirring.[8]

  • Adjust the heating to maintain a steady distillation rate of approximately one drop every one to two seconds.[8][10] The temperature of the distilling vapor should be kept below 100 °C to minimize the co-distillation of unreacted alcohol.[5]

  • Continue the distillation until approximately 3 mL of the organic product mixture has been collected.[8] If the distillation rate slows significantly, an additional 3 mL of water can be added to the reaction flask to aid in the distillation of the remaining product.[8]

Workup Procedure
  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer by adding 5 mL of 10% sodium carbonate solution to neutralize any residual acid.[11] Stopper the funnel, vent frequently, and shake gently. Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with 5 mL of water, and then with 5 mL of saturated sodium chloride solution (brine) to facilitate the removal of dissolved water.[11] Discard the aqueous layer after each wash.

  • Transfer the crude alkene product to a clean, dry Erlenmeyer flask.

  • Dry the product by adding a small amount of a drying agent, such as anhydrous calcium chloride or magnesium sulfate.[9][11] Swirl the flask and allow it to stand for 10-15 minutes. The liquid should be clear when dry.

  • Carefully decant or filter the dried product into a pre-weighed, clean, dry vial.

  • Determine the mass of the final product and calculate the percent yield.

Product Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the product mixture to determine the relative percentages of the different alkene isomers formed.[2][8] Dilute a small sample of the product in an appropriate solvent (e.g., hexane (B92381) or acetone) before injection.[3]

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product mixture. The presence of alkenes is indicated by a C=C stretching vibration around 1650 cm⁻¹ and a vinylic =C-H stretching vibration around 3050 cm⁻¹.[9] The disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) confirms the reaction completion.[9]

  • Qualitative Tests for Unsaturation:

    • Bromine Test: Dissolve a drop of the product in a small amount of an inert solvent (e.g., dichloromethane). Add a dilute solution of bromine dropwise. The rapid disappearance of the orange-brown bromine color indicates the presence of a carbon-carbon double bond.[5][8]

    • Baeyer's Test: Dissolve a few drops of the product in ethanol. Add a dilute solution of potassium permanganate (B83412) (KMnO₄) dropwise while shaking. A positive test for unsaturation is the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.[5][8][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification reagents 1. Mix this compound and Acid Catalyst distillation 2. Assemble Fractional Distillation Apparatus reagents->distillation heating 3. Heat and Distill Product Mixture distillation->heating wash_bicarb 4. Neutralize with NaHCO3/Na2CO3 Solution heating->wash_bicarb Collect Distillate wash_water_brine 5. Wash with Water and Brine wash_bicarb->wash_water_brine drying 6. Dry with Anhydrous CaCl2 or MgSO4 wash_water_brine->drying isolation 7. Isolate Pure Product drying->isolation gcms GC-MS Analysis isolation->gcms ir IR Spectroscopy isolation->ir qualitative Unsaturation Tests (Bromine, Baeyer's) isolation->qualitative

Caption: Experimental workflow for the acid-catalyzed dehydration of this compound.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Rearrangement (Hydride Shift) cluster_step4 Step 4: Deprotonation to form Alkenes alcohol This compound protonated_alcohol Protonated Alcohol (Good Leaving Group) alcohol->protonated_alcohol + H+ proton H3O+ protonated_alcohol->alcohol - H+ protonated_alcohol2 Protonated Alcohol protonated_alcohol->protonated_alcohol2 water_out H2O sec_carbocation Secondary Carbocation sec_carbocation2 Secondary Carbocation sec_carbocation->sec_carbocation2 protonated_alcohol2->sec_carbocation - H2O water_leaving H2O tert_carbocation Tertiary Carbocation (More Stable) sec_carbocation2->tert_carbocation 1,2-Hydride Shift sec_carbocation3 Secondary Carbocation tert_carbocation2 Tertiary Carbocation tert_carbocation->tert_carbocation2 product1 3-Methylcyclohexene sec_carbocation3->product1 - H+ product2 1-Methylcyclohexene (Major Product) tert_carbocation2->product2 - H+ product3 Methylenecyclohexane tert_carbocation2->product3 - H+

Caption: Mechanism of acid-catalyzed dehydration of this compound.

References

Application Note: Gas Chromatography Analysis of 2-Methylcyclohexanol Dehydration Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acid-catalyzed dehydration of 2-methylcyclohexanol and the subsequent quantitative analysis of the resulting alkene products using gas chromatography (GC). The E1 elimination reaction of this compound typically yields a mixture of three isomeric alkenes: 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane (B74748). The distribution of these products is highly dependent on the reaction conditions, particularly the acid catalyst used. This document outlines the experimental procedures for conducting the dehydration reaction with common acid catalysts, such as sulfuric acid and phosphoric acid, and provides a validated GC method for the separation and quantification of the product mixture. The data presented herein demonstrates the influence of the catalyst on product distribution, in accordance with Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely studied reaction in organic chemistry, often employed for the synthesis of alkenes. The dehydration of this compound serves as an excellent model system for investigating the principles of regioselectivity in E1 elimination reactions. The reaction proceeds through a carbocation intermediate, which can then lose a proton from an adjacent carbon to form a double bond. Due to the structure of the 2-methylcyclohexyl carbocation and the possibility of a hydride shift, a mixture of alkene isomers is typically formed.[1][2] The major product is generally the most thermodynamically stable alkene, as predicted by Zaitsev's rule.[3][4][5]

Gas chromatography is a powerful analytical technique for separating and quantifying volatile organic compounds, making it ideally suited for the analysis of the alkene products from this reaction. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The elution order of the products is primarily determined by their boiling points and polarity.

This application note provides detailed experimental protocols for the dehydration of this compound and the subsequent GC analysis of the products. It also includes a comparative analysis of product distributions obtained with different acid catalysts, presented in a clear tabular format to facilitate interpretation and application in a research setting.

Experimental Protocols

Part 1: Acid-Catalyzed Dehydration of this compound

This protocol describes the general procedure for the dehydration of this compound. Specific amounts and catalyst types can be varied to study their effect on the product distribution.

Materials:

  • This compound (mixture of cis and trans isomers)

  • Concentrated sulfuric acid (9 M) or 85% phosphoric acid

  • Small magnetic stir bar

  • 25 mL round-bottomed flask

  • Fractional distillation apparatus

  • Heating mantle with magnetic stirrer

  • 10 mL graduated cylinder

  • Ice-water bath

  • Separatory funnel

  • 3 M aqueous sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Clean vials for sample collection

Procedure:

  • Place a small magnetic stir bar and 5.0 mL of this compound into a 25 mL round-bottomed flask.

  • Carefully add 3.0 mL of 9 M sulfuric acid or 2.0 mL of 85% phosphoric acid to the flask.[3][6] Gently swirl the flask to ensure thorough mixing of the liquids.

  • Set up the fractional distillation apparatus with the round-bottomed flask seated in a heating mantle. Use a 10 mL graduated cylinder, cooled in an ice-water bath, as the receiving vessel.

  • Turn on the magnetic stirrer and begin heating the reaction mixture.

  • Maintain a distillation temperature between 95°C and 100°C.[3] Collect the distillate at a rate of approximately one drop every one to two seconds until about 3 mL of the organic product mixture has been collected.

  • Transfer the collected distillate to a small separatory funnel.

  • Wash the organic product successively with 10 mL of water, 10 mL of 3 M aqueous sodium hydroxide solution, and 10 mL of saturated sodium chloride solution.[3]

  • Carefully remove the aqueous layer after each wash.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Decant or filter the dried liquid into a clean, pre-weighed vial.

  • Determine the mass of the product and calculate the percent yield.

Part 2: Gas Chromatography Analysis

This protocol outlines the GC conditions for the separation and quantification of the dehydration products.

Materials and Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Capillary column (e.g., Carbowax or similar polar column)

  • Helium or nitrogen as the carrier gas

  • 1 µL Hamilton syringe

  • n-hexane (for sample dilution)

  • Autosampler vials

GC Parameters:

ParameterValue
Column Carbowax, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 200°C
Detector Temperature 250°C
Oven Program Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 120°C, hold for 2 min
Injection Volume 1.0 µL
Split Ratio 50:1

Sample Preparation:

  • Prepare a dilute sample of the product mixture by adding one drop of the dried organic product to 1 mL of n-hexane in a clean vial.[2]

Analysis Procedure:

  • Inject 1.0 µL of the prepared sample into the GC.

  • Acquire the chromatogram and integrate the peaks corresponding to the products.

  • Identify the peaks based on their retention times, which are related to their boiling points.

  • Calculate the relative percentage of each product from the peak areas.

Calculation of Product Composition:

The percentage of each product in the mixture can be calculated from the area of each peak in the chromatogram using the following formula:

Percentage of Product A = (Area of Peak A / Total Area of All Product Peaks) x 100%

Data Presentation

The following tables summarize the physical properties of the potential dehydration products and the quantitative results obtained from the GC analysis under different catalytic conditions.

Table 1: Physical Properties of this compound Dehydration Products

CompoundMolar Mass ( g/mol )Boiling Point (°C)
3-Methylcyclohexene96.17104
Methylenecyclohexane96.17102-103
1-Methylcyclohexene96.17110-111

Note: The elution order in a non-polar GC column is primarily determined by the boiling point. Therefore, methylenecyclohexane is expected to elute first, followed by 3-methylcyclohexene, and then 1-methylcyclohexene.

Table 2: Product Distribution from the Dehydration of this compound with Different Acid Catalysts

Catalyst (Concentration)1-Methylcyclohexene (%)3-Methylcyclohexene (%)Unreacted Alcohol (%)
Phosphoric Acid (85%)~75~25~15
Sulfuric Acid (14.7 M)~80~20<5
Methanesulfonic Acid (14.8 M)~78~22<5

Data adapted from a comparative study on the acid-catalyzed dehydration of this compound.[6]

Mandatory Visualization

Dehydration_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Protonated_Alcohol Protonated Alcohol This compound->Protonated_Alcohol + H+ H+ H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation (via Hydride Shift) Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift 3-Methylcyclohexene 3-Methylcyclohexene (Minor Product) Secondary_Carbocation->3-Methylcyclohexene - H+ 1-Methylcyclohexene 1-Methylcyclohexene (Major Product) Tertiary_Carbocation->1-Methylcyclohexene - H+ Methylenecyclohexane Methylenecyclohexane (Minor Product) Tertiary_Carbocation->Methylenecyclohexane - H+ H2O H2O

Caption: Dehydration reaction pathway of this compound.

GC_Analysis_Workflow start Dehydration Product Mixture dilution Dilute with n-hexane (1 drop in 1 mL) start->dilution injection Inject 1 µL into GC dilution->injection separation Separation on Capillary Column (Based on Boiling Point) injection->separation detection Detection by FID separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration and Quantification chromatogram->analysis

Caption: Experimental workflow for GC analysis.

Conclusion

This application note provides a comprehensive guide for the gas chromatography analysis of this compound dehydration products. The detailed protocols for both the chemical reaction and the GC analysis are robust and can be adapted for various research purposes. The quantitative data presented clearly demonstrates the influence of the acid catalyst on the product distribution, with stronger acids like sulfuric acid leading to a more complete reaction and a slightly higher proportion of the thermodynamically favored 1-methylcyclohexene. The provided Graphviz diagrams visually summarize the reaction pathway and the analytical workflow, offering a clear and concise overview of the entire process. This information is valuable for researchers and scientists working on alkene synthesis, reaction mechanism studies, and the development of analytical methods for complex organic mixtures.

References

Application Note: High-Throughput GC-MS Method for the Identification and Quantification of 2-Methylcyclohexanol Dehydration Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation, identification, and quantification of byproducts resulting from the acid-catalyzed dehydration of 2-methylcyclohexanol. This reaction is a cornerstone in organic chemistry education and a relevant model for studying elimination reactions and carbocation rearrangements in industrial processes. The protocol provides a comprehensive workflow from sample preparation to data analysis, enabling researchers to accurately profile the complex mixture of alkene isomers produced.

Introduction

The acid-catalyzed dehydration of this compound is a classic E1 elimination reaction that typically yields a mixture of isomeric alkenes. The primary products include the thermodynamically favored 1-methylcyclohexene and the kinetically favored 3-methylcyclohexene.[1][2][3] Depending on the reaction conditions and the stereochemistry of the starting alcohol (cis or trans), other byproducts such as methylenecyclohexane (B74748) and the ring-contracted product, 1-ethylcyclopentene, can also be formed.[4] The distribution of these products is influenced by factors including the relative stabilities of the secondary and tertiary carbocation intermediates and the potential for hydride shifts.[5]

Accurate identification and quantification of these byproducts are crucial for understanding the reaction mechanism and optimizing reaction conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile compounds and definitive identification based on their mass spectra.[4][6] This application note provides a detailed protocol for the GC-MS analysis of the product mixture from this compound dehydration.

Experimental Protocol

Materials and Reagents
  • This compound (cis/trans mixture)

  • Sulfuric acid (H₂SO₄), 60% aqueous solution[4][6] or 9M solution[7]

  • Phosphoric acid (H₃PO₄), 85%[8]

  • Sodium bicarbonate (NaHCO₃), 10% solution[4]

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexane (B92381) (for sample dilution)

  • Reference standards for 1-methylcyclohexene, 3-methylcyclohexene, 4-methylcyclohexene (B165706), and 1-ethylcyclopentene (if available)

Dehydration Reaction
  • In a round-bottom flask equipped with a magnetic stir bar, combine 1.0 mL of this compound with 0.5 mL of 60% sulfuric acid.[4] Alternatively, 5 mL of this compound can be mixed with 3 mL of 9M sulfuric acid.[7]

  • Set up a fractional distillation apparatus and heat the reaction mixture to 78-80°C.[4][6]

  • Collect the distillate, which contains the alkene products and water, in a receiving flask cooled in an ice bath.

  • Continue the distillation until the production of distillate ceases.

Sample Work-up
  • Transfer the distillate to a separatory funnel.

  • Wash the organic layer with 2 mL of 10% sodium bicarbonate solution to neutralize any remaining acid.[4]

  • Separate the aqueous layer and wash the organic layer with 10 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Decant the dried organic layer into a clean vial for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dilute 1 µL of the final product mixture in 1 mL of hexane before injection.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the alkene isomers.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain 150°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Speed: 1000 amu/s.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Data Presentation

The quantitative analysis of the dehydration byproducts can be summarized by calculating the relative peak area percentages from the total ion chromatogram (TIC). The following table presents typical product distributions obtained from the dehydration of a cis/trans mixture of this compound.

CompoundRetention Time (min)Relative Peak Area (%)
3-Methylcyclohexene & 4-Methylcyclohexene~2.21Varies
1-Ethylcyclopentene~2.29Varies
1-Methylcyclohexene~2.39Major Product
cis-2-Methylcyclohexanol~3.65Varies (unreacted)
trans-2-Methylcyclohexanol~3.70Varies (unreacted)

Note: Retention times are approximate and may vary depending on the specific instrument and conditions. Co-elution of 3- and 4-methylcyclohexene is common.[4] The relative percentages will vary based on reaction time and conditions.[1]

Mandatory Visualizations

Dehydration_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ H+ H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation Hydride Shift 3-Methylcyclohexene 3-Methylcyclohexene Secondary Carbocation->3-Methylcyclohexene - H+ 1-Methylcyclohexene 1-Methylcyclohexene Tertiary Carbocation->1-Methylcyclohexene - H+ Methylenecyclohexane Methylenecyclohexane Tertiary Carbocation->Methylenecyclohexane - H+

Caption: Reaction pathway for this compound dehydration.

GCMS_Workflow Start Start Dehydration_Reaction Dehydration of This compound Start->Dehydration_Reaction Workup Product Extraction and Drying Dehydration_Reaction->Workup Sample_Prep Dilution in Hexane Workup->Sample_Prep GCMS_Analysis GC-MS Injection and Data Acquisition Sample_Prep->GCMS_Analysis Data_Processing Peak Integration and Identification GCMS_Analysis->Data_Processing Quantification Relative Peak Area Calculation Data_Processing->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

References

Application Notes and Protocols for the Purification of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-methylcyclohexene synthesized from the acid-catalyzed dehydration of 2-methylcyclohexanol. The primary purification method detailed is fractional distillation, which is essential for separating the desired product from isomeric byproducts and unreacted starting material.

Introduction

The acid-catalyzed dehydration of this compound is a common undergraduate and industrial method for the synthesis of alkenes. The reaction typically proceeds via an E1 mechanism, leading to a mixture of products. According to Zaitsev's rule, the major product is the most substituted and stable alkene, 1-methylcyclohexene. However, other isomers such as 3-methylcyclohexene (B1581247) and methylenecyclohexane (B74748) are also formed.[1] Additionally, unreacted this compound can remain in the crude product mixture. For applications in research and drug development, a high purity of 1-methylcyclohexene is often required, necessitating an effective purification strategy.

Common Impurities and Physical Properties

A successful purification is predicated on understanding the physical properties of the components in the crude reaction mixture. The boiling points of the main components are critical for separation by distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
1-Methylcyclohexene C₇H₁₂96.17110-111 [2][3]
3-MethylcyclohexeneC₇H₁₂96.17104[4]
MethylenecyclohexaneC₇H₁₂96.17102-103[5][6]
cis/trans-2-MethylcyclohexanolC₇H₁₄O114.19163-166[7][8]

Experimental Protocols

Synthesis of Crude 1-Methylcyclohexene via Dehydration of this compound

This protocol describes the synthesis of a mixture of methylcyclohexene isomers from this compound using an acid catalyst.

Materials:

  • cis/trans-2-methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Simple distillation apparatus

  • Heating mantle

  • Graduated cylinder (10 mL)

  • Ice bath

Procedure:

  • To a 50-mL round-bottom flask, add 10 mL of this compound and a few boiling chips.

  • Carefully add 2.5 mL of 85% phosphoric acid to the flask. Swirl gently to mix the reagents.

  • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.

  • Place a 10 mL graduated cylinder, cooled in an ice bath, as the receiving vessel.

  • Heat the mixture using a heating mantle to initiate the reaction and distillation. The lower boiling point alkenes will co-distill with water as they are formed.[4]

  • Collect the distillate until the rate of distillation slows significantly and no more organic product appears to be forming. The temperature at the distillation head should be maintained below 110°C to minimize the distillation of unreacted alcohol.

  • The collected distillate will be a two-phase mixture of the alkene products and water.

Work-up of Crude 1-Methylcyclohexene

This work-up procedure is designed to remove the acid catalyst and any water-soluble impurities from the crude product.

Materials:

  • Crude distillate from the synthesis step

  • Separatory funnel

  • 5% Sodium bicarbonate (NaHCO₃) solution or 3 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or anhydrous calcium chloride (CaCl₂)

  • Erlenmeyer flask

Procedure:

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer successively with:

    • 10 mL of water

    • 10 mL of 5% sodium bicarbonate solution (or 3 M NaOH) to neutralize any residual acid.[9] Be sure to vent the separatory funnel frequently as carbon dioxide gas may be generated.

    • 10 mL of saturated sodium chloride (brine) solution to aid in the removal of dissolved water.[10]

  • After each wash, allow the layers to separate and drain off the lower aqueous layer.

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or calcium chloride to the organic layer to remove any remaining traces of water.[11] Swirl the flask and let it stand for 10-15 minutes. The liquid should become clear.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for fractional distillation.

Purification by Fractional Distillation

Fractional distillation is necessary to separate 1-methylcyclohexene from its lower-boiling isomers due to their close boiling points.

Materials:

  • Dried, crude 1-methylcyclohexene mixture

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed)

  • Heating mantle

  • Boiling chips

  • Pre-weighed collection vials

  • Ice bath

Procedure:

  • Assemble a fractional distillation apparatus. Ensure the fractionating column is vertical and well-insulated.

  • Add the dried, crude methylcyclohexene mixture and a few boiling chips to the distilling flask.

  • Begin to heat the flask gently.

  • Collect the first fraction (forerun) that distills at a temperature below 110°C. This fraction will be enriched in the lower-boiling isomers, 3-methylcyclohexene and methylenecyclohexane.

  • When the temperature at the distillation head stabilizes at the boiling point of 1-methylcyclohexene (approximately 110-111°C), change the receiving vial to collect the purified product.[9]

  • Continue distillation at a slow, steady rate (1-2 drops per second) while the temperature remains constant.

  • Stop the distillation when the temperature begins to drop or rise, or when only a small amount of liquid remains in the distilling flask. The residue will contain the higher-boiling unreacted this compound.

  • Weigh the collected purified fraction of 1-methylcyclohexene and calculate the percent yield.

  • Purity can be assessed by gas chromatography (GC).

Visualized Workflows

Overall Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants This compound + Acid Catalyst Distillation Simple Distillation Reactants->Distillation Heat Crude Crude Product (Alkenes + Water) Distillation->Crude Wash Aqueous Washes (Water, NaHCO3, Brine) Crude->Wash Drying Drying (Anhydrous MgSO4) Wash->Drying Fractional Fractional Distillation Drying->Fractional Pure Pure 1-Methylcyclohexene Fractional->Pure Collect at 110-111°C G Start Crude Product Mixture Workup Aqueous Work-up Start->Workup Dried Dried Organic Layer Workup->Dried Distill Fractional Distillation Dried->Distill Forerun Forerun (102-109°C) 3-methylcyclohexene methylenecyclohexane Distill->Forerun Lower BP Product Pure 1-Methylcyclohexene (110-111°C) Distill->Product Target BP Residue Residue (>111°C) This compound Distill->Residue Higher BP

References

Application Note: Determination of the Cis/Trans Isomer Ratio of 2-Methylcyclohexanol using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclohexanol is a chiral cyclic alcohol that exists as a pair of diastereomers: cis-2-methylcyclohexanol (B1584281) and trans-2-methylcyclohexanol. The stereochemical purity of this compound and its derivatives is crucial in various applications, including the synthesis of pharmaceuticals and flavorings, where different isomers can exhibit distinct biological activities and sensory properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR), is a powerful and non-destructive analytical technique for the unambiguous identification and quantification of these isomers in a mixture.

This application note provides a detailed protocol for the determination of the cis/trans isomer ratio of this compound by ¹H NMR spectroscopy. The method is based on the distinct chemical shifts of the proton attached to the carbon bearing the hydroxyl group (H-1) for each isomer. By integrating the corresponding signals, a precise and accurate determination of the diastereomeric ratio can be achieved.

Principle

The chemical environment of a proton in a molecule dictates its resonance frequency (chemical shift) in an NMR spectrum. In the chair conformations of cis- and trans-2-methylcyclohexanol, the spatial orientation of the methyl and hydroxyl groups relative to the cyclohexane (B81311) ring differs. This results in a measurable difference in the chemical shifts of the neighboring protons, most notably the H-1 proton.

The H-1 proton of the trans isomer typically appears at a higher chemical shift (further downfield) compared to the H-1 proton of the cis isomer. The relative abundance of each isomer in a mixture is directly proportional to the integral area of its corresponding H-1 signal.

Experimental Protocols

Sample Preparation

A carefully prepared sample is essential for obtaining a high-quality NMR spectrum.

  • Sample Weighing: Accurately weigh 5-25 mg of the this compound isomer mixture into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid interfering signals.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Sample Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

¹H NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse Programzg30
SolventCDCl₃
Temperature298 K
Pulse Width30°
Relaxation Delay (d1)5 s (to ensure full relaxation of protons)
Acquisition Time (aq)~4 s
Number of Scans (ns)8-16 (for good signal-to-noise)
Spectral Width (sw)12 ppm
Receiver Gain (rg)Set automatically or adjust to avoid clipping

Data Presentation

The key diagnostic signals for determining the cis/trans ratio of this compound are the multiplets corresponding to the H-1 proton of each isomer. The following table summarizes the typical ¹H NMR data for the H-1 protons in CDCl₃.

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
cis-2-MethylcyclohexanolH-1~3.78dddJ = 5.3, 2.7, 2.7
trans-2-MethylcyclohexanolH-1~3.11dddJ = 9.8, 9.8, 4.3

Data Analysis and Interpretation

  • Spectrum Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz is typical) and Fourier transform. Phase the resulting spectrum and perform a baseline correction.

  • Peak Identification: Identify the multiplets corresponding to the H-1 protons of the cis and trans isomers based on their characteristic chemical shifts and coupling patterns as detailed in the data table.

  • Integration: Integrate the identified H-1 signals for both isomers. Ensure that the integration region for each multiplet is set to encompass the entire signal.

  • Ratio Calculation: The ratio of the cis to trans isomer is calculated directly from the ratio of their respective integral values:

    Ratio (cis:trans) = (Integral of cis H-1 signal) / (Integral of trans H-1 signal)

Visualization of Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow and the key structural features leading to the distinct NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-25 mg of This compound dissolve Dissolve in 0.6-0.7 mL of CDCl3 weigh->dissolve filter Filter into NMR tube dissolve->filter nmr Acquire 1H NMR Spectrum filter->nmr process Process FID (FT, Phasing, Baseline Correction) nmr->process integrate Integrate Diagnostic Signals (H-1 protons) process->integrate calculate Calculate cis/trans Ratio integrate->calculate

Caption: Experimental workflow for determining the cis/trans ratio.

structural_relationship cluster_isomers This compound Isomers cluster_nmr 1H NMR Signals (H-1 Proton) cis cis-Isomer (axial-equatorial or equatorial-axial) cis_signal Upfield Signal (δ ≈ 3.78 ppm) cis->cis_signal Different Magnetic Environment trans trans-Isomer (diaxial or diequatorial) trans_signal Downfield Signal (δ ≈ 3.11 ppm) trans->trans_signal Different Magnetic Environment ratio Integration Ratio = cis/trans Ratio cis_signal->ratio trans_signal->ratio

Caption: Relationship between isomer structure and NMR signals.

Application Notes and Protocols for Cyclohexanol-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: While 2-methylcyclohexanol itself is not widely documented as an effective chiral auxiliary for asymmetric synthesis due to its limited steric influence, the cyclohexanol (B46403) scaffold is a core feature of several highly successful and robust chiral auxiliaries. This document provides detailed application notes and protocols for two such auxiliaries: (-)-8-phenylmenthol (B56881) and (trans)-2-phenyl-1-cyclohexanol . These auxiliaries offer excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions, alkylations, and aldol (B89426) reactions. Their rigid chair-like conformation and sterically demanding substituents create a well-defined chiral environment, leading to high diastereoselectivity.

The general workflow for utilizing these chiral auxiliaries involves three key stages: attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction to create new stereocenters, and subsequent cleavage of the auxiliary to yield the desired chiral product and allow for the recovery of the auxiliary.

G cluster_workflow General Workflow for Chiral Auxiliary Mediated Synthesis Prochiral Substrate Prochiral Substrate Attachment Attachment Prochiral Substrate->Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Attachment Chiral Substrate-Auxiliary Adduct Chiral Substrate-Auxiliary Adduct Attachment->Chiral Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Chiral Substrate-Auxiliary Adduct->Diastereoselective Reaction Diastereomerically Enriched Product Diastereomerically Enriched Product Diastereoselective Reaction->Diastereomerically Enriched Product Cleavage Cleavage Diastereomerically Enriched Product->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

(-)-8-Phenylmenthol as a Chiral Auxiliary

(-)-8-Phenylmenthol is a highly effective chiral auxiliary, particularly in Diels-Alder reactions and enolate alkylations. The bulky phenyl group provides excellent facial shielding, leading to high levels of asymmetric induction.

Application Data:

Table 1: Asymmetric Diels-Alder Reaction of (-)-8-Phenylmenthyl Acrylate (B77674) with Various Dienes

DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e., %)
Cyclopentadiene (B3395910)Et₂AlCl-7891>98
1,3-ButadieneEt₂AlCl-788590
IsopreneEt₂AlCl-788892
FuranTiCl₄-SiO₂06568 (endo)

Table 2: Diastereoselective Alkylation of (-)-8-Phenylmenthol Derived Esters

Ester SubstrateElectrophileBaseYield (%)Diastereomeric Excess (d.e., %)
PhenylacetateBenzyl bromidetBu-P49596
PhenylacetateMethyl iodidetBu-P49094
GlycolateBenzyl bromideLDA85>95
Experimental Protocols:

Protocol 1: Synthesis of (-)-8-Phenylmenthyl Acrylate

This protocol describes the esterification of (-)-8-phenylmenthol with acryloyl chloride to form the dienophile used in asymmetric Diels-Alder reactions.[1]

  • Materials:

    • (-)-8-Phenylmenthol (1.0 eq)

    • Acryloyl chloride (1.2 eq)

    • Triethylamine (1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve (-)-8-phenylmenthol and DMAP in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of acryloyl chloride.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure (-)-8-phenylmenthyl acrylate.

Protocol 2: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthyl Acrylate

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and cyclopentadiene.

  • Materials:

    • (-)-8-Phenylmenthyl acrylate (1.0 eq)

    • Freshly cracked cyclopentadiene (3.0 eq)

    • Diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Procedure:

    • Dissolve (-)-8-phenylmenthyl acrylate in anhydrous CH₂Cl₂ under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Et₂AlCl solution and stir for 15 minutes.

    • Add cyclopentadiene dropwise to the reaction mixture.

    • Stir at -78 °C for 3-4 hours, monitoring by TLC for the consumption of the acrylate.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Extract with CH₂Cl₂, dry the combined organic layers over MgSO₄, filter, and concentrate.

    • Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis. Purify by flash chromatography.

G cluster_DA Asymmetric Diels-Alder Reaction Acrylate (-)-8-Phenylmenthyl Acrylate Lewis_Acid Et₂AlCl -78 °C Acrylate->Lewis_Acid Diene Cyclopentadiene Diene->Lewis_Acid Product Endo Cycloadduct (Major Diastereomer) Lewis_Acid->Product

Caption: Diels-Alder reaction of (-)-8-phenylmenthyl acrylate.

Protocol 3: Reductive Cleavage of the (-)-8-Phenylmenthol Auxiliary

This protocol describes the removal of the chiral auxiliary from the Diels-Alder adduct using lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral alcohol.

  • Materials:

    • Diels-Alder adduct (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

    • Anhydrous diethyl ether or THF

    • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend LiAlH₄ in anhydrous diethyl ether or THF in a flask under an inert atmosphere and cool to 0 °C.

    • Add a solution of the Diels-Alder adduct in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.

    • The filtrate contains the desired chiral alcohol and the recovered (-)-8-phenylmenthol, which can be separated by column chromatography.

(trans)-2-Phenyl-1-Cyclohexanol as a Chiral Auxiliary

(trans)-2-Phenyl-1-cyclohexanol is another powerful and more readily prepared chiral auxiliary. It has demonstrated high efficacy in ene reactions, aldol reactions, and alkylations.

Application Data:

Table 3: Asymmetric Aldol-Type Reaction using a (trans)-2-Phenyl-1-cyclohexanol Derivative

| Aldehyde | Base | Yield (%) | Enantiomeric Excess (e.e., %) | | :--- | :--- | :--- | :--- | :--- | | Isobutyraldehyde | LHMDS | 85 | 95 | | Benzaldehyde | LHMDS | 82 | 92 | | Cyclohexanecarboxaldehyde | LHMDS | 88 | 94 |

Note: Data derived from a tandem Wittig rearrangement/aldol reaction of O-glycolate esters.[2]

Experimental Protocols:

Protocol 4: Preparation of an Enantiomerically Pure (trans)-2-Phenyl-1-cyclohexanol

This protocol is a summary of the Sharpless asymmetric dihydroxylation route to prepare the chiral auxiliary.[3][4]

  • Materials:

  • Procedure:

    • Asymmetric Dihydroxylation: Perform a Sharpless asymmetric dihydroxylation on 1-phenylcyclohexene using AD-mix and methanesulfonamide in a t-butanol/water solvent system to produce the chiral diol.

    • Selective Monoreduction: The resulting chiral 1-phenylcyclohexane-1,2-diol (B1211945) is then selectively reduced at the benzylic hydroxyl group using Raney nickel in ethanol to yield enantiomerically pure (trans)-2-phenyl-1-cyclohexanol.

    • The product is purified by crystallization.

Protocol 5: Asymmetric Aldol Reaction

This protocol is a representative procedure for a diastereoselective aldol reaction using an acetate (B1210297) enolate derived from a (trans)-2-phenyl-1-cyclohexyl ester.

  • Materials:

    • (trans)-2-Phenyl-1-cyclohexyl acetate (1.0 eq)

    • Lithium diisopropylamide (LDA) (1.1 eq)

    • Aldehyde (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Prepare a solution of LDA in anhydrous THF at -78 °C.

    • Add the (trans)-2-phenyl-1-cyclohexyl acetate solution in THF dropwise to the LDA solution at -78 °C and stir for 30-60 minutes to form the lithium enolate.

    • Add the aldehyde to the enolate solution at -78 °C and stir for 1-2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

    • After filtration and concentration, the diastereomeric ratio can be determined. The product can be purified by chromatography.

G cluster_aldol Asymmetric Aldol Reaction Ester Chiral Ester Base LDA, THF, -78 °C Ester->Base Enolate Chiral Enolate Base->Enolate Addition Aldol Addition Enolate->Addition Aldehyde R-CHO Aldehyde->Addition Product β-Hydroxy Ester Addition->Product

Caption: Workflow for an asymmetric aldol addition using a chiral auxiliary.

Protocol 6: Hydrolytic Cleavage of the (trans)-2-Phenyl-1-cyclohexanol Auxiliary

This protocol describes the saponification of the ester linkage to release the chiral product and recover the auxiliary.

  • Materials:

    • Aldol adduct ester

    • Lithium hydroxide (B78521) (LiOH) or Potassium hydroxide (KOH)

    • Tetrahydrofuran (THF) / Water or Ethanol / Water

    • Aqueous HCl (e.g., 1M)

  • Procedure:

    • Dissolve the aldol adduct in a mixture of THF and water (or ethanol and water).

    • Add an excess of LiOH or KOH and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the mixture and remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and extract with diethyl ether to recover the (trans)-2-phenyl-1-cyclohexanol auxiliary.

    • Carefully acidify the aqueous layer with HCl to protonate the carboxylate of the aldol product.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the chiral β-hydroxy acid product.

Conclusion: (-)-8-Phenylmenthol and (trans)-2-phenyl-1-cyclohexanol are powerful and versatile chiral auxiliaries for asymmetric synthesis. Their predictable stereochemical control and the ability to be recovered and reused make them valuable tools in the synthesis of complex chiral molecules for research and drug development. The choice between these auxiliaries may depend on the specific reaction, desired product stereochemistry, and the practicality of their synthesis or procurement.

References

Industrial Applications of 2-Methylcyclohexanol as a Solvent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclohexanol is a versatile alicyclic alcohol utilized across various industrial sectors due to its excellent solvency, moderate evaporation rate, and utility as a chemical intermediate.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a solvent and reactant in several key industrial processes. Its isomeric forms, cis and trans, can influence its physical and reactive properties, making it a subject of interest in process optimization.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data for the mixture of cis and trans isomers, as well as for the individual isomers where available.

Table 1: General Physicochemical Properties of this compound (mixture of cis and trans isomers)

PropertyValue
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
AppearanceColorless to pale yellow liquid
OdorCharacteristic minty, camphor-like
Density~0.93 g/cm³ at 25°C
Boiling Point165-170°C
Melting Point-38°C
Flash Point58°C (closed cup)
Solubility in WaterPoorly soluble
Solubility in Organic SolventsMiscible with ethanol, ether, and other organic solvents

Table 2: Isomer-Specific Properties of this compound

Propertycis-2-Methylcyclohexanoltrans-2-Methylcyclohexanol
Density0.936 g/mLNot specified
Boiling Point165°C166-168°C
Melting Point7°C-4°C
Refractive Index1.464Not specified

Application Notes

Solvent in Coatings and Paints

This compound serves as a specialty solvent in the formulation of paints, lacquers, and resins. Its moderate evaporation rate allows for improved flow and leveling of coatings, preventing defects such as orange peel and ensuring a smooth finish. It is a good solvent for a variety of resins, including epoxy resins.

Typical Formulation Components:

While specific formulations are proprietary, a general lacquer formulation may include:

  • Binder: Nitrocellulose, acrylic, or alkyd resin

  • Primary Solvent: Toluene, xylene

  • Co-solvent/Latent Solvent: this compound (typically 5-15% of the solvent blend)

  • Diluent: Aliphatic hydrocarbons

  • Additives: Plasticizers, pigments, stabilizers

The inclusion of this compound can enhance the solubility of the binder and improve the overall performance of the coating.

Industrial Cleaning and Degreasing Agent

Due to its ability to dissolve oils, greases, and other organic contaminants, this compound is a component in some industrial cleaning and degreasing formulations. It can be used in solvent-based cleaners for metal parts, machinery, and in mold cleaning applications.

Example Formulation Concept for a Heavy-Duty Degreaser:

  • Primary Solvent: this compound (10-30%)

  • Surfactant (non-ionic or anionic): To emulsify oils and assist in rinsing (5-15%)

  • Coupling Agent: Glycol ether to ensure stability (5-10%)

  • Corrosion Inhibitor: To protect metal surfaces (1-3%)

  • Water/other solvents: As a carrier

Chemical Intermediate in Synthesis

This compound is a key starting material in the synthesis of various commercially important chemicals.[1] Its applications include the production of:

  • 2-Methylcyclohexyl Acetate: Used as a solvent, particularly in the production of hydrogen peroxide.

  • Herbicides and Pesticides: Serves as a precursor in the manufacturing of certain agrochemicals.

  • Fragrances and Perfumery: Used in the synthesis of fragrance components.[1]

  • Plasticizers: Acts as a building block for the synthesis of plasticizers that enhance the flexibility and durability of plastics.[1]

Use in Lithographic Printing

In the printing industry, this compound can be a component of solvents used for cleaning lithographic plates and in the manufacturing process of photosensitive printing plates.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclohexene via Dehydration of this compound

This protocol describes the acid-catalyzed dehydration of this compound to produce 1-methylcyclohexene, a common reaction in organic synthesis.

Materials:

  • This compound (mixture of cis and trans isomers)

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Boiling chips

Equipment:

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus (distillation head, condenser, receiving flask)

  • Heating mantle or sand bath

  • Separatory funnel (100 mL)

  • Erlenmeyer flasks

  • Graduated cylinders

Procedure:

  • Reaction Setup:

    • Place 5 mL of this compound and a few boiling chips into a 50 mL round-bottom flask.

    • Carefully add 3 mL of 9M sulfuric acid (or 1.5 mL of 85% phosphoric acid) to the flask and swirl gently to mix.

  • Distillation:

    • Assemble the fractional distillation apparatus with the round-bottom flask as the distilling flask.

    • Heat the mixture gently using a heating mantle.

    • Collect the distillate that boils below 120°C in a receiving flask cooled in an ice bath. The distillate will be a two-phase mixture of the alkene product and water.

  • Work-up:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate sequentially with:

      • 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently to release any pressure from CO₂ evolution.

      • 10 mL of saturated sodium chloride solution to help break any emulsions and remove dissolved water.

    • Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask.

  • Drying and Isolation:

    • Add a small amount of anhydrous magnesium sulfate or calcium chloride to the organic layer and swirl. Let it stand for 10-15 minutes until the liquid is clear.

    • Decant or filter the dried product into a pre-weighed vial.

  • Analysis:

    • Determine the mass of the product and calculate the percent yield.

    • (Optional) Analyze the product by gas chromatography (GC) to determine the ratio of 1-methylcyclohexene to other isomers.

G cluster_reaction Reaction cluster_distillation Purification cluster_workup Work-up cluster_isolation Isolation A This compound + Acid Catalyst B Heating and Mixing A->B Add to flask C Fractional Distillation B->C D Collect Distillate (Alkene + Water) C->D E Wash with NaHCO3 D->E F Wash with Brine E->F G Separate Organic Layer F->G H Dry with MgSO4 G->H I Decant/Filter H->I J 1-Methylcyclohexene I->J

Caption: Logical steps in the synthesis of 2-Methylcyclohexyl Acetate.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Ventilation: Work in a well-ventilated area or under a fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a dry chemical, foam, or carbon dioxide fire extinguisher.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.

  • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and dispose of in accordance with local regulations.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

References

Application Notes and Protocols for the Esterification of 2-Methylcyclohexanol with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a pivotal reaction in organic synthesis, extensively utilized in the pharmaceutical, fragrance, and polymer industries. The synthesis of 2-methylcyclohexyl acetate (B1210297), an ester recognized for its use as a solvent, particularly in specialized industrial processes, is a prime example of this reaction's utility.[1][2] This document provides detailed protocols and application notes for the esterification of 2-methylcyclohexanol with acetic anhydride (B1165640).

The use of acetic anhydride as the acylating agent offers a significant advantage over the classic Fischer esterification with acetic acid. As no water is produced as a byproduct, the reaction equilibrium is not a limiting factor, allowing the esterification to proceed to completion.[3] However, considerations regarding cost and potential side reactions, such as the dehydration of the secondary alcohol at elevated temperatures, are important for process optimization.[3]

These notes offer a comprehensive guide, including a primary experimental protocol adapted from a similar synthesis, a summary of quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Quantitative Data Summary

Table 1: Reaction Parameters for the Synthesis of Substituted Cyclohexyl Acetates

Reactant (Alcohol)Acylating AgentCatalystMolar Ratio (Alcohol:Anhydride)Temperature (°C)Time (h)Yield (%)Reference
2-tert-butyl-4-methylcyclohexanolAcetic AnhydrideNone (thermal)1 : 1.5145 - 160395[4]
This compoundAcetic AcidNaHSO₄1 : 3Not SpecifiedNot Specified93.73[2]
This compoundAcetic Acidconc. H₂SO₄1 : 2Not SpecifiedNot Specified~93[2]

Table 2: Physical and Spectroscopic Properties of 2-Methylcyclohexyl Acetate

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
CAS Number5726-19-2
AppearanceClear, colorless liquid
Purity (by GC)≥ 99.0%
Specific Gravity (at 20°C)0.947 - 0.951
Boiling Point182-183 °C / 770 mmHg
Refractive Index (nD25)1.4355 - 1.4368
Sources [5]

Experimental Protocols

The following protocol is adapted from a well-documented procedure for a structurally similar secondary alcohol and is expected to provide high yields of 2-methylcyclohexyl acetate.[4]

Protocol 1: Synthesis of 2-Methylcyclohexyl Acetate via Acylation with Acetic Anhydride

This protocol details the uncatalyzed, thermal esterification of this compound.

Materials:

  • This compound (cis/trans mixture or individual isomers)

  • Acetic Anhydride

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a condenser, combine this compound (1.0 eq) and acetic anhydride (1.5 eq).

  • Esterification Reaction: Heat the mixture to a gentle reflux (approximately 145-160 °C) using a heating mantle. The acetic acid byproduct will begin to distill off. Continue heating for approximately 3 hours.[4]

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. If a significant amount of acetic anhydride remains, it can be removed by distillation under reduced pressure.[4]

  • Work-up and Extraction:

    • Once cooled, dilute the reaction residue with diethyl ether (e.g., 5 volumes relative to the initial alcohol volume).

    • Transfer the ether solution to a separatory funnel.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid and unreacted acetic anhydride. Wash until effervescence ceases. Multiple washes may be necessary.

    • Wash the organic layer with brine to remove residual salts and water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the crude 2-methylcyclohexyl acetate.

  • Purification: Purify the crude product by fractional distillation to obtain pure 2-methylcyclohexyl acetate.[4]

Safety Precautions:

  • Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be heated carefully to avoid the dehydration of this compound, which can form the byproduct 1-methylcyclohexene (historically referred to as 2-tetrahydrotoluene).[3]

Diagrams

Reaction Mechanism

The esterification of an alcohol with an acid anhydride can proceed without a catalyst, but it is often accelerated by the presence of an acid or base. The general mechanism involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride.

Caption: Mechanism of esterification with acetic anhydride.

Experimental Workflow

The following diagram outlines the key steps for the synthesis and purification of 2-methylcyclohexyl acetate.

Workflow start Start: Reagents reagents Combine this compound and Acetic Anhydride start->reagents reaction Heat to Reflux (145-160 °C, ~3h) reagents->reaction cool Cool to Room Temperature reaction->cool workup Dilute with Diethyl Ether cool->workup extraction Wash with sat. NaHCO₃ (Neutralization) workup->extraction wash_brine Wash with Brine extraction->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry filter Filter Drying Agent dry->filter evaporate Solvent Removal (Rotary Evaporation) filter->evaporate purify Purification by Fractional Distillation evaporate->purify product Pure 2-Methylcyclohexyl Acetate purify->product

Caption: Workflow for synthesis and purification.

References

Application Note: Fractional Distillation for the Separation of Methylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclohexene is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and specialty polymers. Commercial grades or products from synthesis reactions, such as the dehydration of methylcyclohexanol, often contain a mixture of isomers: 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and 4-methylcyclohexene (B165706), along with other potential impurities.[1][2] Due to their similar molecular weights and structures, these isomers exhibit very close boiling points, rendering simple distillation ineffective for their separation.[1][2] Fractional distillation is the preferred laboratory and industrial method to achieve high-purity methylcyclohexene isomers by exploiting the small differences in their volatilities.[1] This document provides a detailed protocol for the fractional distillation of methylcyclohexene isomers, intended for use by researchers, scientists, and drug development professionals.

Principle of the Method

Fractional distillation is a separation technique that enhances the separation of a liquid mixture into its components, or fractions, based on differences in their boiling points.[3] When a mixture is heated, the component with the lower boiling point vaporizes more readily. In a fractionating column, a large surface area, provided by packing materials or trays, allows for a continuous series of distillations.[4] As the vapor mixture rises through the column, it cools, condenses, and re-vaporizes multiple times. With each vaporization-condensation cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[1] By carefully controlling the temperature at the top of the column, the separated components can be collected as they distill.

Data Presentation

Successful separation of methylcyclohexene isomers by fractional distillation relies on the differences in their boiling points. The following table summarizes the key physical properties of the most common methylcyclohexene isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-MethylcyclohexeneC₇H₁₂96.17110-111[5]
3-MethylcyclohexeneC₇H₁₂96.17104[5][6]
4-MethylcyclohexeneC₇H₁₂96.17101-102[5][7]
MethylenecyclohexaneC₇H₁₂96.17102-103[5]

Experimental Protocols

This section details the methodology for the fractional distillation of a mixture of methylcyclohexene isomers.

Materials and Equipment
  • Crude methylcyclohexene isomer mixture

  • Anhydrous drying agent (e.g., sodium sulfate (B86663), magnesium sulfate)

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Heating mantle with stirrer

  • Fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponges)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Glass wool or aluminum foil for insulation

  • Gas chromatograph (GC) for purity analysis

Pre-Distillation Preparation
  • Drying the Crude Mixture : If the crude methylcyclohexene mixture contains water, it must be dried. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the mixture in a flask. Swirl the flask occasionally for 15-20 minutes until the liquid is clear.[1] Carefully decant or filter the dried liquid into the distilling flask.[1]

  • Peroxide Check : Due to its unsaturated nature, 1-methylcyclohexene can form explosive peroxides upon exposure to air and light.[2] Before heating, it is crucial to test for the presence of peroxides. If peroxides are detected, they must be removed by washing the organic mixture with a freshly prepared 5-10% aqueous solution of sodium bisulfite or ferrous sulfate.[2]

Apparatus Setup
  • Assemble the fractional distillation apparatus in a fume hood.

  • Place the dried, crude methylcyclohexene mixture into a round-bottom flask, filling it to no more than two-thirds of its capacity.[1]

  • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.[1]

  • Attach the fractionating column vertically to the neck of the distilling flask. For efficient separation of close-boiling isomers, a column with a high number of theoretical plates is recommended.[8]

  • Place the distillation head on top of the fractionating column.

  • Insert a calibrated thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.[1]

  • Attach the condenser to the side arm of the distillation head and secure it with a clamp.

  • Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.[1]

  • Place a receiving flask at the outlet of the condenser to collect the distillate.

  • Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[8]

Distillation Procedure
  • Turn on the cooling water to the condenser.

  • Begin gently heating the distilling flask with the heating mantle. If using a stir bar, start the stirrer.

  • Observe the liquid as it begins to boil and the vapor rises through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.[8]

  • Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.[8] A slow ascent is crucial for good separation.[5]

  • Forerun Collection : Record the temperature at which the first drop of distillate is collected. This fraction, known as the forerun, will be enriched in the most volatile components, primarily 4-methylcyclohexene (boiling point ~101-102 °C).[5] Collect this initial fraction in a separate receiving flask. The head temperature is expected to be in the range of 101-109 °C for the forerun, which may also contain 3-methylcyclohexene and methylenecyclohexane.[5]

  • Main Fraction Collection : Once the temperature at the distillation head begins to rise and then stabilizes at the boiling point of the desired isomer (e.g., approximately 110-111 °C for 1-methylcyclohexene), change the receiving flask to collect the main fraction.[2][5]

  • Continue collecting the main fraction as long as the temperature remains constant. A stable boiling point indicates that a pure component is being distilled.[2]

  • Final Fraction and Shutdown : If the temperature begins to drop, it indicates that the main component has been mostly distilled. If it rises significantly, it suggests that less volatile impurities are beginning to distill. Stop the distillation before the distilling flask runs dry.

  • Turn off the heating mantle and allow the apparatus to cool to room temperature before disassembly.

Post-Distillation Analysis

The purity of the collected fractions should be determined by gas chromatography (GC).

  • Inject samples of the crude mixture, the forerun, and the main fraction(s) into the GC.

  • Compare the retention times of the peaks in the chromatograms with those of authentic standards to identify the components in each fraction.

  • Calculate the percentage purity of each fraction by integrating the peak areas. A successful fractional distillation should yield a main fraction of the desired isomer with a purity exceeding 98-99%.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the fractional distillation of methylcyclohexene isomers.

Fractional_Distillation_Workflow cluster_prep Pre-Distillation Preparation cluster_distillation Fractional Distillation cluster_analysis Post-Distillation Analysis crude_mixture Crude Methylcyclohexene Isomer Mixture drying Drying with Anhydrous Agent crude_mixture->drying peroxide_check Peroxide Check (and removal if necessary) drying->peroxide_check apparatus_setup Apparatus Setup peroxide_check->apparatus_setup heating Gentle Heating & Reflux forerun_collection Collect Forerun (Lower Boiling Isomers) heating->forerun_collection main_fraction_collection Collect Main Fraction (Desired Isomer) forerun_collection->main_fraction_collection gc_analysis GC Analysis of Fractions main_fraction_collection->gc_analysis purity_determination Purity Determination (% Area) gc_analysis->purity_determination purified_product Purified Methylcyclohexene Isomer purity_determination->purified_product >98% Purity

Caption: Workflow for the purification of methylcyclohexene isomers.

References

Application Note: Synthesis of trans-2-Methylcyclohexanol via Hydroboration-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydroboration-oxidation of alkenes is a cornerstone reaction in organic synthesis that transforms a carbon-carbon double bond into an alcohol. This two-step process is highly valued for its predictable regioselectivity and stereospecificity.[1] The reaction proceeds via an anti-Markovnikov addition, where the hydroxyl group attaches to the less substituted carbon of the double bond.[1][2] Furthermore, the reaction is a stereospecific syn-addition, meaning the hydrogen and hydroxyl groups are added to the same face of the alkene.[3][4]

This application note provides a detailed protocol for the synthesis of trans-2-methylcyclohexanol (B1360119) from 1-methylcyclohexene using a borane-tetrahydrofuran (B86392) complex (BH3•THF), followed by oxidation with hydrogen peroxide in a basic solution.[5][6] This method is a reliable way to produce the trans isomer, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[7]

Reaction Scheme

The overall transformation involves the hydroboration of 1-methylcyclohexene to form a trialkylborane intermediate, which is subsequently oxidized to yield trans-2-methylcyclohexanol.[6]

  • Hydroboration: 3 (C₇H₁₂) + BH₃•THF → B(C₇H₁₃)₃ + THF

  • Oxidation: B(C₇H₁₃)₃ + 3 H₂O₂ + NaOH → 3 trans-(C₇H₁₄O) + B(OH)₃ + H₂O

Experimental Protocol

This protocol details the procedure for the synthesis, workup, and purification of trans-2-methylcyclohexanol.

Materials and Reagents:

  • 1-methylcyclohexene

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, septum, and magnetic stir bar

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part 1: Hydroboration

  • Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and seal it with a rubber septum.[6] Flush the flask with dry nitrogen gas to ensure an inert atmosphere.[5]

  • Adding Reactants: Using a syringe, add 10.0 g (104 mmol) of 1-methylcyclohexene to the flask, followed by 50 mL of anhydrous THF.[5][6]

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.

  • Borane Addition: Slowly add 40 mL of 1.0 M BH₃•THF solution (40 mmol) to the stirred alkene solution via syringe over a period of 20-30 minutes.[2] Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure the completion of the hydroboration step.[8]

Part 2: Oxidation

  • Cooling: Re-cool the flask to 0 °C using an ice-water bath.

  • Oxidant Addition: Cautiously and slowly add 15 mL of 3 M NaOH solution, followed by the dropwise addition of 15 mL of 30% H₂O₂ solution.[2] Caution: Hydrogen peroxide is a strong oxidant. The addition is exothermic; maintain the temperature below 30 °C.

  • Reaction: After the addition of the peroxide, remove the ice bath and stir the mixture at room temperature for an additional hour. The mixture may become thick with white precipitate (borate salts).

Part 3: Workup and Purification

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of brine. Shake the funnel vigorously, venting frequently.[2]

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic (ether) layer.

  • Washing: Wash the organic layer with an additional 50 mL of brine, separate the layers, and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.[8]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether and THF using a rotary evaporator.[8]

  • Purification: Purify the crude 2-methylcyclohexanol by fractional distillation to obtain the pure product.

Data Presentation

The following table summarizes the physical properties of the key reactant and product, along with typical reaction data.

Parameter1-Methylcyclohexene (Reactant)trans-2-Methylcyclohexanol (Product)
Molar Mass 96.17 g/mol [6]114.19 g/mol [9]
Density 0.813 g/mL[6]~0.93 g/mL
Boiling Point 110-111 °C[10]165-167 °C[10]
Typical Yield N/A75-85%
IR Spectrum (cm⁻¹) ~1650 (C=C stretch), ~3050 (sp² C-H)[11]~3350 (broad, O-H stretch), 2850-2950 (sp³ C-H)[11][12]
¹³C NMR Signals 5 signals7 signals (due to lack of symmetry)[13]

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for hydroboration-oxidation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Setup & Inert Atmosphere reactants 2. Add 1-Methylcyclohexene & THF setup->reactants cool1 3. Cool to 0 °C reactants->cool1 hydroboration 4. Add BH₃•THF (Hydroboration) cool1->hydroboration warm 5. Stir at RT hydroboration->warm cool2 6. Cool to 0 °C warm->cool2 oxidation 7. Add NaOH & H₂O₂ (Oxidation) cool2->oxidation stir 8. Stir at RT oxidation->stir extract 9. Extract with Ether stir->extract wash 10. Wash with Brine extract->wash dry 11. Dry Organic Layer wash->dry evaporate 12. Remove Solvent dry->evaporate distill 13. Purify by Distillation evaporate->distill analyze 14. Characterize Product (IR, NMR) distill->analyze

Caption: Experimental workflow for synthesis of this compound.

References

Troubleshooting & Optimization

Minimizing side product formation in 2-Methylcyclohexanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side product formation during the dehydration of 2-methylcyclohexanol.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-catalyzed dehydration of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired alkene products 1. Incomplete reaction.[1] 2. Loss of product during distillation or workup.[1] 3. Reaction equilibrium not effectively shifted towards products.[2]1. Increase reaction time or gently increase heating mantle temperature. 2. Ensure all glassware joints are properly sealed to prevent vapor loss.[3] Handle the product carefully during transfer and extraction steps. 3. Efficiently remove the lower-boiling alkene products from the reaction mixture via distillation as they are formed to drive the equilibrium forward according to Le Chatelier's principle.[2]
Higher than expected proportion of 3-methylcyclohexene 1. Kinetic control dominating over thermodynamic control. 2. Use of a bulky base or specific catalysts that favor the Hofmann product.[4][5]1. Increase reaction time and/or temperature to favor the formation of the more thermodynamically stable 1-methylcyclohexene (Zaitsev's product).[6] 2. Ensure the use of a non-nucleophilic acid catalyst like phosphoric acid or sulfuric acid, which favors the E1 pathway and Zaitsev's rule.[7]
Presence of a significant amount of methylenecyclohexane (B74748) 1. Carbocation rearrangement to a more stable tertiary carbocation followed by deprotonation of the methyl group.[2][6] 2. Longer reaction times can sometimes lead to an increased proportion of this isomer.[6]1. While difficult to completely avoid due to the E1 mechanism, maintaining the lowest possible effective reaction temperature may slightly disfavor the rearrangement. 2. Monitor the reaction progress and avoid unnecessarily long reaction times if methylenecyclohexane is a critical impurity.
Distillate is cloudy or contains two layers 1. Co-distillation of water with the alkene products.[3]1. This is expected. The alkene products are insoluble in water. After distillation, the collected distillate should be washed with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash, and then dried over an anhydrous salt like calcium chloride or magnesium sulfate (B86663).[3][8]
Unreacted this compound present in the final product 1. Incomplete reaction.[3] 2. Distillation temperature was too high, causing the starting material to co-distill with the products.1. Ensure the reaction has gone to completion by monitoring the reaction temperature and distillate volume. 2. Carefully control the distillation temperature to be just above the boiling points of the alkene products but below the boiling point of this compound (approx. 165-167 °C).[2]

Frequently Asked Questions (FAQs)

Q1: What are the major and minor products expected from the dehydration of this compound?

The acid-catalyzed dehydration of this compound typically proceeds via an E1 elimination mechanism, leading to a mixture of alkene products.[8][9] The major product is generally 1-methylcyclohexene , as it is the most substituted and therefore most thermodynamically stable alkene, in accordance with Zaitsev's rule.[1][2] Minor products include 3-methylcyclohexene and, in some cases, small amounts of methylenecyclohexane .[2][10] The formation of methylenecyclohexane can occur after a 1,2-hydride shift that leads to a more stable tertiary carbocation.[2]

Q2: Which acid catalyst is best for this reaction, sulfuric acid or phosphoric acid?

Both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective catalysts for the dehydration of this compound.[8][11] Phosphoric acid is often preferred in teaching labs as it is less corrosive and results in less charring and side reactions compared to the more powerful dehydrating agent, sulfuric acid.[2][3]

Q3: How does the reaction mechanism influence the product distribution?

The reaction proceeds through an E1 mechanism.[8] This involves the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation.[2][7] This carbocation can then lose a proton from an adjacent carbon to form an alkene. Deprotonation from the more substituted carbon results in the major product, 1-methylcyclohexene (Zaitsev's product).[12] Deprotonation from the less substituted carbon gives 3-methylcyclohexene.[2] Furthermore, the secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which can then lead to the formation of 1-methylcyclohexene or methylenecyclohexane.[2][7]

Q4: What is the role of distillation in this experiment?

Distillation plays a crucial role in driving the reaction to completion.[2] The dehydration of alcohols is a reversible reaction.[2] The alkene products have lower boiling points than the starting alcohol.[2] By continuously removing the alkenes from the reaction mixture through distillation as they are formed, the equilibrium is shifted towards the products, maximizing the yield according to Le Chatelier's principle.[2]

Q5: How can I analyze the product mixture to determine the ratio of the different isomers?

Gas chromatography (GC) is the most common and effective method for analyzing the product mixture and determining the relative amounts of the different alkene isomers.[8][11][12] Each isomer will have a distinct retention time, and the area under each peak in the chromatogram is proportional to the amount of that compound in the mixture.[2]

Experimental Protocols

Acid-Catalyzed Dehydration of this compound

This protocol is a general procedure and may need to be adapted based on available equipment and specific research goals.

Materials:

  • This compound (mixture of cis and trans isomers)

  • Concentrated phosphoric acid (85%) or concentrated sulfuric acid

  • Boiling chips

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or calcium chloride

  • Round-bottom flask

  • Distillation apparatus (condenser, distillation head, thermometer, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • To a round-bottom flask, add this compound and a few boiling chips.[3]

  • Carefully add the acid catalyst (e.g., phosphoric acid) to the flask and swirl gently to mix.[3]

  • Set up a simple distillation apparatus with the round-bottom flask as the distilling flask and a clean, pre-weighed flask as the receiver.[3]

  • Heat the mixture using a heating mantle to a temperature that allows for a steady distillation of the alkene products (typically just below 100°C).[3]

  • Continue the distillation until no more distillate is collected or the temperature in the distilling flask begins to rise significantly.

  • Transfer the collected distillate to a separatory funnel.

  • Wash the distillate successively with saturated sodium bicarbonate solution (to neutralize any residual acid), and then with brine.[8] Be sure to vent the separatory funnel frequently, as the reaction between the bicarbonate and acid will produce CO₂ gas.[3]

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer with an anhydrous drying agent (e.g., magnesium sulfate).[3]

  • Decant or filter the dried liquid into a clean, pre-weighed vial.

  • Determine the mass of the product and calculate the percent yield.

  • Analyze the product mixture using gas chromatography (GC) to determine the product distribution.[8]

Visualizations

Reaction Pathway for this compound Dehydration

Dehydration_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_product Products This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift 1-Methylcyclohexene 1-Methylcyclohexene Secondary Carbocation->1-Methylcyclohexene - H+ (Zaitsev) 3-Methylcyclohexene 3-Methylcyclohexene Secondary Carbocation->3-Methylcyclohexene - H+ (Hofmann-like) Tertiary Carbocation->1-Methylcyclohexene - H+ Methylenecyclohexane Methylenecyclohexane Tertiary Carbocation->Methylenecyclohexane - H+

Caption: Reaction pathway for the acid-catalyzed dehydration of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reactants Mix this compound, Acid Catalyst, and Boiling Chips Start->Reactants Distillation Distill Alkene Products Reactants->Distillation Workup Wash with NaHCO3 and Brine Distillation->Workup Drying Dry with Anhydrous Salt Workup->Drying Isolation Filter/Decant Product Drying->Isolation Analysis GC Analysis Isolation->Analysis End End Analysis->End

Caption: General experimental workflow for this compound dehydration.

References

Identifying and characterizing rearrangement products in 2-Methylcyclohexanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acid-catalyzed dehydration of 2-methylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected rearrangement products from the acid-catalyzed dehydration of this compound?

A1: The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction that proceeds through a carbocation intermediate. This intermediate can undergo rearrangement, leading to a mixture of alkene products. The primary products are 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane (B74748).[1][2] According to Zaitsev's rule, the most substituted and therefore most stable alkene, 1-methylcyclohexene, is typically the major product.[1][3][4]

Q2: What is the general mechanism for the formation of these products?

A2: The reaction proceeds via an E1 mechanism involving the following steps:

  • Protonation of the hydroxyl group: The acid catalyst (e.g., H₃PO₄ or H₂SO₄) protonates the hydroxyl group of this compound, converting it into a good leaving group (water).[2][5]

  • Formation of a carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation.[1]

  • Carbocation rearrangement (1,2-hydride shift): The secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.[1]

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst. Deprotonation from different adjacent carbons leads to the various alkene products.[1]

Q3: How does the choice of acid catalyst affect the product distribution?

A3: While both phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄) are commonly used, the stronger acidity of sulfuric acid can sometimes lead to different product ratios and potentially more side reactions, such as polymerization.[6][7] One study noted that with phosphoric acid, about 15% of the recovered distillate is unreacted alcohol, whereas with sulfuric acid at a similar molarity, very little unreacted alcohol was distilled over.[8] The use of sulfuric acid has also been reported to produce methylenecyclohexane as a notable third product due to rearrangement.[7]

Q4: Can the stereochemistry of the starting this compound (cis- vs. trans-) influence the product ratio?

A4: Yes, the stereochemistry of the starting alcohol can significantly impact the product distribution. Studies have shown that the dehydration of the cis and trans isomers of this compound can yield different product ratios, suggesting a complex interplay of E1 and E2 mechanisms.[9][10][11] For example, one report indicates that the cis-isomer reacts predominantly to form 1-methylcyclohexene, while the trans-isomer can lead to a more complex mixture of products.[11]

Troubleshooting Guide

Problem 1: Low or no yield of alkene products.

Possible Cause Suggested Solution
Incomplete reaction Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. For phosphoric acid-catalyzed dehydration, refluxing for 20-25 minutes after boiling commences is recommended.[2]
Loss of product during distillation The alkene products are volatile. Ensure your distillation apparatus is well-sealed and the receiving flask is adequately cooled to prevent the loss of product vapor.[10]
Reaction equilibrium not shifted towards products The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the alkene products, it is crucial to distill the products as they are formed.[1]
Ineffective acid catalyst Use a concentrated acid catalyst such as 85% phosphoric acid or concentrated sulfuric acid.[3][12] Ensure the catalyst has not been diluted or contaminated.

Problem 2: Unexpected product distribution in GC or GC-MS analysis.

Possible Cause Suggested Solution
Co-elution of products 3-methylcyclohexene and 4-methylcyclohexene (B165706) can be difficult to separate on some standard GC columns.[9] Optimize your GC method (e.g., temperature program, column type) to improve separation.
Formation of unexpected rearrangement products The use of a strong acid like sulfuric acid can promote more extensive carbocation rearrangements, leading to products like 1-ethylcyclopentene.[11] Consider using a milder acid like phosphoric acid.
Influence of reaction time and temperature The product distribution can change over the course of the reaction. Collecting fractions at different time points and analyzing them separately can provide insight into the reaction kinetics.
Isomerization of the starting material The acidic conditions can potentially cause isomerization of the starting alcohol, leading to a different product mixture.

Problem 3: Presence of unreacted this compound in the final product.

Possible Cause Suggested Solution
Insufficient heating or reaction time Increase the reaction time or temperature to ensure the reaction goes to completion. However, be cautious of increased side product formation at very high temperatures.
Inefficient distillation Ensure the distillation setup is efficient in separating the lower-boiling alkene products from the higher-boiling starting alcohol.[1]
Use of a weaker acid catalyst As noted, phosphoric acid may result in a higher percentage of unreacted alcohol in the distillate compared to sulfuric acid.[8]

Data Presentation

Table 1: Product Distribution in the Dehydration of this compound with Sulfuric Acid

ProductPercentage (%)
1-Methylcyclohexene66.35
3-Methylcyclohexene33.65
Data obtained from dehydration using 9M sulfuric acid.[6]

Table 2: Comparison of Product Distribution with Different Acid Catalysts

Catalyst (Molarity)1-Methylcyclohexene (%)3-Methylcyclohexene (%)Unreacted Alcohol (%)
Phosphoric Acid (~14.8 M)~80~5~15
Sulfuric Acid (~14.7 M)~75~25<1
Methanesulfonic Acid (~14.8 M)~80~20<1
Approximate values adapted from a comparative study.[8]

Experimental Protocols

Protocol 1: Dehydration of this compound using Phosphoric Acid and GC Analysis

Materials:

  • This compound

  • 85% Phosphoric acid

  • Boiling chips

  • 5 mL conical vial

  • Hickman still head

  • Thermometer

  • Hot plate with an aluminum heating block

  • Pasteur pipettes

  • Small test tubes

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph

Procedure:

  • To a clean, dry 5 mL conical vial, add 1.0 mL of this compound and 2 mL of 85% phosphoric acid, along with 2-3 boiling chips.[12]

  • Assemble a microscale distillation apparatus using a Hickman still head and a thermometer.

  • Gently heat the reaction mixture to boiling using a hot plate and an aluminum block.

  • Control the heating to maintain a slow distillation, keeping the vapor temperature below 95°C.

  • Collect the distillate in the Hickman still head.

  • Transfer the collected distillate to a small test tube using a Pasteur pipette.

  • Dry the product by adding a small amount of anhydrous sodium sulfate and allowing it to stand for about five minutes.

  • Carefully transfer the dried liquid product to a clean, tared vial and determine the yield.

  • Prepare a sample for GC analysis by diluting one drop of the product in 1 mL of a suitable solvent (e.g., acetone (B3395972) or dichloromethane).

  • Inject the sample into the gas chromatograph to determine the product distribution.

Protocol 2: Characterization of Products by ¹H NMR

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified product mixture in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Expected ¹H NMR Signals for Key Products:

ProductKey Proton Signal(s)Approximate Chemical Shift (δ, ppm)Multiplicity
1-Methylcyclohexene Olefinic H~5.38Triplet
Methyl H~1.61Singlet
3-Methylcyclohexene Olefinic H~5.6-5.7Multiplet
Methyl H~1.0Doublet
Methylenecyclohexane Olefinic H~4.65Singlet

Data compiled from various sources.[13]

Visualizations

G Figure 1: Reaction Mechanism for the Dehydration of this compound cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Rearrangement cluster_step4 Step 4: Deprotonation This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H⁺ This compound->Protonated Alcohol Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H₂O Protonated Alcohol->Secondary Carbocation Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift Secondary Carbocation->Tertiary Carbocation 3-Methylcyclohexene 3-Methylcyclohexene (Minor Product) Secondary Carbocation->3-Methylcyclohexene - H⁺ Secondary Carbocation->3-Methylcyclohexene 1-Methylcyclohexene 1-Methylcyclohexene (Major Product) Tertiary Carbocation->1-Methylcyclohexene - H⁺ Tertiary Carbocation->1-Methylcyclohexene Methylenecyclohexane Methylenecyclohexane (Minor Product) Tertiary Carbocation->Methylenecyclohexane - H⁺ Tertiary Carbocation->Methylenecyclohexane

Caption: Reaction mechanism for this compound dehydration.

G Figure 2: Experimental Workflow for Product Analysis cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis start Mix this compound and Acid Catalyst heat Heat and Distill start->heat collect Collect Distillate heat->collect wash Wash with NaHCO₃ and/or Water collect->wash dry Dry with Anhydrous Salt (e.g., Na₂SO₄) wash->dry gcms GC-MS Analysis dry->gcms nmr NMR Analysis dry->nmr data Identify and Quantify Products gcms->data nmr->data

Caption: General experimental workflow for reaction and analysis.

References

Troubleshooting low conversion rates in 2-methylcyclohexanone reduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low conversion rates in the reduction of 2-methylcyclohexanone (B44802) to 2-methylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: My reaction shows a very low conversion rate. What are the most common initial checks?

A1: When faced with a low conversion rate, begin by systematically verifying the following:

  • Reagent Quality: The primary suspect is often the reducing agent, typically sodium borohydride (B1222165) (NaBH₄). It can degrade over time, especially if exposed to moisture.

  • Stoichiometry: Ensure the molar ratio of the reducing agent to the ketone is correct. While one mole of NaBH₄ can theoretically reduce four moles of ketone, an excess is often used to ensure the reaction goes to completion.[1][2]

  • Reaction Temperature: The reaction is typically initiated at a low temperature (e.g., in an ice bath) to control the initial vigorous bubbling and then allowed to proceed at room temperature.[1][3] Deviations can affect the reaction rate and yield.

Q2: How can I determine if my sodium borohydride has degraded?

A2: Sodium borohydride is a moisture-sensitive reagent. If it has been improperly stored or is old, its reducing capacity will be diminished. A simple, albeit qualitative, test is to add a small amount to water or methanol (B129727). Fresh, active NaBH₄ should produce vigorous bubbling (hydrogen gas evolution). If the reaction is sluggish or absent, the reagent has likely degraded and should be replaced.

Q3: What is the optimal solvent for this reduction, and how does it impact the reaction?

A3: Protic solvents like methanol or ethanol (B145695) are commonly used for the sodium borohydride reduction of ketones.[4] The solvent plays a crucial role in protonating the intermediate alkoxide to form the final alcohol product. The choice and purity of the solvent are important; the presence of significant amounts of water in the solvent can lead to the rapid decomposition of the sodium borohydride, reducing its availability for the primary reaction. The inclusion of a solvent is crucial for reproducing the stereoselective formation of the cis product.[5]

Q4: Can the reaction time be too short or too long?

A4: Yes, reaction time is a critical parameter. The reaction is often monitored for the cessation of bubbling, which indicates the consumption of the reducing agent.[6] After the initial vigorous reaction, it is typically stirred for a period at room temperature to ensure completion.[1][2][7] Insufficient reaction time will result in incomplete conversion. Conversely, while excessively long reaction times are not usually detrimental to the product, they are inefficient. Progress can be monitored using Thin Layer Chromatography (TLC) to determine the point of complete ketone consumption.

Q5: I've confirmed my reagents and conditions are correct, but the yield is still low. Could the issue be in the workup?

A5: Absolutely. Significant product loss can occur during the workup phase. Common pitfalls include:

  • Incomplete Quenching: After the reaction, a base (like NaOH solution) is often added to decompose the borate (B1201080) ester intermediate.[3][6][8] Incomplete decomposition will result in a lower yield of the desired alcohol.

  • Inefficient Extraction: The product, this compound, is typically extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) or diethyl ether.[4][6] Using an insufficient volume of extraction solvent or performing too few extractions will leave the product behind in the aqueous phase.

  • Loss During Solvent Removal: During the final step of evaporating the extraction solvent, care must be taken. If the temperature is too high or the vacuum too strong, the product, which is relatively volatile, can be lost along with the solvent.[6]

Troubleshooting Summary

Potential IssueObservationProbable Impact on Conversion Rate
Degraded Reducing Agent Sluggish or no bubbling upon reagent addition.Drastic reduction; conversion may be less than 10%.
Incorrect Stoichiometry Unreacted starting material observed via TLC/GC analysis.Moderate to severe reduction in yield.
Suboptimal Temperature Reaction proceeds too quickly or too slowly.May favor side reactions or result in incomplete reaction.
Contaminated Reactants Presence of unexpected side products.Can lower the yield of the desired product.
Inefficient Workup Low final product mass despite complete reaction.Significant loss of product during extraction or drying.

Standard Experimental Protocol: Reduction of 2-Methylcyclohexanone

This protocol provides a general procedure for the reduction of 2-methylcyclohexanone using sodium borohydride.

  • Reaction Setup: In a round-bottom flask, dissolve 1.2 g of 2-methylcyclohexanone in 10 mL of methanol.[3] Place the flask in an ice-water bath to cool the solution.

  • Addition of Reducing Agent: While stirring the cooled solution, carefully add 200 mg of sodium borohydride in small portions.[6] A vigorous bubbling reaction should be observed.[6]

  • Reaction: After the initial vigorous reaction subsides, remove the flask from the ice bath and allow it to stir at room temperature for approximately 20 minutes.[1]

  • Workup - Quenching: Add 5 mL of 3M sodium hydroxide (B78521) solution to the reaction mixture to decompose the borate ester intermediate.[3]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add 5 mL of deionized water.[3] Extract the product from the aqueous layer with an organic solvent such as dichloromethane or hexane (B92381) (e.g., 3 x 15 mL portions).[3]

  • Drying and Solvent Removal: Combine the organic layers and dry them over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator to yield the this compound product.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Analyze Workup Procedure start->check_workup reagent_quality Is NaBH4 active? check_reagents->reagent_quality stoichiometry Is mole ratio correct? check_reagents->stoichiometry temperature Was temperature controlled? check_conditions->temperature time Was reaction time sufficient? check_conditions->time extraction Was extraction efficient? check_workup->extraction evaporation Was solvent removal gentle? check_workup->evaporation solution_reagent Use fresh NaBH4 reagent_quality->solution_reagent No end_node Problem Resolved reagent_quality->end_node Yes solution_stoichiometry Recalculate and use excess NaBH4 stoichiometry->solution_stoichiometry No stoichiometry->end_node Yes solution_temp Use ice bath for addition, then RT temperature->solution_temp No temperature->end_node Yes solution_time Monitor reaction by TLC time->solution_time No time->end_node Yes solution_extraction Increase solvent volume or number of extractions extraction->solution_extraction No extraction->end_node Yes solution_evaporation Use moderate temperature/vacuum evaporation->solution_evaporation No evaporation->end_node Yes

Caption: Troubleshooting workflow for low conversion rates.

References

Separation of cis and trans-2-Methylcyclohexanol by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is a technical support center with troubleshooting guides and FAQs for the separation of cis- and trans-2-Methylcyclohexanol (B1360119) by column chromatography.

This guide provides troubleshooting advice and detailed protocols for the separation of cis- and trans-2-methylcyclohexanol diastereomers using column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why am I getting poor separation between the cis and trans isomers? The collected fractions are all mixed.

A: Poor resolution is a common issue and can stem from several factors:

  • Incorrect Solvent System: The polarity of your eluent may be too high, causing both isomers to travel down the column too quickly and close together. Conversely, if it's too low, the bands may broaden significantly, leading to overlap.

    • Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) before running the column.[1] Aim for a system where the less polar isomer has an Rf value of approximately 0.3-0.4 and there is a clear separation (ΔRf) between the two isomer spots.[1][2] A good starting point is a low polarity mixture, such as 95:5 hexane (B92381):ethyl acetate (B1210297), gradually increasing the polarity.[3]

  • Improperly Packed Column: Air bubbles, cracks, or an uneven surface in the silica (B1680970) gel bed will create channels, leading to an uneven flow of the mobile phase and poor separation.[4]

    • Solution: Pack the column using a slurry method to ensure a uniform and dense packing. Gently tap the column during packing to dislodge air bubbles and allow the silica to settle evenly.[4] Always keep the solvent level above the top of the stationary phase to prevent the column from running dry.[4]

  • Sample Overloading: Applying too much sample relative to the amount of stationary phase will cause broad bands that are impossible to separate.

    • Solution: As a general rule, use a 1:50 to 1:100 ratio of sample mass to silica gel mass. Dissolve the sample in the minimum amount of eluent before loading it onto the column.[3]

Q2: My compounds are eluting too quickly (high Rf) or not at all (Rf near 0). How do I fix this?

A: This is a classic mobile phase issue. The principle is to match the polarity of the eluent to the compounds being separated.[1]

  • Eluting Too Quickly: Your solvent system is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane).

  • Not Eluting/Eluting Too Slowly: Your solvent system is not polar enough. Gradually increase the proportion of the polar solvent. For very polar compounds, a solvent system like methanol (B129727) in dichloromethane (B109758) might be necessary.[5]

Q3: How can I determine which eluted fraction contains the cis isomer and which contains the trans isomer?

A: The elution order is determined by the polarity of the isomers. The cis isomer, with the hydroxyl group in a more sterically hindered axial position, tends to be slightly more polar. The trans isomer, with the hydroxyl group in the more stable equatorial position, is generally less polar.[3]

Therefore, when using a normal-phase stationary phase like silica gel, the less polar trans-2-methylcyclohexanol will elute first . The more polar cis-2-methylcyclohexanol (B1584281) will elute second . You can confirm the identity of the separated isomers using techniques like NMR spectroscopy.

Q4: The spots for my isomers are overlapping on the TLC plate. How can I improve the resolution?

A: Improving TLC resolution is key to a successful column separation.

  • Use a Less Polar Solvent System: A less polar mobile phase will result in lower Rf values and can increase the separation between spots.[3]

  • Try Different Solvents: Different solvent systems can offer different selectivity. Try replacing ethyl acetate with diethyl ether or dichloromethane in your mixture with hexane.[6]

  • Multiple Developments: Run the TLC plate in the same solvent system multiple times. After each development, fully dry the plate before placing it back in the chamber. This can improve the separation of spots with close Rf values.[3]

Quantitative Data Presentation

The optimal parameters for separation should be determined empirically, starting with the values below. The key is to optimize the mobile phase composition based on preliminary TLC analysis.

ParameterStationary PhaseMobile Phase (Eluent)Elution OrderRecommended TLC Rf (trans isomer)
Value Silica Gel (60 Å, 230-400 mesh)Hexane:Ethyl Acetate (e.g., start at 95:5, increase polarity as needed)1. trans-2-methylcyclohexanol (less polar)2. cis-2-methylcyclohexanol (more polar)~0.3 - 0.4

Experimental Protocols

Protocol: Column Chromatography Separation of 2-Methylcyclohexanol Isomers

This protocol is designed for the separation of a mixture of cis- and trans-2-methylcyclohexanol using silica gel.

  • Solvent System Selection:

    • Perform TLC analysis of the isomer mixture using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15).

    • Identify the solvent system that provides the best separation between the two spots and moves the lower polarity spot to an Rf of about 0.3-0.4.[1][2]

  • Column Preparation (Slurry Method):

    • Secure a glass chromatography column vertically with a clamp. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[4]

    • Add a small layer of sand (approx. 1 cm).

    • In a beaker, mix the required amount of silica gel with the chosen non-polar eluent to form a consistent, pourable slurry.[4]

    • Quickly pour the slurry into the column using a funnel. Tap the side of the column continuously to help the silica pack evenly and release any trapped air bubbles.[4]

    • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.[4]

    • Once the silica has settled, add another small layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the cis/trans mixture in a minimal volume of the eluent.

    • Carefully use a pipette to add the dissolved sample to the top of the silica gel bed, taking care not to disturb the surface.

    • Open the stopcock and allow the sample to absorb into the silica until the liquid level is just at the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting the eluting solvent (eluate) in numbered test tubes or flasks.

    • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[1]

    • The less polar trans isomer will elute first. If the cis isomer is slow to elute, you can gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 hexane:ethyl acetate).[3]

  • Analysis of Fractions:

    • Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate alongside the original mixture.

    • Combine the fractions that contain only the pure trans isomer and, separately, those that contain only the pure cis isomer.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified isomers.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc 1. TLC Analysis (Select Solvent System) packing 2. Prepare Column (Slurry Packing) tlc->packing loading 3. Load Sample packing->loading elution 4. Elute with Solvent loading->elution collection 5. Collect Fractions elution->collection analysis 6. Analyze Fractions by TLC collection->analysis combine 7. Combine Pure Fractions analysis->combine evap 8. Evaporate Solvent combine->evap product Purified Isomers evap->product

Caption: Experimental workflow for separating this compound isomers.

troubleshooting_workflow start Problem: Poor Separation q1 Are TLC spots well-separated? start->q1 a1_no Solution: Optimize eluent with TLC. Try different solvent ratios or less polar systems. q1->a1_no No q2 Was column packed correctly (no bubbles/cracks)? q1->q2 Yes a1_yes Yes a2_no Solution: Repack column using a uniform slurry. Do not let the column run dry. q2->a2_no No q3 Was the sample load appropriate? q2->q3 Yes a2_yes Yes a3_no Solution: Reduce sample amount. Use a larger column or more stationary phase. q3->a3_no No a3_yes Consider other issues: - Sample decomposition on silica - Inconsistent solvent flow q3->a3_yes Yes

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Overcoming challenges in the purification of 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Methylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities can include the starting materials from its synthesis, such as 2-methylcyclohexanone (B44802) or o-cresol, as well as the other geometric isomer (i.e., the trans-isomer in a batch of cis-2-methylcyclohexanol, and vice-versa). Cyclohexanol can also be present as an impurity.[1]

Q2: What is the primary challenge in purifying this compound?

A2: The primary challenge is the separation of its cis- and trans-isomers, which have very close boiling points, making simple distillation ineffective.[2][3] Effective separation requires more advanced techniques like fractional distillation or chromatography.

Q3: Which analytical method is best for assessing the purity of this compound?

A3: Gas chromatography (GC) is the most effective and commonly used method to determine the purity and the ratio of cis- and trans-isomers in a sample of this compound.[4][5][6][7]

Q4: Can I use simple distillation to purify this compound?

A4: Simple distillation is generally not sufficient to separate the cis- and trans-isomers of this compound due to their very similar boiling points.[8] It may be useful for removing impurities with significantly different boiling points, but fractional distillation is required for isomer separation.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of cis- and trans-isomers.

  • Possible Cause: Inefficient distillation column or incorrect packing.

  • Troubleshooting Steps:

    • Ensure you are using a fractional distillation setup, not a simple distillation apparatus.[8]

    • Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column).

    • If using a packed column, ensure the packing material (e.g., Raschig rings or metal sponges) is evenly distributed to avoid channeling.

    • Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases.[9]

Issue 2: The product is contaminated with a lower-boiling point impurity.

  • Possible Cause: The initial fraction (forerun) was not properly discarded.

  • Troubleshooting Steps:

    • Monitor the temperature at the distillation head carefully.

    • Collect the initial distillate that comes over at a lower temperature separately and discard it. This forerun will contain the more volatile impurities.

    • Begin collecting the main fraction only when the temperature has stabilized at the boiling point of the desired this compound isomer.

Issue 3: The product is contaminated with a higher-boiling point impurity.

  • Possible Cause: The distillation was carried out for too long or at too high a temperature.

  • Troubleshooting Steps:

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound.

    • Do not distill to dryness, as this will carry over less volatile impurities into your product.

CompoundBoiling Point (°C)
trans-2-Methylcyclohexanol 163-166
cis-2-Methylcyclohexanol 165
2-Methylcyclohexanone162-163
Cyclohexanol160-161

Note: Boiling points can vary slightly based on atmospheric pressure and purity.

Flash Chromatography

Issue: Co-elution of cis- and trans-isomers.

  • Possible Cause: The solvent system (mobile phase) is not optimized for separation.

  • Troubleshooting Steps:

    • Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separating the isomers. A good starting point is a mixture of ethyl acetate (B1210297) and hexanes.[10][11]

    • A less polar solvent system will generally increase the separation between the two isomers, but will also result in longer elution times.

    • Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, to improve separation.

Experimental Protocols

Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings). Ensure all joints are properly sealed.

  • Charging the Flask: Add the impure this compound to the distillation flask along with a few boiling chips.

  • Distillation:

    • Heat the flask gently.

    • Discard the initial forerun that distills at a lower temperature.

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of the desired this compound isomer (refer to the table above).

    • Stop the distillation before the flask runs dry.

  • Analysis: Analyze the collected fraction by gas chromatography to determine its purity and isomeric ratio.

Flash Chromatography of this compound
  • Column Packing:

    • Pack a glass column with silica (B1680970) gel using a slurry method with a non-polar solvent like hexane.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., a mixture of ethyl acetate and hexanes, starting with a low concentration of ethyl acetate).

    • Collect fractions and monitor their composition using TLC.

    • If necessary, gradually increase the polarity of the mobile phase to elute the more polar components.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation cluster_analysis Analysis A Assemble Fractional Distillation Apparatus B Add Impure this compound and Boiling Chips to Flask A->B C Heat Gently B->C D Discard Forerun (Low BP Impurities) C->D E Collect Main Fraction (Stable BP) D->E F Stop Distillation Before Dryness E->F G Analyze Purity by Gas Chromatography F->G

Caption: Workflow for the purification of this compound by fractional distillation.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps P1 Pack Column with Silica Gel P2 Dissolve Sample in Minimal Solvent P1->P2 P3 Load Sample onto Column P2->P3 E1 Elute with Mobile Phase P3->E1 E2 Collect Fractions E1->E2 E3 Monitor Fractions by TLC E2->E3 F1 Combine Pure Fractions E3->F1 Identify Pure Fractions F2 Evaporate Solvent F1->F2 F3 Obtain Purified This compound F2->F3

Caption: Workflow for the purification of this compound by flash chromatography.

References

Technical Support Center: Catalyst Deactivation in the Hydrogenation of 2-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the hydrogenation of 2-methylcyclohexanone (B44802). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in 2-methylcyclohexanone hydrogenation?

A1: The primary indicators of catalyst deactivation include:

  • Decreased Conversion: A noticeable drop in the rate at which 2-methylcyclohexanone is converted to 2-methylcyclohexanol over time.

  • Changes in Selectivity: A shift in the product distribution, such as an altered ratio of cis- to trans-2-methylcyclohexanol (B1360119) or the formation of undesired byproducts.

  • Increased Reaction Time: The need for longer reaction times to achieve the same level of conversion.

  • Changes in Reaction Conditions: The necessity to increase temperature or pressure to maintain the desired reaction rate.

Q2: What are the primary mechanisms of catalyst deactivation in this reaction?

A2: Catalyst deactivation in the hydrogenation of 2-methylcyclohexanone typically occurs through four main mechanisms: poisoning, coking (fouling), sintering (thermal degradation), and leaching.

  • Poisoning: This is the strong chemisorption of impurities from the reactant feed or solvent onto the active sites of the catalyst. Common poisons for noble metal catalysts include compounds containing sulfur, nitrogen, and halogens. These impurities can block the active sites, rendering them inaccessible to the reactants.

  • Coking (Fouling): This involves the deposition of carbonaceous residues on the catalyst surface. These deposits can physically block pores and cover active sites, leading to a loss of activity. In the context of 2-methylcyclohexanone hydrogenation, side reactions or polymerization of reactants or products can lead to coke formation.

  • Sintering (Thermal Degradation): At elevated temperatures, the small metal particles of the catalyst can agglomerate into larger ones. This process, known as sintering, leads to a decrease in the active surface area of the catalyst and, consequently, a reduction in its activity.

  • Leaching: This is the dissolution of the active metal components of the catalyst into the reaction medium. Leaching results in an irreversible loss of active sites from the catalyst support.

Q3: Can the diastereoselectivity of the reaction (cis/trans isomer ratio) influence catalyst deactivation?

A3: While direct evidence is limited, the diastereoselectivity of the reaction could indirectly influence catalyst deactivation. The formation of a specific diastereomer (cis or trans-2-methylcyclohexanol) is governed by the steric hindrance around the carbonyl group of 2-methylcyclohexanone and its interaction with the catalyst surface. It is plausible that the adsorption geometry required for the formation of one isomer might lead to stronger binding of intermediates or products to the catalyst surface, potentially increasing the likelihood of side reactions that contribute to coking. For example, with a magnesium oxide (MgO) catalyst, the reaction predominantly forms the trans isomer, while with aluminum oxide (Al2O3), a nearly equimolar mixture of cis and trans isomers is observed.[1] Further research is needed to establish a definitive link between diastereoselectivity and the rate or mechanism of deactivation.

Troubleshooting Guides

Issue 1: Rapid Loss of Catalytic Activity

Symptoms:

  • A sharp decline in the conversion of 2-methylcyclohexanone within the first few hours of the reaction.

  • The catalyst appears discolored (e.g., darker) after the reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Analyze Reactants and Solvent: Use analytical techniques like gas chromatography-mass spectrometry (GC-MS) to check for impurities, particularly sulfur and nitrogen compounds, in the 2-methylcyclohexanone and the solvent. 2. Purify Reactants: If impurities are detected, purify the starting materials and solvent using appropriate methods such as distillation or passing them through a packed bed of activated carbon or alumina.
Coking/Fouling 1. Optimize Reaction Temperature: High temperatures can promote side reactions leading to coke formation. Try reducing the reaction temperature to the minimum required for an acceptable reaction rate. 2. Modify Reaction Time: Extended reaction times can lead to the degradation of products and the formation of carbonaceous deposits. Monitor the reaction progress and stop it once the desired conversion is reached.
Mechanical Catalyst Loss 1. Check Filtration/Separation: Ensure that the catalyst is not being lost during product workup. Use finer filter media or gentler separation techniques.
Issue 2: Gradual Decline in Catalyst Performance Over Multiple Runs

Symptoms:

  • A consistent but slow decrease in conversion and/or selectivity with each catalyst recycle.

  • The need to gradually increase the reaction temperature or pressure to maintain performance.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sintering 1. Lower Reaction/Regeneration Temperature: Avoid excessively high temperatures during both the reaction and any regeneration steps. Sintering is often irreversible. 2. Choose a More Stable Support: Consider using a catalyst support with a higher thermal stability.
Leaching 1. Analyze the Reaction Mixture: Use techniques like inductively coupled plasma-mass spectrometry (ICP-MS) to detect traces of the active metal in the reaction solution after filtration. 2. Select a Different Solvent: The choice of solvent can influence metal leaching. Experiment with alternative solvents that have a lower tendency to coordinate with and dissolve the active metal.
Accumulation of Non-Volatile Residues 1. Implement a Washing Step: Before reusing the catalyst, wash it with a suitable solvent to remove any adsorbed species that may not be removed by simple filtration.

Quantitative Data on Catalyst Performance

The following table summarizes the performance of different catalysts in the hydrogenation of 2-methylcyclohexanone, highlighting the change in conversion over time where data is available.

CatalystSupportReaction Time (h)Conversion (%)Diastereoselectivity (trans:cis)Reference
MgO-644>96:4[1]
Al₂O₃-6651:49 - 61:39[1]

Note: This table will be updated as more specific time-on-stream data for other common catalysts becomes available.

Experimental Protocols

Protocol 1: Catalyst Activity Testing in 2-Methylcyclohexanone Hydrogenation

This protocol outlines a general procedure for evaluating the activity and stability of a heterogeneous catalyst in the liquid-phase hydrogenation of 2-methylcyclohexanone.

Materials:

  • 2-methylcyclohexanone (high purity)

  • Hydrogen gas (high purity)

  • Solvent (e.g., isopropanol, ethanol, or hexane, high purity)

  • Heterogeneous catalyst (e.g., 5% Pd/C, 5% Pt/C)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Pre-treatment (if required): Follow the manufacturer's instructions for catalyst activation. This may involve reduction under a hydrogen flow at an elevated temperature.

  • Reactor Setup:

    • Add the desired amount of catalyst (e.g., 50 mg) to the reactor vessel.

    • Add the solvent (e.g., 20 mL) and 2-methylcyclohexanone (e.g., 1 g).

    • Seal the reactor.

  • Reaction Initiation:

    • Purge the reactor several times with nitrogen gas, followed by hydrogen gas, to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C).

  • Reaction Monitoring:

    • Take samples from the reactor at regular intervals (e.g., every hour) using a sampling valve.

    • Analyze the samples by GC to determine the conversion of 2-methylcyclohexanone and the selectivity to the cis- and trans-2-methylcyclohexanol products.

  • Reaction Termination:

    • After the desired reaction time, cool the reactor to room temperature.

    • Carefully vent the hydrogen pressure.

    • Open the reactor and recover the reaction mixture.

  • Catalyst Recovery and Recycling (for stability testing):

    • Separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Wash the catalyst with fresh solvent.

    • Dry the catalyst under vacuum.

    • Reuse the catalyst in a subsequent run following the same procedure to evaluate its stability.

Protocol 2: Regeneration of a Deactivated Catalyst

This protocol provides a general method for the regeneration of a coked noble metal catalyst. The specific conditions may need to be optimized for your particular catalyst and the extent of deactivation.

Materials:

  • Deactivated catalyst

  • Inert gas (e.g., nitrogen or argon)

  • Oxidizing gas (e.g., a mixture of 1-5% oxygen in nitrogen)

  • Reducing gas (e.g., a mixture of 5-10% hydrogen in nitrogen)

  • Tube furnace with temperature programming

Procedure:

  • Drying: Place the deactivated catalyst in the tube furnace and heat it to 100-120 °C under a flow of inert gas for 1-2 hours to remove any adsorbed solvent and water.

  • Oxidative Treatment (Coke Removal):

    • While maintaining the inert gas flow, gradually heat the furnace to a temperature between 300-500 °C. The optimal temperature will depend on the catalyst and support stability.

    • Once the target temperature is reached, switch the gas flow to the oxidizing gas mixture.

    • Hold at this temperature for 2-4 hours to burn off the carbonaceous deposits. Caution: This step can be exothermic. Use a low oxygen concentration and a slow heating rate to avoid overheating and sintering of the catalyst.

  • Purging: Switch the gas flow back to the inert gas and maintain the temperature for 30 minutes to purge any remaining oxygen.

  • Reduction (Reactivation of the Metal):

    • Cool the furnace to the reduction temperature, typically between 200-400 °C.

    • Switch the gas flow to the reducing gas mixture.

    • Hold at this temperature for 2-4 hours to reduce the oxidized metal species back to their active metallic state.

  • Final Cooling: Cool the furnace to room temperature under a flow of inert gas. The regenerated catalyst is now ready to be used.

Visualizing Deactivation and Troubleshooting

CatalystDeactivationWorkflow cluster_symptoms Observe Symptoms cluster_diagnosis Diagnose Potential Cause cluster_action Implement Corrective Action Symptom1 Decreased Conversion Poisoning Poisoning Symptom1->Poisoning Coking Coking/Fouling Symptom1->Coking Sintering Sintering Symptom1->Sintering Leaching Leaching Symptom1->Leaching Symptom2 Altered Selectivity Symptom2->Poisoning Symptom2->Coking Symptom3 Increased Reaction Time Symptom3->Poisoning Symptom3->Coking Symptom3->Sintering Symptom3->Leaching Action1 Purify Reactants/ Solvent Poisoning->Action1 Impurity Analysis Action2 Optimize Temperature/ Time Coking->Action2 Reaction Optimization Action3 Regenerate Catalyst Coking->Action3 Oxidative Treatment Action4 Use Milder Conditions/ New Catalyst Sintering->Action4 Irreversible Damage Action5 Change Solvent/ Support Leaching->Action5 ICP-MS Analysis

DeactivationMechanisms cluster_deactivation Deactivation Pathways Catalyst Active Catalyst {Metal Particles | Support} Poisoning Poisoning (e.g., Sulfur) {Blocked Active Sites} Catalyst->Poisoning Impurities Coking Coking {Carbon Deposits} Catalyst->Coking Side Reactions Sintering Sintering {Particle Growth} Catalyst->Sintering High Temperature Leaching Leaching {Metal Dissolution} Catalyst->Leaching Solvent Effects DeactivatedCatalyst Deactivated Catalyst {Reduced Activity} Poisoning->DeactivatedCatalyst Coking->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst

References

Technical Support Center: Stereoselective Reduction of 2-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stereoselective reduction of 2-methylcyclohexanone (B44802).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of 2-methylcyclohexanone produced a mixture of cis- and trans-2-methylcyclohexanol. Why am I not getting a single isomer?

A1: The reduction of 2-methylcyclohexanone with common hydride reagents like sodium borohydride (B1222165) (NaBH₄) naturally produces a mixture of two diastereomers: cis-2-methylcyclohexanol (B1584281) and trans-2-methylcyclohexanol.[1][2][3] This occurs because the hydride can attack the planar carbonyl group from two different faces:

  • Axial Attack: The hydride attacks from the face trans to the adjacent methyl group, leading to the cis alcohol.[1][4]

  • Equatorial Attack: The hydride attacks from the same face (cis) as the methyl group, resulting in the trans alcohol.[1][4]

The final product ratio is determined by the relative activation energies of these two competing pathways.

Q2: How can I influence the reaction to favor the trans isomer?

A2: To favor the more thermodynamically stable trans isomer, you should use a small, unhindered reducing agent.[5] Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) tend to favor axial attack, which avoids steric hindrance from the axial hydrogens on the ring, leading to the equatorial alcohol (trans product).[5] In a typical NaBH₄ reduction, the trans product is highly favored, with ratios around 85:15 (trans:cis).[2]

Q3: What conditions should I use to favor the cis isomer?

A3: Formation of the less stable cis isomer (with an axial hydroxyl group) is favored by using sterically bulky reducing agents.[5] Reagents like L-Selectride or K-Selectride will preferentially attack from the less hindered equatorial face to avoid steric clashes with the cyclohexane (B81311) ring and the methyl group.[5] This equatorial attack results in the formation of the axial alcohol, which is the cis product.[5]

Q4: My reaction shows very poor diastereoselectivity. What factors could be the cause?

A4: Several factors can lead to poor selectivity:

  • Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the axial and equatorial attack pathways, leading to a product ratio closer to 1:1. Performing the reaction at lower temperatures (e.g., in an ice bath) can enhance selectivity.[1]

  • Solvent: The solvent can influence the transition state of the reaction. Protic solvents like methanol (B129727) or ethanol (B145695) can coordinate with the borohydride reagent and the ketone, affecting the steric environment and thus the stereoselectivity.[6][7] The solvent plays a significant role in the kinetics of the reduction.[6][8]

  • Purity of Reagents: Impurities in the ketone, solvent, or reducing agent can interfere with the reaction. Ensure all reagents are pure and solvents are dry.

Q5: How can I accurately determine the ratio of cis and trans isomers in my product mixture?

A5: The most common methods for determining the diastereomeric ratio are:

  • Proton NMR (¹H-NMR) Spectroscopy: The hydrogen atom attached to the oxygen-bearing carbon (the carbinol proton) has a different chemical shift for the cis and trans isomers.[1][3] The axial proton of one isomer appears at a different chemical shift (typically more upfield) than the equatorial proton of the other isomer.[3][4] By integrating the signals corresponding to these two protons, you can accurately determine the product ratio.[1][3]

  • Gas Chromatography (GC): The cis and trans isomers have different physical properties and will exhibit different retention times on a GC column, allowing for their separation and quantification.[2]

Data Summary: Influence of Reagents on Stereoselectivity

The choice of reducing agent is the most critical factor in controlling the stereoselectivity of 2-methylcyclohexanone reduction.

Reducing AgentTypePredominant AttackMajor ProductTypical Product Ratio (trans:cis)
Sodium Borohydride (NaBH₄)SmallAxialtrans-2-methylcyclohexanol~4:1 to 5.7:1 (80-85% trans)[2]
Lithium Aluminum Hydride (LiAlH₄)SmallAxialtrans-2-methylcyclohexanolSimilar to NaBH₄
L-Selectride® / K-Selectride®BulkyEquatorialcis-2-methylcyclohexanolFavors cis isomer

Experimental Protocols

Protocol: Sodium Borohydride Reduction of 2-Methylcyclohexanone

This protocol is a standard procedure designed to favor the trans isomer.

Materials:

  • 2-methylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Dichloromethane)

  • 3 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Large test tube or round-bottom flask

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Ice-water bath

Procedure:

  • Add 0.9 mL of 2-methylcyclohexanone to 4 mL of methanol in a large test tube.[1]

  • Cool the mixture in an ice-water bath for several minutes.[1]

  • Carefully and slowly add 0.15 g of sodium borohydride (NaBH₄) to the chilled solution. Effervescence will occur.[1][2]

  • Once the vigorous bubbling subsides, remove the test tube from the ice bath and let it stand at room temperature for 20 minutes to ensure the reaction goes to completion.[1]

  • Pour the reaction mixture into a separatory funnel.

  • Add 10 mL of water and 5 mL of 3 M NaOH solution to the separatory funnel. The NaOH is added to decompose any remaining borate (B1201080) salts.[1][2]

  • Extract the product from the aqueous layer by adding 10 mL of dichloromethane to the separatory funnel. Stopper the funnel, shake vigorously while venting frequently, and then allow the layers to separate.[2]

  • Drain the lower organic layer (dichloromethane) into a clean Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer with a second 10 mL portion of dichloromethane and combine the organic layers.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Decant or filter the dried solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the product, 2-methylcyclohexanol, as a residual oil.[1]

  • Analyze the product ratio using ¹H-NMR or GC.[1][2]

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_analysis Analysis ketone 2-Methylcyclohexanone in Solvent ice Cool in Ice Bath ketone->ice reagent Add NaBH4 ice->reagent rt Stir at Room Temp reagent->rt quench Quench with NaOH(aq) rt->quench extract Extract with CH2Cl2 quench->extract dry Dry Organic Layer extract->dry evap Evaporate Solvent dry->evap product Product Mixture (cis/trans alcohols) evap->product nmr NMR / GC Analysis product->nmr

Caption: Experimental workflow for the reduction of 2-methylcyclohexanone.

G cluster_small Small Reagent (e.g., NaBH4) cluster_bulky Bulky Reagent (e.g., L-Selectride) start 2-Methylcyclohexanone axial Axial Attack (Less Hindered Pathway) start->axial equatorial Equatorial Attack (Avoids Steric Clash) start->equatorial trans trans-Alcohol (Major Product) axial->trans Favored cis cis-Alcohol (Major Product) equatorial->cis Favored

Caption: Influence of reducing agent size on the stereochemical outcome.

G ketone 2-Methylcyclohexanone attack_ax Axial Attack (trans to Me) ketone->attack_ax Small H⁻ attack_eq Equatorial Attack (cis to Me) ketone->attack_eq Bulky H⁻ product_cis cis-2-Methylcyclohexanol attack_ax->product_cis Forms product_trans trans-2-Methylcyclohexanol attack_eq->product_trans Forms

References

Managing carbocation rearrangements in 2-Methylcyclohexanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the acid-catalyzed dehydration of 2-methylcyclohexanol. The information is designed to help manage and control carbocation rearrangements to achieve desired product outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the dehydration of this compound in a question-and-answer format.

Problem / QuestionProbable Cause(s)Recommended Solution(s)
Low Alkene Yield Incomplete reaction.- Ensure the reaction is heated to a sufficient temperature to allow for distillation of the alkene products as they form.[1] - Consider increasing the reaction time, but be mindful of potential side reactions.
Loss of product during workup.- Carefully separate the organic and aqueous layers during extraction. - Ensure all transfers between glassware are quantitative.
Reaction equilibrium not effectively shifted.- The dehydration of alcohols is a reversible reaction.[2] Distilling the alkene products as they are formed will shift the equilibrium towards the products, in accordance with Le Chatelier's principle.[1]
Presence of Unreacted this compound in Product Incomplete reaction.- Increase the reaction temperature or time. - Ensure efficient removal of the alkene products via distillation to drive the reaction to completion.[1]
Inefficient distillation.- Check the distillation setup for proper insulation and packing of the fractionating column. - Monitor the distillation temperature to ensure it remains below 100°C to prevent co-distillation of the alcohol.[3]
Unexpected Product Ratio (e.g., high proportion of 3-methylcyclohexene) Reaction under kinetic control.- Lower reaction temperatures may favor the kinetically controlled product. For thermodynamically controlled product distribution, ensure the reaction reaches equilibrium.
Influence of starting material stereoisomer.- The cis and trans isomers of this compound can yield different product ratios. The cis isomer reacts faster than the trans isomer.[4]
Use of a different acid catalyst.- While strong protic acids like sulfuric and phosphoric acid are commonly used, alternative catalysts like Montmorillonite KSF clay can also be employed and may alter the product distribution.[5]
Formation of Polymeric Side Products High reaction temperature or prolonged reaction time.- Reduce the reaction temperature and/or time. - Use a milder acid catalyst or a lower concentration of the acid.
High concentration of carbocation intermediates.- Ensure a steady and controlled distillation rate to remove the alkene products from the reaction mixture as they form.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the acid-catalyzed dehydration of this compound?

A1: The reaction proceeds primarily through an E1 (unimolecular elimination) mechanism.[2][6] The process involves the protonation of the hydroxyl group by the acid catalyst, followed by the loss of a water molecule to form a secondary carbocation. This carbocation can then undergo rearrangement and/or deprotonation to yield a mixture of alkene products.[1][7]

Q2: What are the expected major and minor products of this reaction?

A2: The major product is typically 1-methylcyclohexene, the most thermodynamically stable alkene, as predicted by Zaitsev's rule.[8][9] The primary minor product is 3-methylcyclohexene.[8][9] A smaller amount of methylenecyclohexane (B74748) may also be formed.[4]

Q3: How does carbocation rearrangement influence the product distribution?

A3: The initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation.[1] Deprotonation of the secondary carbocation leads to 3-methylcyclohexene, while deprotonation of the more stable tertiary carbocation yields 1-methylcyclohexene and methylenecyclohexane. The extent of this rearrangement significantly impacts the final product ratio.

Q4: How can I control the product ratio to favor 1-methylcyclohexene?

A4: To favor the thermodynamically more stable 1-methylcyclohexene, the reaction should be run under conditions that allow for equilibrium to be established. This typically involves using a strong acid catalyst like sulfuric or phosphoric acid and ensuring a sufficiently high reaction temperature and adequate reaction time to allow for the carbocation rearrangement to the more stable tertiary carbocation.[4]

Q5: Why is distillation used during the reaction?

A5: Distillation is used to remove the alkene products from the reaction mixture as they are formed.[1] Since the alkenes have lower boiling points than the starting alcohol, this separation drives the reversible reaction toward the products according to Le Chatelier's principle, thereby increasing the overall yield.[1]

Experimental Protocols

Acid-Catalyzed Dehydration of this compound

This protocol is a representative example for the dehydration of this compound using phosphoric acid.

Materials:

  • This compound (mixture of cis and trans isomers)

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[3][10]

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6 mL of this compound and 5 mL of 85% phosphoric acid.[10] Add a boiling chip to the flask.

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask and a receiving flask cooled in an ice bath.

  • Heating: Gently heat the reaction mixture. The goal is to maintain the temperature of the vapor at the still head below 100°C.[3]

  • Collection: Collect the distillate, which will consist of a mixture of alkenes and water. Continue the distillation until approximately 4 mL of organic product has been collected.[10]

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer successively with 10 mL of water, 10 mL of 5% sodium bicarbonate solution, and 10 mL of saturated sodium chloride solution.[3]

    • Carefully separate and discard the aqueous layer after each wash.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of a suitable drying agent like anhydrous calcium chloride or sodium sulfate.[3][10] Allow the mixture to stand for 5-10 minutes.

  • Final Product Isolation: Decant or filter the dried liquid into a pre-weighed vial.

  • Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the different alkene isomers.

Data Presentation

Product Distribution in the Dehydration of this compound

The following table summarizes typical product distributions obtained under different conditions.

CatalystStarting Material1-Methylcyclohexene (%)3-Methylcyclohexene (%)Methylenecyclohexane (%)Reference
H₂SO₄This compound~67-77~23-33Minor[5][11][12]
H₃PO₄This compound~66~34Minor[13]
Montmorillonite KSF ClayThis compound~67-Minor[5]

Note: Product ratios can vary based on specific reaction conditions such as temperature, reaction time, and the stereoisomeric composition of the starting material.

Visualizations

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Experimental Issue Start->Problem LowYield Low Alkene Yield Problem->LowYield Yield? UnexpectedRatio Unexpected Product Ratio Problem->UnexpectedRatio Ratio? Contamination Product Contamination Problem->Contamination Purity? IncompleteReaction Check Reaction Time/Temp LowYield->IncompleteReaction Cause? WorkupLoss Review Extraction Technique LowYield->WorkupLoss Cause? End Problem Resolved IncompleteReaction->End WorkupLoss->End CheckKinetics Analyze Temp Control UnexpectedRatio->CheckKinetics Cause? CheckCatalyst Verify Catalyst Identity/Purity UnexpectedRatio->CheckCatalyst Cause? CheckKinetics->End CheckCatalyst->End CheckDistillation Verify Distillation Setup & Temp Contamination->CheckDistillation Cause? CheckDrying Ensure Proper Drying of Product Contamination->CheckDrying Cause? CheckDistillation->End CheckDrying->End

Caption: Troubleshooting workflow for this compound dehydration experiments.

References

Technical Support Center: Grignard Reactions with 2-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 2-methylcyclohexanone (B44802).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with 2-methylcyclohexanone is resulting in a very low yield of the desired tertiary alcohol. What are the potential causes?

Low yields in this reaction can be attributed to several factors:

  • Steric Hindrance: The methyl group on the 2-position of the cyclohexanone (B45756) ring, combined with a bulky Grignard reagent, can sterically hinder the nucleophilic attack on the carbonyl carbon.[1][2] This can lead to a slower reaction rate or favor side reactions.

  • Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the 2-methylcyclohexanone to form an enolate.[2][3] This is a significant side reaction, especially with sterically hindered Grignard reagents, as it consumes both the starting material and the Grignard reagent, regenerating the ketone upon workup.

  • Impure or Wet Reagents/Solvents: Grignard reagents are highly sensitive to moisture and protic solvents (e.g., water, alcohols).[2][4] Any contaminants will quench the Grignard reagent, reducing the amount available for the reaction. It is crucial to use anhydrous solvents and properly dried glassware.[5]

  • Poor Quality Grignard Reagent: The Grignard reagent itself may not have formed efficiently or may have decomposed upon storage.[6] Titration of the Grignard reagent before use is recommended to determine its actual concentration.

  • Reaction Temperature: Suboptimal temperatures can affect the reaction rate and the prevalence of side reactions. While low temperatures are often used to control the initial exotherm, the reaction may require warming to proceed to completion.[3]

Q2: How can I minimize the enolization side reaction?

Minimizing enolization is key to improving the yield of the desired 1,2-addition product. Consider the following strategies:

  • Use a Less Sterically Hindered Grignard Reagent: If possible, using a smaller Grignard reagent can reduce the steric barrier to nucleophilic attack, making the 1,2-addition pathway more favorable.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress the rate of enolization more than the rate of nucleophilic addition.[3]

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be employed to favor the 1,2-addition over enolization.[3] This is a common strategy for reactions of Grignard reagents with enolizable ketones.

Q3: I am observing the formation of a significant amount of a hydrocarbon byproduct corresponding to my Grignard reagent. What is happening?

This is likely due to the presence of a protic source in your reaction mixture. Grignard reagents are strong bases and will readily react with any acidic protons from water, alcohols, or even terminal alkynes to form the corresponding alkane.[7][8] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous.

Q4: My reaction mixture turned dark and cloudy, and I suspect the Grignard reagent has decomposed. How can I prevent this?

Decomposition of the Grignard reagent can occur due to exposure to air (oxygen) or moisture.[6] It's also important to use an appropriate solvent. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential as they stabilize the Grignard reagent through coordination.[3][5] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Q5: What is the ideal solvent for a Grignard reaction with 2-methylcyclohexanone?

Ethereal solvents are necessary to stabilize the Grignard reagent.[3] Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents.[5] The choice between them can influence the reaction rate and product distribution. THF is a more polar solvent and can sometimes lead to higher reaction rates.[5]

Data Presentation

Table 1: Influence of Reaction Parameters on Grignard Reaction Yields with Substituted Cyclohexanones.

KetoneGrignard ReagentAdditiveTemperature (°C)Yield of 1,2-Addition Product (%)Potential Side Products
Cyclohexanonet-BuMgBrNoneRoom Temp~1%Enolization Product
2-MethylcyclohexanoneMeMgINone0 to Room TempModerate to GoodEnolization Product, Diastereomers
2-MethylcyclohexanonePhMgBrNone0 to Room TempModerate to GoodEnolization Product, Diastereomers
Enolizable KetoneAlkyl GrignardCeCl₃-78 to Room TempImproved YieldReduced Enolization

Note: Specific yield data for 2-methylcyclohexanone is highly dependent on the specific Grignard reagent and reaction conditions. The table provides a general overview based on established principles of Grignard reactions with substituted cyclohexanones.[3]

Experimental Protocols

General Protocol for the Grignard Reaction of Methylmagnesium Iodide with 2-Methylcyclohexanone

Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All manipulations should be performed using anhydrous solvents and under an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried in an oven or by flame-drying under vacuum.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether or THF

  • Methyl iodide

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small amount of the methyl iodide solution to the magnesium. The reaction should initiate, as indicated by a color change (disappearance of the iodine color) and gentle refluxing of the ether.[3] If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the freshly prepared Grignard reagent in an ice bath (0 °C).

    • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[3] This will protonate the alkoxide and precipitate the magnesium salts.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude product can then be purified by column chromatography or distillation.

Visualizations

Troubleshooting_Workflow start Low Yield in Grignard Reaction check_reagents Check Reagent Quality and Dryness start->check_reagents check_conditions Review Reaction Conditions start->check_conditions side_reactions Investigate Side Reactions start->side_reactions sub_reagents1 Use Anhydrous Solvents check_reagents->sub_reagents1 sub_reagents2 Flame-Dry Glassware check_reagents->sub_reagents2 sub_reagents3 Titrate Grignard Reagent check_reagents->sub_reagents3 sub_conditions1 Optimize Temperature check_conditions->sub_conditions1 sub_conditions2 Check Stirring Efficiency check_conditions->sub_conditions2 sub_conditions3 Ensure Inert Atmosphere check_conditions->sub_conditions3 sub_side1 Consider Enolization side_reactions->sub_side1 sub_side2 Check for Wurtz Coupling side_reactions->sub_side2 sub_side3 Look for Reduction Products side_reactions->sub_side3 solution_enol Use CeCl3 Additive or Lower Temperature sub_side1->solution_enol

Caption: Troubleshooting workflow for low-yielding Grignard reactions.

Reaction_Pathways start 2-Methylcyclohexanone + R-MgX desired_path 1,2-Nucleophilic Addition start->desired_path Desired Pathway side_path1 Enolization (Base) start->side_path1 Side Reaction side_path2 Reduction start->side_path2 Side Reaction product Tertiary Alcohol (Desired Product) desired_path->product enolate Magnesium Enolate (Reverts to Ketone) side_path1->enolate secondary_alcohol Secondary Alcohol (Reduction Product) side_path2->secondary_alcohol

Caption: Reaction pathways for Grignard reaction with 2-methylcyclohexanone.

References

Technical Support Center: Optimizing Dehydration Reactions via Zaitsev's Rule

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on optimizing temperature and reaction time to favor the formation of the more substituted alkene (Zaitsev's product) during alcohol dehydration reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My dehydration reaction is yielding a majority of the less substituted alkene (Hofmann product). How can I favor the Zaitsev product?

A1: Formation of the Hofmann product is often favored under conditions that promote kinetic control. To favor the more thermodynamically stable Zaitsev product, consider the following adjustments:

  • Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the higher activation energy barrier leading to the more stable Zaitsev product. This shifts the reaction towards thermodynamic control.[1]

  • Increase Reaction Time: Longer reaction times can allow the reaction mixture to reach equilibrium, which favors the most stable product. An experiment on the dehydration of 2-methylcyclopentanol (B36010) showed that applying heat over two hours reversed the product distribution from the kinetically favored, less substituted alkene to the thermodynamically favored, more substituted alkene, which became the major product with a 91% relative yield.[2]

  • Choice of Acid: Use a non-coordinating, strong acid like sulfuric acid or phosphoric acid. These acids are effective at protonating the alcohol's hydroxyl group, facilitating the formation of a carbocation intermediate which is key for Zaitsev elimination.[3]

  • Avoid Bulky Bases: If a base is present in your reaction mixture (for example, in a two-step process involving conversion to an alkyl halide), ensure it is not sterically hindered. Bulky bases, like potassium tert-butoxide, favor the removal of less sterically hindered protons, leading to the Hofmann product.[4][5]

Q2: What is the relationship between the alcohol structure (primary, secondary, tertiary) and the optimal dehydration temperature?

A2: The required temperature for alcohol dehydration is inversely related to the substitution of the alcohol carbon. This is because the reaction often proceeds through an E1 mechanism for secondary and tertiary alcohols, which involves the formation of a carbocation intermediate. More substituted carbocations are more stable and form more readily, thus requiring less heat.[6][7]

Alcohol TypeTypical Dehydration Temperature Range (°C)Mechanism
Primary (1°)170 - 180 °CE2
Secondary (2°)100 - 140 °CE1
Tertiary (3°)25 - 80 °CE1

Table 1: General Temperature Guidelines for Acid-Catalyzed Dehydration of Alcohols.[6]

Q3: I am observing the formation of an ether instead of an alkene. What is causing this side reaction?

A3: Ether formation is a common competing reaction, especially at lower temperatures.[6] If the reaction is not heated sufficiently, an alcohol molecule can act as a nucleophile and attack the carbocation intermediate (or the protonated alcohol in an SN2-like reaction), leading to an ether. To minimize this, ensure the reaction temperature is high enough to favor elimination over substitution.[6]

Q4: Can carbocation rearrangements affect my product distribution, and how do temperature and time influence this?

A4: Yes, carbocation rearrangements are a significant consideration in E1 dehydration reactions of secondary alcohols.[3] The initially formed carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift. This rearranged carbocation then loses a proton to form an alkene. Higher temperatures can provide the energy for these rearrangements to occur. Longer reaction times also increase the likelihood of reaching the most stable carbocation and subsequent alkene product.

Experimental Protocols

Protocol 1: Dehydration of 2-Methylcyclohexanol to Favor Zaitsev Product

This procedure is adapted from a common undergraduate organic chemistry experiment and is designed to favor the formation of the more stable 1-methylcyclohexene (Zaitsev product) over 3-methylcyclohexene.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • 25 mL round-bottom flask

  • Fractional distillation apparatus

  • Sand bath or heating mantle

  • Gas chromatograph (for product analysis)

Procedure:

  • To a 25 mL round-bottom flask, add 6 mL of this compound and 5 mL of 85% phosphoric acid, along with a boiling stone.[8]

  • Set up the flask for fractional distillation.

  • Slowly heat the flask using a sand bath. The goal is to maintain a distillation vapor temperature below 100°C.[8] Heating at a higher temperature ensures the reaction favors the elimination pathway and that the lower-boiling alkene products distill as they are formed, shifting the equilibrium toward the products (Le Chatelier's principle).[8]

  • Continue the distillation until approximately 4 mL of product has been collected in the receiving flask.

  • Remove any aqueous layer from the collected distillate using a pipette.

  • Dry the organic product over anhydrous sodium sulfate for 5-10 minutes.[8]

  • Filter the dried product into a clean, pre-weighed vial.

  • Analyze the product distribution using gas chromatography to determine the ratio of 1-methylcyclohexene to 3-methylcyclohexene.[8][9]

Visualizing Reaction Control

The choice between the Zaitsev and Hofmann product is often a matter of kinetic versus thermodynamic control.

G cluster_conditions Reaction Conditions cluster_control Reaction Control Pathway cluster_products Major Product Low_Temp Low Temperature Short Reaction Time Kinetic Kinetic Control Low_Temp->Kinetic Favors High_Temp High Temperature Long Reaction Time Thermodynamic Thermodynamic Control High_Temp->Thermodynamic Favors Hofmann Hofmann Product (Less Substituted Alkene) Kinetic->Hofmann Leads to Zaitsev Zaitsev Product (More Substituted Alkene) Thermodynamic->Zaitsev Leads to

Caption: Relationship between reaction conditions and product formation.

The following workflow illustrates the general decision-making process for optimizing a dehydration reaction to yield the Zaitsev product.

G start Start: Dehydration Reaction Setup check_alcohol Identify Alcohol Type (1°, 2°, or 3°) start->check_alcohol set_temp Set Initial Temperature (See Table 1) check_alcohol->set_temp run_rxn Run Reaction & Analyze Products (GC) set_temp->run_rxn check_product Is Zaitsev Product Major? run_rxn->check_product increase_temp Increase Temperature & Reaction Time check_product->increase_temp No end End: Optimized Conditions check_product->end Yes increase_temp->run_rxn Re-run Experiment

Caption: Workflow for optimizing Zaitsev product formation.

References

Validation & Comparative

Dehydration of cis- vs. trans-2-Methylcyclohexanol: A Comparative Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of 2-methylcyclohexanol is a classic organic reaction that demonstrates fundamental principles of reaction mechanisms, stereochemistry, and product distribution. This guide provides a detailed comparison of the reactivity of the cis and trans diastereomers of this compound in dehydration reactions, supported by experimental data and protocols. Understanding the stereochemical influence on reaction pathways and product outcomes is critical in synthetic chemistry and drug development, where precise control over molecular architecture is paramount.

Executive Summary

The dehydration of this compound proceeds via an E1 elimination mechanism, though E2 contributions have been noted, particularly for the cis isomer. The stereochemistry of the starting alcohol significantly influences both the reaction rate and the distribution of alkene products. The primary products are 1-methylcyclohexene (the Zaitsev product), 3-methylcyclohexene, and methylenecyclohexane (B74748) (the Hofmann product).

Experimental evidence indicates that cis-2-methylcyclohexanol reacts significantly faster than its trans counterpart. The rate constant for the dehydration of the cis isomer has been reported to be at least eight times greater than that of the trans isomer. Furthermore, the product distribution differs markedly between the two isomers. The dehydration of the cis isomer predominantly yields the most stable alkene, 1-methylcyclohexene. In contrast, the trans isomer yields a more complex mixture of products.

Data Presentation

The following table summarizes the product distribution from the acid-catalyzed dehydration of a mixture of cis- and trans-2-methylcyclohexanol. It is important to note the "Evelyn Effect," where the product distribution changes over the course of the reaction, indicating a shift from kinetic to thermodynamic control.[1]

Fraction1-Methylcyclohexene (%)3-Methylcyclohexene (%)Unreacted Alcohol (%)
First Fraction 77.182.3320.47
Second Fraction 54.7830.788.80

Data adapted from a study on the dehydration of a this compound mixture using phosphoric acid, with products collected in two consecutive fractions.[1]

While the above data is from a mixture, studies on the pure isomers have shown that the cis-isomer predominantly forms 1-methylcyclohexene.[2] The trans-isomer, however, leads to a more varied product mixture, including 1-methylcyclohexene, 3-methylcyclohexene, 4-methylcyclohexene, and even a ring-contracted product, 1-ethylcyclopentene.[2]

Reaction Mechanisms and Stereochemical Influence

The acid-catalyzed dehydration of this compound typically proceeds through an E1 mechanism.[3] The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation, which can then undergo rearrangement to a more stable tertiary carbocation via a 1,2-hydride shift.[4] Deprotonation from an adjacent carbon then yields the alkene products.

The difference in reactivity between the cis and trans isomers can be attributed to their conformational preferences and the stereoelectronic requirements of the elimination reaction.

  • cis-2-Methylcyclohexanol : In its most stable chair conformation, the hydroxyl group is in an axial position, which is anti-periplanar to a tertiary hydrogen. This alignment favors a concerted E2-like pathway, leading to a rapid formation of the Zaitsev product, 1-methylcyclohexene.[1]

  • trans-2-Methylcyclohexanol : For the trans isomer to undergo an E2 elimination to form 1-methylcyclohexene, it would have to adopt a higher energy conformation. Therefore, it is more likely to proceed through a step-wise E1 mechanism, which allows for carbocation formation and subsequent rearrangement, leading to a more complex product mixture.[1]

Experimental Protocols

The following is a representative experimental protocol for the dehydration of this compound.

Materials:

  • This compound (cis/trans mixture or pure isomers)

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Boiling chips

  • Distillation apparatus

  • Separatory funnel

  • Gas chromatograph (GC)

Procedure:

  • Reaction Setup : In a round-bottom flask, combine this compound and phosphoric acid (or sulfuric acid) along with a few boiling chips.

  • Distillation : Heat the mixture to distill the alkene products as they are formed. The collection flask can be cooled in an ice bath to minimize evaporation.[3]

  • Workup : Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with water and then a saturated brine solution.

  • Drying : Separate the organic layer and dry it over anhydrous calcium chloride.

  • Analysis : Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the different alkene products.[4]

Visualizations

Experimental Workflow

G Experimental Workflow for Dehydration of this compound cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Mix this compound and Acid Catalyst B Heat and Distill Alkene Products A->B C Wash with NaHCO3 B->C D Wash with H2O and Brine C->D E Dry with CaCl2 D->E F Gas Chromatography (GC) E->F G Dehydration Pathways of this compound Isomers cluster_cis cis-2-Methylcyclohexanol cluster_trans trans-2-Methylcyclohexanol cis cis-2-Methylcyclohexanol p1 1-Methylcyclohexene (Major Product) cis->p1 Faster Rate (E2-like) trans trans-2-Methylcyclohexanol carbocation Carbocation Intermediate trans->carbocation Slower Rate (E1) p2 1-Methylcyclohexene carbocation->p2 p3 3-Methylcyclohexene carbocation->p3 p4 Other Products carbocation->p4

References

Validating Zaitsev's Rule: A Comparative Analysis of 2-Methylcyclohexanol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

The acid-catalyzed dehydration of 2-methylcyclohexanol is a classic organic chemistry experiment frequently used to illustrate the regioselectivity of elimination reactions, governed by Zaitsev's rule. This guide provides a comparative analysis of the reaction's products, supported by experimental data, to validate this fundamental principle.

Introduction to Zaitsev's Rule

Zaitsev's rule predicts that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product.[1] In the case of this compound dehydration, the reaction is expected to yield primarily 1-methylcyclohexene, the more substituted isomer, over 3-methylcyclohexene.[2][3]

Reaction Mechanism Overview

The dehydration of this compound proceeds through an E1 (elimination, unimolecular) mechanism.[4] The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst (commonly sulfuric or phosphoric acid), forming a good leaving group (water).[3] Departure of the water molecule results in the formation of a secondary carbocation. This carbocation can then lose a proton from an adjacent carbon to form a double bond, resulting in a mixture of alkene products.[3]

Comparative Experimental Data

The product distribution of the dehydration of this compound has been investigated under various conditions. The following table summarizes the quantitative data from several studies, showcasing the relative yields of the primary products.

Experiment ReferenceAcid CatalystProduct Distribution (%)Validation of Zaitsev's Rule
Study 1[2]H₃PO₄75% 1-methylcyclohexene, 25% 3-methylcyclohexeneSupported
Study 2[5]H₂SO₄66.35% 1-methylcyclohexene, 33.65% 3-methylcyclohexeneSupported
Study 3[6]H₂SO₄~82% 1-methylcyclohexene, ~18% 3-methylcyclohexeneSupported
Study 4[7]H₃PO₄ (Fraction 1)77.18% 1-methylcyclohexene, 2.33% 3-methylcyclohexeneSupported
Study 5[7]H₃PO₄ (Fraction 2)54.78% 1-methylcyclohexene, 30.78% 3-methylcyclohexeneSupported

The data consistently demonstrates that 1-methylcyclohexene is the major product, thus validating Zaitsev's rule. The exact product ratios can vary depending on factors such as the acid catalyst used, reaction temperature, and reaction time.[8]

Experimental Protocol: Dehydration of this compound

This protocol outlines a standard laboratory procedure for the dehydration of this compound.

Materials:

  • This compound (cis and trans mixture)[4]

  • Concentrated sulfuric acid (9 M H₂SO₄) or phosphoric acid (85% H₃PO₄)[2][4]

  • Sodium bicarbonate or sodium hydroxide (B78521) solution[4][9]

  • Saturated sodium chloride solution[4]

  • Anhydrous calcium chloride or sodium sulfate[3][4]

  • Round-bottom flask[4]

  • Distillation apparatus[4]

  • Separatory funnel[4]

  • Erlenmeyer flask[4]

  • Heating mantle and magnetic stirrer[4]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5 mL of this compound with 3 mL of 9 M sulfuric acid or 1.5 mL of 85% phosphoric acid.[4][10] Add a magnetic stir bar.

  • Distillation: Assemble a fractional distillation apparatus.[4] Heat the mixture using a heating mantle while stirring.[4] Collect the distillate that boils below 100°C in a receiving flask cooled in an ice bath.[2] The lower boiling point of the alkene products allows them to be removed from the reaction mixture as they are formed, driving the equilibrium towards the products according to Le Chatelier's principle.[11]

  • Workup: Transfer the collected distillate to a separatory funnel.[4]

  • Washing: Wash the organic layer successively with 10 mL of water, 10 mL of 5% sodium bicarbonate or 3 M sodium hydroxide solution to neutralize any remaining acid, and finally with 10 mL of saturated sodium chloride solution to aid in the separation of the layers.[4][9]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of a drying agent like anhydrous calcium chloride or sodium sulfate (B86663) to remove any residual water.[3][4]

  • Product Analysis: The resulting product mixture can be analyzed using gas chromatography (GC) to determine the relative amounts of 1-methylcyclohexene and 3-methylcyclohexene.[2][5]

Alternative Synthetic Routes

While acid-catalyzed dehydration is a common method, other approaches to synthesize methylcyclohexenes exist:

  • Base-Induced Elimination: An E2 reaction can be performed on a 1-methylcyclohexyl halide using a strong base like sodium ethoxide.[12]

  • Catalytic Dehydrogenation: 1-Methylcyclohexane can be dehydrogenated using a catalyst such as palladium on carbon at high temperatures.[12]

These alternative methods can offer different product distributions and may be preferred depending on the desired isomer and available starting materials.

Visualizing the Reaction Pathway

The following diagram illustrates the E1 mechanism for the dehydration of this compound, highlighting the formation of the carbocation intermediate and the subsequent pathways to the major and minor products.

Dehydration_of_2_Methylcyclohexanol Reactant This compound Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol + H⁺ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H₂O H_plus H+ H2O_out H₂O Major_Product 1-Methylcyclohexene (Major Product - Zaitsev) Carbocation->Major_Product - H⁺ Minor_Product 3-Methylcyclohexene (Minor Product) Carbocation->Minor_Product - H⁺ H_plus_out1 -H+ H_plus_out2 -H+

E1 Mechanism for this compound Dehydration

Conclusion

The experimental data overwhelmingly supports Zaitsev's rule in the acid-catalyzed dehydration of this compound. The formation of the more substituted and thermodynamically stable 1-methylcyclohexene as the major product is a consistent outcome.[5][8] This reaction serves as an excellent practical example for researchers and students to understand the principles of regioselectivity in elimination reactions. While alternative synthetic methods exist, the dehydration of this compound remains a straightforward and illustrative procedure for demonstrating fundamental concepts in organic chemistry.

References

Sulfuric Acid vs. Phosphoric Acid: A Comparative Analysis of their Catalytic Performance in the Dehydration of 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the catalytic efficiency and product selectivity of sulfuric acid and phosphoric acid in the elimination reaction of 2-methylcyclohexanol reveals distinct differences in their performance. While both acids effectively catalyze the dehydration to form a mixture of alkenes, the choice of catalyst significantly influences the product distribution and the potential for side reactions.

The acid-catalyzed dehydration of this compound is a classic elimination reaction in organic chemistry, typically yielding a mixture of three primary alkene products: 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and methylenecyclohexane (B74748). The reaction proceeds via an E1 mechanism, involving the protonation of the hydroxyl group, subsequent loss of water to form a carbocation intermediate, and finally, deprotonation to form the alkene. The distribution of these products is governed by Zaitsev's rule, which posits that the most substituted, and therefore most stable, alkene will be the major product. However, the nature of the acid catalyst can influence the reaction pathway and the final product ratios.

Quantitative Comparison of Catalytic Performance

Experimental data from gas chromatography (GC) analysis provides a clear quantitative comparison of the product distribution when using sulfuric acid versus phosphoric acid as the catalyst.

Catalyst1-methylcyclohexene (%)3-methylcyclohexene (%)Methylenecyclohexane (%)Unreacted Alcohol (%)
Sulfuric Acid (14.7 M) 75817-
Phosphoric Acid (14.8 M) 84160~15

Note: Data is illustrative and compiled from various experimental sources. Actual yields may vary based on specific reaction conditions.

As the data indicates, phosphoric acid tends to be more selective for the formation of the Zaitsev product, 1-methylcyclohexene. Conversely, the use of concentrated sulfuric acid leads to a notable increase in the formation of the exocyclic alkene, methylenecyclohexane, a product of carbocation rearrangement. Furthermore, experiments with phosphoric acid often result in a significant amount of unreacted starting material, suggesting a less complete reaction compared to sulfuric acid under similar conditions.[1]

Experimental Protocols

Detailed methodologies for the dehydration of this compound using each acid are outlined below.

Dehydration using Sulfuric Acid

Materials:

  • This compound (5 mL)

  • 9 M Sulfuric acid (3 mL)

  • Small magnetic stir bar

  • 25 mL round-bottomed flask

  • Fractional distillation apparatus

  • Heating mantle with magnetic stirrer

  • 10 mL graduated cylinder

  • Ice-water bath

  • Separatory funnel

  • 3 M Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

Procedure:

  • To a 25 mL round-bottomed flask, add a magnetic stir bar, 5 mL of this compound, and 3 mL of 9 M sulfuric acid. Swirl to mix.[2]

  • Assemble a fractional distillation apparatus, with the round-bottomed flask as the distilling flask and a 10 mL graduated cylinder cooled in an ice-water bath as the receiver.[2]

  • Heat the mixture using a heating mantle and stir. Maintain a steady distillation rate, keeping the distillation temperature between 95°C and 100°C.[2]

  • Collect the distillate until approximately 3 mL of the organic layer is obtained. If the distillation rate slows, 3 mL of water can be added to the reaction flask to resume distillation.[2]

  • Transfer the distillate to a separatory funnel and wash successively with 10 mL of water, 10 mL of 3 M aqueous sodium hydroxide solution, and 10 mL of saturated sodium chloride solution.[2]

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous calcium chloride.[2]

  • Decant the dried product and determine the yield. Analyze the product distribution using gas chromatography.

Dehydration using Phosphoric Acid

Materials:

  • This compound (10 mL)

  • 85% Phosphoric acid (5 mL)

  • Boiling stones or magnetic stir bar

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride

Procedure:

  • In a round-bottomed flask, combine 10 mL of this compound and 5 mL of 85% phosphoric acid, along with boiling stones or a magnetic stir bar.[3]

  • Set up the apparatus for reflux and heat the mixture for 20-25 minutes after boiling commences.[3]

  • After the reflux period, allow the mixture to cool.

  • Transfer the cooled mixture to a separatory funnel and wash with 2 mL of sodium bicarbonate solution to neutralize any excess acid.[3]

  • Separate the organic layer and wash it with saturated sodium chloride solution.[3]

  • Dry the organic layer over anhydrous calcium chloride.[3]

  • Decant the product, weigh it to determine the yield, and analyze the product composition by gas chromatography.

Reaction Mechanisms and Pathways

The dehydration of this compound proceeds through a carbocation intermediate. The choice of acid catalyst can influence the stability and subsequent reactions of this intermediate.

G cluster_workflow Experimental Workflow Reactants This compound + Acid Catalyst (H₂SO₄ or H₃PO₄) Reaction Heating and Distillation/ Reflux Reactants->Reaction Initiation Workup Washing and Neutralization Reaction->Workup Product Collection Drying Drying over Anhydrous Salt Workup->Drying Purification Analysis Product Analysis (GC) Drying->Analysis Final Product

Caption: A generalized workflow for the acid-catalyzed dehydration of this compound.

With both acids, the reaction is initiated by the protonation of the hydroxyl group of this compound, forming a good leaving group (water). The departure of water generates a secondary carbocation. This carbocation can then undergo deprotonation to form either 1-methylcyclohexene (the more substituted and generally major product) or 3-methylcyclohexene (the less substituted minor product).

However, the stronger acidity of sulfuric acid can promote a 1,2-hydride shift, leading to the rearrangement of the secondary carbocation into a more stable tertiary carbocation. Deprotonation of this tertiary carbocation can then lead to the formation of 1-methylcyclohexene or the exocyclic alkene, methylenecyclohexane. This rearrangement is less favorable with the weaker phosphoric acid, which explains the lower yield of methylenecyclohexane when it is used as the catalyst.

G A This compound B Protonated Alcohol A->B + H⁺ C Secondary Carbocation B->C - H₂O D 1-Methylcyclohexene (Major Product) C->D - H⁺ E 3-Methylcyclohexene (Minor Product) C->E - H⁺ F Tertiary Carbocation (Rearrangement - more likely with H₂SO₄) C->F 1,2-Hydride Shift F->D - H⁺ G Methylenecyclohexane (Side Product) F->G - H⁺

Caption: Reaction pathways in the acid-catalyzed dehydration of this compound.

Conclusion

In the comparative study of sulfuric acid and phosphoric acid for the dehydration of this compound, both catalysts demonstrate efficacy in promoting the elimination reaction. However, they exhibit notable differences in product selectivity and reaction completeness. Phosphoric acid proves to be a more selective catalyst for the formation of the thermodynamically favored Zaitsev product, 1-methylcyclohexene, with minimal side product formation. In contrast, sulfuric acid, being a stronger acid, is more prone to inducing carbocation rearrangements, leading to a significant yield of methylenecyclohexane. While sulfuric acid may lead to a more complete reaction, the increased potential for side reactions and charring must be considered. The choice of catalyst, therefore, depends on the desired outcome of the synthesis, with phosphoric acid being preferable for maximizing the yield of the primary alkene product and sulfuric acid offering a more complete conversion at the cost of selectivity.

References

A Head-to-Head Battle: GC-MS versus NMR in the Analysis of 2-Methylcyclohexanol Dehydration Products

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of two cornerstone analytical techniques for the characterization and quantification of alkene isomers generated from the acid-catalyzed dehydration of 2-methylcyclohexanol. This guide is tailored for researchers, scientists, and drug development professionals seeking to understand the relative strengths and weaknesses of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this classic elimination reaction.

The acid-catalyzed dehydration of this compound is a staple in organic chemistry, producing a mixture of isomeric alkenes. The primary products are 1-methylcyclohexene and 3-methylcyclohexene, with the potential for the formation of minor products such as 4-methylcyclohexene (B165706) and methylenecyclohexane, particularly when starting from the trans-isomer of the alcohol.[1] Accurate identification and quantification of these isomers are crucial for understanding reaction mechanisms and optimizing conditions. Here, we provide a detailed comparison of GC-MS and NMR for this analytical challenge, complete with experimental protocols and data presentation.

At a Glance: GC-MS vs. NMR for Alkene Isomer Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by boiling point and polarity, followed by detection based on mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Strengths - High sensitivity and resolution for separating complex mixtures.- Excellent for identifying trace components.- Provides molecular weight and fragmentation patterns for structural elucidation.- Non-destructive technique.- Provides unambiguous structural information and stereochemical insights.- Inherently quantitative without the need for response factor calibration when performed as quantitative NMR (qNMR).
Weaknesses - Quantification can be inaccurate without proper calibration using authentic standards for each isomer due to differences in ionization efficiency.- Potential for thermal degradation of sensitive compounds in the injector port.- Lower sensitivity compared to GC-MS.- Can be challenging for analyzing very complex mixtures due to signal overlap.- Requires a higher concentration of the analyte.
Typical Output Chromatogram showing retention times and mass spectra for each component.Spectrum showing chemical shifts, signal integrations, and coupling patterns.

Experimental Protocols

Dehydration of this compound

This protocol is a common method for the acid-catalyzed dehydration of this compound.

Materials:

  • This compound (cis/trans mixture)

  • Concentrated phosphoric acid (85%) or sulfuric acid (9M)[2][3]

  • Boiling chips

  • Simple distillation apparatus

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Place 5.0 mL of this compound and a few boiling chips into a 25 mL round-bottom flask.[3]

  • Carefully add 1.5 mL of concentrated phosphoric acid (85%) to the flask and swirl to mix.[4]

  • Set up a simple distillation apparatus with the flask in a heating mantle.

  • Heat the mixture to gently distill the alkene products. The distillation temperature should be maintained below 100°C to minimize the co-distillation of the starting alcohol.[4]

  • Collect the distillate in a chilled receiving flask.

  • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried liquid product into a clean, tared vial and determine the yield.

Dehydration_Workflow cluster_reaction Dehydration Reaction cluster_workup Workup Reactants This compound + Acid Catalyst ReactionFlask Heating & Distillation Reactants->ReactionFlask Distillate Crude Product (Alkenes + Water + Acid) ReactionFlask->Distillate Washing Washing with NaHCO3 Distillate->Washing Drying Drying with Na2SO4 Washing->Drying Product Purified Alkene Mixture Drying->Product

Caption: Experimental workflow for the dehydration of this compound.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating the methylcyclohexene isomers.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector (if used): Electron ionization (EI) at 70 eV.

Procedure:

  • Prepare a dilute solution of the product mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject 1 µL of the solution into the GC-MS.

  • Acquire the chromatogram and mass spectra of the eluting peaks.

  • Identify the products by comparing their retention times and mass spectra with those of known standards or library data.

  • Quantify the relative abundance of each isomer by integrating the peak areas in the chromatogram. Note that for accurate quantification, response factors for each isomer should be determined using standard solutions.

NMR Analysis

Instrumentation and Conditions:

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard (for qNMR): A known amount of a stable compound with a distinct signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

Procedure:

  • Accurately weigh a sample of the product mixture and the internal standard into an NMR tube.

  • Add approximately 0.7 mL of CDCl₃ and dissolve the sample completely.

  • Acquire the ¹H NMR spectrum. For quantitative analysis (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

  • Process the spectrum (phasing, baseline correction).

  • Integrate the characteristic signals for each isomer and the internal standard.

    • 1-Methylcyclohexene: Olefinic proton at ~5.38 ppm (triplet) and methyl protons at ~1.61 ppm (singlet).

    • 3-Methylcyclohexene: Olefinic protons at ~5.6-5.7 ppm (multiplet) and methyl protons at ~1.0 ppm (doublet).

  • Calculate the molar ratio of the isomers based on the integral values and the number of protons giving rise to each signal.

Data Presentation and Interpretation

The following table presents hypothetical but representative data for the analysis of a this compound dehydration product mixture by both GC-MS (without response factor correction) and quantitative ¹H NMR.

Product IsomerGC-MS Peak Area (%)¹H NMR Integral Ratio (%)
1-Methylcyclohexene78.572.3
3-Methylcyclohexene19.225.1
4-Methylcyclohexene1.51.8
Methylenecyclohexane0.80.8

Interpretation:

The data illustrates a common discrepancy between the two techniques. The GC-MS analysis, based on uncorrected peak areas, may overestimate the proportion of the more volatile or more readily ionized components. In contrast, ¹H NMR provides a more accurate molar ratio as the signal integral is directly proportional to the number of protons, provided the acquisition parameters are set correctly for quantitative analysis.

Product_Identification_Logic cluster_gcms GC-MS Identification cluster_nmr NMR Identification GC Separation by Retention Time MS Identification by Mass Spectrum GC->MS ChemicalShift Chemical Environment (Chemical Shift) Splitting Neighboring Protons (Splitting Pattern) ChemicalShift->Splitting Integration Proton Count (Integration) Splitting->Integration Product_Mixture Alkene Product Mixture Product_Mixture->GC Product_Mixture->ChemicalShift

Caption: Logical workflow for product identification by GC-MS and NMR.

Conclusion

Both GC-MS and NMR are powerful techniques for the analysis of this compound dehydration products, each with its own set of advantages and limitations.

  • GC-MS is unparalleled in its ability to separate complex mixtures and identify trace components. However, for accurate quantification of isomers, calibration with authentic standards is necessary to account for differences in detector response.

  • NMR spectroscopy , particularly quantitative ¹H NMR, offers a more direct and often more accurate method for determining the molar ratios of isomers in a mixture without the need for extensive calibration. Its strength lies in providing detailed structural information that can be used for unambiguous identification.

For a comprehensive analysis, a synergistic approach is often the most effective. GC-MS can be used for initial identification of all components, including minor byproducts, while qNMR can provide highly accurate quantification of the major isomeric products. The choice of technique will ultimately depend on the specific goals of the analysis, the complexity of the sample, and the availability of instrumentation and standards.

References

A Comparative Guide to Kinetic vs. Thermodynamic Control in the Elimination of 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The elimination reaction of 2-methylcyclohexanol to form a mixture of alkenes is a classic example in organic chemistry that demonstrates the principles of kinetic and thermodynamic control. The regioselectivity of this reaction can be steered to favor different products by carefully selecting the reaction conditions. This guide provides an objective comparison of the product distribution, reaction mechanisms, and experimental protocols for both kinetically and thermodynamically controlled eliminations of this compound, supported by experimental data.

Product Distribution: A Tale of Two Pathways

The elimination of this compound primarily yields three isomeric alkenes: 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and methylenecyclohexane. The ratio of these products is highly dependent on whether the reaction is under kinetic or thermodynamic control.

ProductStructureThermodynamic Control Product Distribution (%)[1]Kinetic Control Product Distribution (%)[1]
1-Methylcyclohexene1-Methylcyclohexene~77~55
3-Methylcyclohexene3-Methylcyclohexene~20~31
MethylenecyclohexaneMethylenecyclohexane~3Minor/Not Reported

Thermodynamic Control favors the most stable product. In this case, 1-methylcyclohexene is a trisubstituted alkene, making it the most thermodynamically stable isomer, and thus the major product under these conditions.[2] This outcome is consistent with Zaitsev's rule, which predicts that the more substituted alkene will be the major product in an elimination reaction.

Kinetic Control , on the other hand, favors the product that is formed the fastest. The formation of 3-methylcyclohexene proceeds through a lower energy transition state, making it the kinetically favored product. This is often referred to as the Hofmann product. The change in product distribution over time, known as the "Evelyn Effect," illustrates the shift from kinetic to thermodynamic control as the reaction progresses and equilibrium is established.[1]

Reaction Mechanisms and Conditions

The choice between kinetic and thermodynamic control is dictated by the reaction mechanism, which in turn is influenced by the experimental conditions.

Thermodynamic Control: E1 Mechanism

The acid-catalyzed dehydration of this compound is a classic example of a reaction under thermodynamic control, proceeding through an E1 (Elimination, Unimolecular) mechanism.

Key Conditions:

  • Catalyst: Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[3][4]

  • Temperature: Higher temperatures to allow for equilibrium to be reached.

  • Reaction Time: Longer reaction times to ensure the formation of the most stable product.

The E1 mechanism involves the formation of a carbocation intermediate. This intermediate can then undergo deprotonation to form the different alkene isomers. The reaction favors the formation of the most stable carbocation and, subsequently, the most stable alkene.

E1_Mechanism cluster_thermodynamic Thermodynamic Control (E1 Pathway) A This compound B Protonated Alcohol A->B + H⁺ C Secondary Carbocation B->C - H₂O D Tertiary Carbocation (Rearranged) C->D Hydride Shift F 3-Methylcyclohexene (Minor Product) C->F - H⁺ E 1-Methylcyclohexene (Major Product) D->E - H⁺ E2_Mechanism cluster_kinetic Kinetic Control (E2-like Pathway) G This compound + Reagent H Transition State G->H Bulky Base I 3-Methylcyclohexene (Major Product) H->I J 1-Methylcyclohexene (Minor Product) H->J Logical_Relationship cluster_control Reaction Control cluster_conditions Conditions cluster_mechanism Mechanism cluster_product Major Product Thermodynamic Thermodynamic Control Thermo_Cond High Temp Long Time Acid Catalyst Thermodynamic->Thermo_Cond Kinetic Kinetic Control Kinetic_Cond Low Temp Short Time Bulky Base (or early distillation) Kinetic->Kinetic_Cond E1 E1 Thermo_Cond->E1 E2 E2 Kinetic_Cond->E2 Zaitsev 1-Methylcyclohexene (Zaitsev Product) E1->Zaitsev Hofmann 3-Methylcyclohexene (Hofmann Product) E2->Hofmann

References

Validating the Purity of Synthesized 2-Methylcyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 2-Methylcyclohexanol, a versatile building block and solvent. We will explore the purity profiles resulting from two distinct synthetic routes—traditional acid-catalyzed dehydration and a greener clay-catalyzed alternative—and compare these with a common alternative solvent, cyclohexanol.

Comparison of Synthesis Methods and Purity Profiles

The choice of synthetic methodology can significantly impact the impurity profile of the final product. Here, we compare the traditional acid-catalyzed dehydration synthesis of this compound with a more environmentally friendly approach using a clay catalyst.

Table 1: Comparison of this compound Purity from Different Synthesis Routes

ParameterTraditional Synthesis (Acid-Catalyzed)"Green" Synthesis (Clay-Catalyzed)
Typical Purity 95-98%>99%
Major Impurities 1-Methylcyclohexene, 3-Methylcyclohexene, residual acidTrace amounts of 1-Methylcyclohexene, unreacted starting material
Advantages Well-established, low-cost catalystHigh product purity, reusable catalyst, milder reaction conditions
Disadvantages Harsh acidic conditions, potential for side reactions and charring, difficult to remove all acidic residueHigher initial catalyst cost

For context, the purity of a commercially available, structurally related solvent, Cyclohexanol, is presented below.

Table 2: Typical Purity of Commercial Cyclohexanol

ParameterCommercial Cyclohexanol
Typical Purity ≥99%[1]
Common Impurities Cyclohexanone (B45756) (<0.1%), Water (<0.05%)[2]

Analytical Techniques for Purity Validation

A multi-faceted approach utilizing various analytical techniques is often employed for a comprehensive purity assessment. The most common and effective methods for analyzing this compound are Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

Table 3: Comparison of Analytical Techniques for Purity Validation

FeatureGas Chromatography (GC-FID)Quantitative NMR (qNMR)FTIR Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Signal intensity is directly proportional to the number of nuclei.[3][4]Absorption of infrared radiation by specific molecular vibrations.
Primary Use Separation and quantification of volatile impurities (e.g., isomers, residual solvents).Absolute purity determination and structural confirmation.[4]Functional group identification and detection of hydroxyl-containing impurities.
Limit of Detection pg/s range for FID.[5]Microgram range.[3]~1% for routine analysis.
Sample Requirement Small (µL), must be volatile.~5-10 mg dissolved in a deuterated solvent.Small amount, can be neat liquid.
Analysis Time 15-30 minutes per sample.5-15 minutes per sample.<5 minutes per sample.
Advantages High resolution for isomer separation.High precision and accuracy, no need for identical reference standards.[3]Fast, simple, and non-destructive.
Limitations Requires volatile and thermally stable compounds.Higher initial instrument cost, requires deuterated solvents.Not suitable for quantifying trace impurities.

Experimental Workflow for Purity Validation

A systematic workflow is essential for the accurate and reliable validation of synthesized this compound. The following diagram illustrates a typical experimental pathway.

G Experimental Workflow for Purity Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Assessment Acid Acid-Catalyzed Dehydration Distillation Fractional Distillation Acid->Distillation Clay Clay-Catalyzed Dehydration Clay->Distillation GC Gas Chromatography (GC-FID) Distillation->GC Impurity Profile qNMR Quantitative NMR (qNMR) Distillation->qNMR Absolute Purity FTIR FTIR Spectroscopy Distillation->FTIR Functional Group Confirmation Purity Purity > 99%? GC->Purity qNMR->Purity FTIR->Purity Pass Pass Purity->Pass Yes Fail Fail - Repurify Purity->Fail No

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Detailed Experimental Protocols

Gas Chromatography (GC-FID) Analysis

Objective: To separate and quantify volatile impurities, particularly isomers such as 1-methylcyclohexene and 3-methylcyclohexene.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for alcohol and hydrocarbon analysis (e.g., HP-5 or equivalent).

  • Autosampler or manual syringe injection.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethanol).

  • Instrument Setup:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 180°C.

      • Hold at 180°C for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify and integrate the peaks corresponding to this compound and any impurities. Calculate the relative percentage of each component based on the peak areas.

Quantitative ¹H-NMR (qNMR) Spectroscopy Analysis

Objective: To determine the absolute purity of the synthesized this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Objective: To confirm the presence of the hydroxyl functional group and the absence of significant impurities with distinct functional groups.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for liquid samples.

Procedure:

  • Sample Preparation: Place a drop of the neat liquid sample directly on the ATR crystal or between two salt plates.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Confirm the presence of a broad O-H stretching band around 3300-3400 cm⁻¹.

    • Confirm the presence of C-H stretching bands around 2850-2950 cm⁻¹.

    • Look for the absence of significant peaks that would indicate major impurities (e.g., a C=O stretch around 1700 cm⁻¹ which would indicate cyclohexanone impurity).

Conclusion

The validation of synthesized this compound purity is paramount for its effective use in research and development. This guide has demonstrated that a combination of analytical techniques provides the most comprehensive assessment of purity. Gas Chromatography is invaluable for resolving and quantifying isomeric impurities, while Quantitative NMR offers a highly accurate determination of absolute purity. FTIR serves as a rapid and straightforward method for functional group confirmation.

Furthermore, the choice of synthesis route has a clear impact on the final purity of this compound. The "green" synthesis approach using a clay catalyst offers a pathway to a higher purity product with a more favorable impurity profile compared to the traditional acid-catalyzed method. By carefully selecting the synthetic route and employing a robust analytical workflow, researchers can ensure the quality and reliability of their synthesized this compound.

References

Dehydration of 2-Methylcyclohexanol: A Comparative Analysis of E1 and E2 Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of elimination reactions is critical for predicting product outcomes and optimizing synthetic pathways. The dehydration of 2-methylcyclohexanol serves as a quintessential model for comparing the unimolecular (E1) and bimolecular (E2) elimination mechanisms. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed protocols.

The dehydration of this compound typically yields a mixture of two primary alkene products: the more substituted and thermodynamically stable 1-methylcyclohexene (the Saytzeff product), and the less substituted 3-methylcyclohexene (B1581247) (the Hofmann-like product). The ratio of these products is highly dependent on the reaction conditions, which dictate whether the reaction proceeds via an E1 or E2 mechanism.

Mechanistic Overview: E1 vs. E2 Pathways

The acid-catalyzed dehydration of secondary alcohols like this compound predominantly follows the E1 mechanism .[1] This is a two-step process initiated by the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water). The subsequent departure of water generates a secondary carbocation intermediate. This intermediate can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which strongly favors the formation of the trisubstituted 1-methylcyclohexene upon deprotonation.[2]

In contrast, the E2 mechanism is a concerted, one-step process that avoids the formation of a carbocation intermediate.[3] To facilitate this pathway for an alcohol, the poor hydroxyl leaving group must first be converted into a better one under non-acidic conditions that disfavor carbocation formation. A common method employs phosphorus oxychloride (POCl₃) and pyridine (B92270).[3] POCl₃ activates the hydroxyl group, and the non-nucleophilic base, pyridine, abstracts a proton in a single, concerted step to form the alkene. This pathway eliminates the possibility of carbocation rearrangements.

Comparative Product Distribution

The choice of mechanism has a profound impact on the resulting product distribution. Acid-catalyzed E1 dehydration consistently favors the more stable Saytzeff product, 1-methylcyclohexene. The E2 dehydration using POCl₃ and pyridine also typically yields the Saytzeff product as the major isomer, as pyridine is not a sterically hindered base.

Reaction ConditionMechanism1-Methylcyclohexene (%)3-Methylcyclohexene (%)Reference(s)
Sulfuric Acid (H₂SO₄) / HeatE1~82%~18%[4]
Phosphoric Acid (H₃PO₄) / HeatE1~75%~25%[5]
Phosphorus Oxychloride (POCl₃) / PyridineE2Major ProductMinor Product[3][6]

Note: Product ratios can vary based on specific reaction temperatures, times, and starting material isomer ratios (cis/trans).

Experimental Protocols

Protocol 1: E1 Dehydration with Phosphoric Acid

This procedure is adapted from standard organic chemistry laboratory experiments.[7][8]

Materials:

  • 25 mL round-bottom flask

  • Heating mantle with stirrer

  • Distillation apparatus (Hickman still or simple distillation setup)

  • This compound (mixture of cis and trans isomers)

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Boiling chips

Procedure:

  • Place a stir bar or boiling chips into a 25 mL round-bottom flask.

  • Add 5.0 mL of this compound to the flask.

  • Carefully add 1.5 mL of 85% phosphoric acid to the flask and swirl gently to mix the reagents.

  • Assemble a distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Heat the mixture to a gentle boil. The lower-boiling alkene products (boiling points ~104-110°C) will distill over as they are formed, driving the equilibrium toward the products.[2]

  • Continue distillation until no more distillate is collected, but do not distill to dryness.

  • Transfer the collected distillate to a separatory funnel or conical tube. Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride.

  • Decant the dried liquid product into a tared vial and determine the yield.

  • Analyze the product distribution using Gas Chromatography (GC).

Protocol 2: E2 Dehydration with Phosphorus Oxychloride and Pyridine

This is a general procedure for the E2 dehydration of secondary alcohols.

Materials:

  • Round-bottom flask with a stir bar

  • Ice bath

  • Reflux condenser

  • This compound

  • Anhydrous pyridine

  • Phosphorus oxychloride (POCl₃)

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve this compound in an excess of anhydrous pyridine. Cool the solution in an ice bath.

  • While stirring, slowly add POCl₃ (approximately 1.1 equivalents) dropwise to the cooled solution. The reaction is exothermic. Maintain the temperature at or near 0°C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture back to room temperature and pour it over crushed ice.

  • Extract the product with diethyl ether (2-3 times).

  • Combine the organic extracts and wash successively with dilute HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude alkene mixture.

  • Analyze the product distribution using Gas Chromatography (GC).

Visualizing the Mechanisms and Workflow

E1 Dehydration Pathway

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_rearrange Rearrangement cluster_step3 Step 3: Deprotonation A This compound B Protonated Alcohol (Good Leaving Group) A->B + H⁺ H H₃O⁺ C Secondary Carbocation B->C - H₂O D Tertiary Carbocation C->D 1,2-Hydride Shift P1 3-Methylcyclohexene C->P1 - H⁺ P2 1-Methylcyclohexene (Major Product) D->P2 - H⁺

Caption: The E1 mechanism involves a carbocation intermediate and potential rearrangement.

E2 Dehydration Pathway

E2_Mechanism cluster_step1 Step 1: Activation of -OH cluster_step2 Step 2: Concerted Elimination Alc This compound Int Chlorophosphate Ester (Good Leaving Group) Alc->Int + POCl₃ POCl3 POCl₃ TS Transition State Int->TS + Pyridine Prod 1-Methylcyclohexene + Pyridine-H⁺ + ⁻OPOCl₂ TS->Prod

Caption: The E2 mechanism is a single, concerted step avoiding rearrangements.

Experimental Workflow

Workflow A Combine Alcohol and Catalyst B Heat Mixture & Perform Distillation A->B C Collect Distillate (Alkene + Water) B->C D Wash with NaHCO₃ (Neutralize) C->D E Separate Organic Layer D->E F Dry with MgSO₄ E->F G Analyze by GC F->G

Caption: General experimental workflow for the dehydration of this compound.

Conclusion

The dehydration of this compound is a powerful illustration of the competition between E1 and E2 elimination pathways.

  • E1 reactions , promoted by strong acids and heat, proceed through a carbocation intermediate. This allows for rearrangements to form the most stable carbocation, leading predictably to the thermodynamically favored Saytzeff product, 1-methylcyclohexene, as the major component.

  • E2 reactions , facilitated by reagents like POCl₃ and pyridine, offer a milder, single-step alternative that avoids carbocation rearrangements. While this method also typically favors the Saytzeff product for this substrate, its true synthetic advantage lies in its predictability and control, preventing unwanted skeletal changes that can occur in E1 reactions with more complex alcohols.

For synthetic chemists, the choice between these methods depends on the substrate's susceptibility to rearrangement and the desired product distribution. The E1 pathway is often sufficient for simple alcohols, while the E2 method provides crucial control for more sensitive or complex molecules.

References

Unraveling the Reaction Mechanisms of 2-Methylcyclohexanol: A Comparative Guide to Experimental and Computational Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount. This guide provides an objective comparison of experimental and computational results for the acid-catalyzed dehydration of 2-Methylcyclohexanol, a classic model system for studying reaction pathways and product distributions.

The acid-catalyzed dehydration of this compound is a well-established reaction in organic chemistry, typically proceeding through an E1 elimination mechanism. This process involves the formation of a carbocation intermediate, which can then undergo rearrangement and deprotonation to yield a mixture of alkene products. The primary products observed experimentally are 1-methylcyclohexene, 3-methylcyclohexene, and to a lesser extent, methylenecyclohexane. This guide delves into the experimental data on product distribution and compares it with computational predictions regarding the stability of intermediates and products.

Experimental and Computational Data Comparison

The following tables summarize the quantitative data obtained from both experimental and computational studies on the dehydration of this compound.

Table 1: Experimental Product Distribution of this compound Dehydration
Product Relative Percentage (%)
1-Methylcyclohexene75 - 82
3-Methylcyclohexene17 - 25
MethylenecyclohexaneTrace amounts

Note: The experimental product distribution can vary depending on the specific reaction conditions, including the acid catalyst used (e.g., phosphoric acid or sulfuric acid) and the reaction temperature.

Table 2: Computational Insights into the this compound Dehydration Mechanism
Parameter Computational Prediction
Most Stable Reactant Conformer Equatorial methyl, axial hydroxyl
Carbocation Stability Tertiary carbocation is significantly more stable than the secondary carbocation.
Product Stability 1-Methylcyclohexene is the most thermodynamically stable alkene product.
Predicted Major Product (at thermodynamic equilibrium) >90% 1-Methylcyclohexene
1,2-Hydride Shift Barrier High

Computational results are based on semi-empirical molecular orbital calculations (PM3) and suggest that while the tertiary carbocation is more stable, the high barrier for the 1,2-hydride shift may lead to the major product forming directly from the secondary carbocation.[1]

Reaction Mechanism and Experimental Workflow

The acid-catalyzed dehydration of this compound follows a multi-step mechanism, which is initiated by the protonation of the hydroxyl group. This is followed by the loss of a water molecule to form a secondary carbocation. This carbocation can then either be deprotonated to form 1-methylcyclohexene or 3-methylcyclohexene, or it can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. The tertiary carbocation can then be deprotonated to yield 1-methylcyclohexene or methylenecyclohexane.

G cluster_0 Reaction Pathway Reactant This compound Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Product_1 1-Methylcyclohexene Secondary_Carbocation->Product_1 - H+ Product_2 3-Methylcyclohexene Secondary_Carbocation->Product_2 - H+ Tertiary_Carbocation->Product_1 - H+ Product_3 Methylenecyclohexane Tertiary_Carbocation->Product_3 - H+

Figure 1. Acid-catalyzed dehydration pathway of this compound.

The experimental workflow for this reaction typically involves heating the alcohol in the presence of a strong acid, followed by distillation of the alkene products. The collected distillate is then purified and analyzed.

G cluster_1 Experimental Workflow Start Start Mix Mix this compound with Acid Catalyst Start->Mix Heat Heat the Mixture (Distillation) Mix->Heat Collect Collect Alkene Products Heat->Collect Wash Wash with NaHCO3 and Water Collect->Wash Dry Dry with Anhydrous Salt Wash->Dry Analyze Analyze by Gas Chromatography (GC) Dry->Analyze End End Analyze->End

Figure 2. A typical experimental workflow for the dehydration of this compound.

Experimental Protocols

A representative experimental protocol for the acid-catalyzed dehydration of this compound is as follows:

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Separatory funnel

  • Gas chromatograph

Procedure:

  • To a round-bottom flask, add this compound and a few boiling chips.

  • Carefully add the acid catalyst (e.g., 85% phosphoric acid) to the flask.

  • Assemble the distillation apparatus and heat the mixture gently.

  • Collect the distillate, which is a mixture of the alkene products and water, in a receiving flask cooled in an ice bath. The distillation is typically continued until a certain volume of distillate is collected or no more product is distilling over.

  • Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the aqueous layer and then wash the organic layer with water.

  • Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., anhydrous calcium chloride) to remove any residual water.

  • Decant or filter the dried liquid into a clean, pre-weighed vial.

  • Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the different alkene isomers.

Conclusion

The acid-catalyzed dehydration of this compound serves as an excellent case study for comparing experimental results with computational predictions in the realm of reaction mechanisms. Experimental data consistently show that 1-methylcyclohexene is the major product, which aligns with Zaitsev's rule favoring the formation of the most substituted alkene. Computational studies support this observation by predicting that 1-methylcyclohexene is the most thermodynamically stable product.

However, a point of divergence and further investigation lies in the precise pathway to the major product. While the formation of a more stable tertiary carbocation via a 1,2-hydride shift is energetically favorable, computational models also suggest a high activation barrier for this rearrangement. This indicates that a significant portion of the major product, 1-methylcyclohexene, may be formed directly from the deprotonation of the initially formed secondary carbocation. This highlights the interplay between kinetic and thermodynamic control in determining the final product distribution. Future studies employing more advanced computational methods could provide a more quantitative picture of the potential energy surface, further refining our understanding of this fundamental organic reaction.

References

A Comparative Guide to the Efficiency of Drying Agents for Methylcyclohexene Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of water from organic solvents is a critical step in ensuring the success of many chemical reactions and the purity of final products. In the synthesis and purification of methylcyclohexene, an important intermediate in the pharmaceutical and fragrance industries, selecting an appropriate drying agent is paramount to prevent unwanted side reactions and ensure accurate quantification. This guide provides an objective comparison of the performance of three common drying agents—anhydrous magnesium sulfate (B86663) (MgSO₄), anhydrous calcium chloride (CaCl₂), and anhydrous sodium sulfate (Na₂SO₄)—supported by experimental data to aid in the selection of the most suitable desiccant.

Performance Comparison of Common Drying Agents

The efficiency of a drying agent is determined by its capacity (the amount of water it can absorb), its speed of action, and the residual water content it leaves in the solvent. While data specific to methylcyclohexene is limited, studies on toluene (B28343), a non-polar hydrocarbon with similar characteristics, provide a valuable benchmark for comparison.

Drying AgentChemical FormulaTypical FormSpeed of DryingDrying CapacityResidual Water in Toluene (ppm)Chemical Nature
Anhydrous Magnesium SulfateMgSO₄Fine PowderFastHighNot specified in cited studiesSlightly Acidic
Anhydrous Calcium ChlorideCaCl₂GranularMediumHigh~34 (as a pre-drier)[1]Neutral
Anhydrous Sodium SulfateNa₂SO₄Granular/PowderSlowHighNot effective for dissolved water[2]Neutral

Table 1: Comparison of key performance indicators for common drying agents. Data for residual water content is based on studies using toluene as the solvent.

Anhydrous magnesium sulfate is widely regarded as a rapid and efficient drying agent due to its high capacity for water absorption and its fine particle size, which provides a large surface area for interaction.[3][4] While specific quantitative data for residual water in toluene was not found in the primary literature reviewed, it is generally considered more effective than sodium sulfate.[3]

Anhydrous calcium chloride is also an effective drying agent, although it is not as fast as magnesium sulfate. It is often used as a pre-drier to remove the bulk of water from a solvent.[1]

Anhydrous sodium sulfate has a high total capacity for water but is slow and less efficient at removing dissolved water compared to other agents. Its primary utility lies in removing visible, dispersed water droplets from an organic solvent.[2]

Chemical Compatibility and Potential Side Reactions

Methylcyclohexene, as an alkene, is susceptible to acid-catalyzed reactions such as isomerization and polymerization.[5] This is a critical consideration when selecting a drying agent.

  • Anhydrous Magnesium Sulfate (MgSO₄): This drying agent is known to be slightly acidic.[1] This acidity, although weak, presents a potential risk of initiating the isomerization of 1-methylcyclohexene to other isomers or causing polymerization, especially with prolonged contact or at elevated temperatures.[5]

  • Anhydrous Calcium Chloride (CaCl₂) and Anhydrous Sodium Sulfate (Na₂SO₄): Both of these drying agents are neutral salts and are therefore less likely to induce acid-catalyzed side reactions with methylcyclohexene, making them safer choices from a chemical compatibility standpoint.

Experimental Protocols

To ensure accurate and reproducible results when purifying methylcyclohexene, the following experimental protocols are recommended.

Protocol 1: Drying Methylcyclohexene with an Anhydrous Salt
  • Initial Wash: If the methylcyclohexene has been in contact with an aqueous phase, first wash it with a saturated sodium chloride solution (brine) in a separatory funnel to remove the bulk of the dissolved water.

  • Separation: Allow the layers to separate completely and discard the lower aqueous layer.

  • Transfer: Transfer the organic layer containing the methylcyclohexene to a clean, dry Erlenmeyer flask.

  • Addition of Drying Agent: Add a small amount of the chosen anhydrous drying agent (e.g., anhydrous MgSO₄, CaCl₂, or Na₂SO₄) to the flask.

  • Agitation: Gently swirl the flask. If the drying agent clumps together, it indicates the presence of water, and more agent should be added in small portions until some of the powder remains free-flowing, indicating that the water has been absorbed.[3]

  • Contact Time: Allow the solvent to stand over the drying agent for a recommended period (e.g., 15-20 minutes for MgSO₄).[3]

  • Separation of Drying Agent:

    • For fine powders like MgSO₄, remove the drying agent by gravity filtration through a fluted filter paper.[3]

    • For granular agents like CaCl₂ or Na₂SO₄, the dried liquid can be carefully decanted.

  • Rinsing: Rinse the flask and the filtered drying agent with a small amount of fresh, dry solvent to recover any adsorbed product.[3]

Protocol 2: Determination of Residual Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents.[3]

  • Apparatus Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration vessel is scrupulously dry.

  • Titrant Standardization: Standardize the Karl Fischer reagent against a certified water standard.[3]

  • Sample Preparation: Accurately weigh or measure a known volume of the dried methylcyclohexene and inject it into the titration vessel.

  • Titration: Perform the titration until the endpoint is reached, which is typically detected electrochemically.[3]

  • Calculation: The instrument's software calculates the water content, usually expressed in parts per million (ppm).

  • Replicates: For accuracy, perform the titration in triplicate.[3]

Logical Workflow for Selecting a Drying Agent

The selection of an appropriate drying agent involves considering both efficiency and chemical compatibility. The following diagram illustrates a logical workflow for this process.

DryingAgentSelection cluster_compatibility Chemical Compatibility Check Start Start: Wet Methylcyclohexene Assess_Water Assess Water Content (Visible vs. Dissolved) Start->Assess_Water Choose_Agent Choose Drying Agent Assess_Water->Choose_Agent Dry_Solvent Dry Methylcyclohexene Choose_Agent->Dry_Solvent Check_Reactivity Consider Potential for Isomerization/Polymerization Choose_Agent->Check_Reactivity Analyze_Purity Analyze Purity & Water Content (e.g., GC, Karl Fischer) Dry_Solvent->Analyze_Purity End End: Purified Methylcyclohexene Analyze_Purity->End Check_Reactivity->Choose_Agent

Workflow for selecting a suitable drying agent.

Conclusion

The choice of a drying agent for the purification of methylcyclohexene requires a balance between drying efficiency and the potential for inducing unwanted side reactions.

  • Anhydrous Sodium Sulfate is a safe, neutral option suitable for removing visible water, but it is not effective for achieving very low residual water content.

  • Anhydrous Calcium Chloride offers a good balance of efficiency and safety, making it a reliable choice for general-purpose drying.

  • Anhydrous Magnesium Sulfate is a highly efficient and rapid drying agent. However, its slight acidity warrants caution. For reactions sensitive to trace amounts of acid, or when prolonged contact times are necessary, the use of a neutral drying agent is recommended. For applications where speed and a high degree of dryness are critical and the risk of acid-catalyzed side reactions is minimal, anhydrous magnesium sulfate is an excellent choice.

It is strongly recommended that researchers validate the chosen drying agent for their specific application and confirm the purity of the final product, including the absence of isomers, by appropriate analytical techniques such as gas chromatography. The residual water content should be quantified using Karl Fischer titration to ensure it meets the requirements of subsequent synthetic steps.

References

Dehydration of 2-Methylcyclohexanol and Cyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Comparison of Dehydration Rates

The acid-catalyzed dehydration of secondary alcohols, such as cyclohexanol (B46403) and 2-methylcyclohexanol, typically proceeds through an E1 (Elimination, Unimolecular) mechanism.[1] The rate-determining step of this mechanism is the formation of a carbocation intermediate.[1] Consequently, the rate of dehydration is directly related to the stability of this carbocation.

In the case of cyclohexanol , dehydration proceeds through a secondary carbocation intermediate. The This compound dehydration, however, can form a more stable tertiary carbocation intermediate after a 1,2-hydride shift from the initial secondary carbocation. This greater stability of the tertiary carbocation intermediate suggests that This compound is expected to undergo dehydration at a faster rate than cyclohexanol under the same acidic conditions.

Furthermore, the stereochemistry of this compound influences its dehydration rate. The cis-isomer of this compound has been reported to have a dehydration rate constant at least eight times greater than that of the trans-isomer.[2] One study also suggests that cis-2-methylcyclohexanol (B1584281) can preferentially react through an E2 (Elimination, Bimolecular) pathway, leading to a 2.5-fold higher activity compared to 4-methylcyclohexanol, which reacts via an E1 mechanism.[3]

FeatureThis compoundCyclohexanol
Carbocation Intermediate Stability Can form a more stable tertiary carbocation via rearrangement.[4]Forms a secondary carbocation.[5]
Expected Relative Rate Faster, due to the formation of a more stable carbocation intermediate.Slower
Influence of Stereochemistry The cis-isomer reacts significantly faster than the trans-isomer.[2]Not applicable.
Predominant Mechanism Primarily E1, with potential for E2 contribution, especially with the cis-isomer.[3][6]Primarily E1.[5]

Product Distribution

The dehydration of cyclohexanol yields a single primary product, cyclohexene (B86901) .[5]

In contrast, the dehydration of This compound results in a mixture of alkene isomers due to the possibility of proton removal from different adjacent carbon atoms and potential carbocation rearrangements. The major product is typically 1-methylcyclohexene , the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule.[7] Minor products include 3-methylcyclohexene and, in some cases, methylenecyclohexane .[4] The exact product ratio can be influenced by reaction conditions such as temperature and the choice of acid catalyst.

Reaction Mechanisms and Experimental Workflow

The acid-catalyzed dehydration of both alcohols follows a multi-step process, which can be visualized through the following diagrams.

Dehydration_Mechanisms cluster_cyclohexanol Cyclohexanol Dehydration cluster_2_methylcyclohexanol This compound Dehydration CycOH Cyclohexanol CycOH_H Protonated Cyclohexanol CycOH->CycOH_H + H+ Cyc_Carbocation Secondary Carbocation CycOH_H->Cyc_Carbocation - H2O (rate-determining) Cyclohexene Cyclohexene Cyc_Carbocation->Cyclohexene - H+ MeCycOH This compound MeCycOH_H Protonated Alcohol MeCycOH->MeCycOH_H + H+ Sec_Carbocation Secondary Carbocation MeCycOH_H->Sec_Carbocation - H2O Tert_Carbocation Tertiary Carbocation Sec_Carbocation->Tert_Carbocation 1,2-Hydride Shift Three_MeCyclohexene 3-Methylcyclohexene (Minor) Sec_Carbocation->Three_MeCyclohexene - H+ One_MeCyclohexene 1-Methylcyclohexene (Major) Tert_Carbocation->One_MeCyclohexene - H+

Caption: Reaction mechanisms for the dehydration of cyclohexanol and this compound.

A typical experimental workflow for the dehydration of these alcohols involves heating the alcohol with a strong acid catalyst and continuously removing the alkene products by distillation.

Experimental_Workflow Start Mix Alcohol and Acid Catalyst Heat Heat Reaction Mixture Start->Heat Distill Distill Alkene Product(s) Heat->Distill Wash Wash Distillate (e.g., with NaHCO3) Distill->Wash Dry Dry Organic Layer (e.g., with Na2SO4) Wash->Dry Analyze Analyze Product(s) (e.g., by GC) Dry->Analyze

Caption: General experimental workflow for alcohol dehydration.

Experimental Protocols

The following are generalized experimental protocols for the dehydration of cyclohexanol and this compound. Specific quantities and conditions may vary based on the scale of the reaction and available equipment.

Dehydration of Cyclohexanol

Materials:

  • Cyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Boiling chips

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride or sodium sulfate (B86663)

Procedure:

  • In a round-bottom flask, combine cyclohexanol and 85% phosphoric acid (a typical molar ratio is approximately 1:0.3 alcohol to acid). Add a few boiling chips.

  • Set up a simple distillation apparatus, ensuring the collection flask is cooled in an ice bath.

  • Heat the reaction mixture gently. The cyclohexene and water will co-distill.

  • Collect the distillate until the temperature of the distilling vapor starts to rise significantly above the boiling point of cyclohexene (83 °C) or until only a small amount of residue remains in the distilling flask.

  • Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium chloride solution to remove the majority of the water.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous calcium chloride or sodium sulfate).

  • Decant or filter the dried cyclohexene into a clean, dry, pre-weighed flask to determine the yield.

Dehydration of this compound

Materials:

  • This compound (can be a mixture of cis and trans isomers)

  • 85% Phosphoric acid (H₃PO₄) or 9 M Sulfuric acid (H₂SO₄)[8]

  • Boiling chips or magnetic stir bar

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound and the acid catalyst.[8] Add a boiling chip or a magnetic stir bar.

  • Assemble a fractional distillation apparatus, with the collection vessel cooled in an ice bath.

  • Heat the mixture to a gentle boil and collect the distillate. The boiling points of the product alkenes are in the range of 104-110 °C.[4]

  • Continue distillation until no more organic layer is observed in the distillate or the temperature in the distilling flask rises significantly.

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and then with saturated sodium chloride solution.[8]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[9]

  • Decant or filter the dried product mixture into a tared vial.

  • The product composition can be determined by gas chromatography (GC).[6]

Logical Relationship of Reactivity

The following diagram illustrates the logical flow for predicting the relative dehydration rates based on the stability of the carbocation intermediates.

Reactivity_Comparison Start Compare Dehydration Rates Mechanism Rate-Determining Step: Carbocation Formation (E1) Start->Mechanism Carbocation_Stability Carbocation Stability Mechanism->Carbocation_Stability Tertiary Tertiary Carbocation (from this compound) Carbocation_Stability->Tertiary Secondary Secondary Carbocation (from Cyclohexanol) Carbocation_Stability->Secondary Rate_Conclusion This compound dehydrates faster Tertiary->Rate_Conclusion More Stable Secondary->Rate_Conclusion Less Stable

Caption: Factors determining the relative dehydration rates.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylcyclohexanol Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2-Methylcyclohexanol isomers. The selection of an appropriate analytical method is critical for the accurate quantification of stereoisomers, which can exhibit different pharmacological and toxicological profiles. This document presents a cross-validation framework, including detailed experimental protocols and representative performance data to aid in method selection and validation.

Introduction to this compound Isomers

This compound possesses two chiral centers, resulting in four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These exist as two pairs of enantiomers, with the (1R,2R)/(1S,2S) pair being the trans diastereomers and the (1R,2S)/(1S,2R) pair being the cis diastereomers. The accurate quantification of each isomer is essential for stereoselective synthesis, metabolism studies, and quality control in pharmaceutical development.

Analytical Methodologies: A Comparative Overview

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of chiral compounds. The choice between these methods often depends on the volatility of the analyte, the complexity of the sample matrix, and the desired sensitivity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Chiral separation is achieved using capillary columns coated with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. Flame Ionization Detection (FID) is a common choice for quantification due to its robustness and wide linear range.

High-Performance Liquid Chromatography (HPLC): HPLC offers great versatility in column and mobile phase selection, making it applicable to a broader range of compounds. For chiral separations of alcohols, polysaccharide-based CSPs are frequently employed. Detection is typically performed using a UV detector, although this compound lacks a strong chromophore, which can present a challenge for sensitivity without derivatization.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol is based on the use of a cyclodextrin-based chiral stationary phase, which is effective for the separation of underivatized alcohol isomers.

  • Instrumentation: Agilent 7890A GC system with a Flame Ionization Detector (FID).

  • Column: β-DEX™ 225 (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 2°C/min to 150°C and hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Sample Preparation: Dilute the this compound isomer mixture in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to the desired concentration range for calibration.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol outlines a normal-phase HPLC method using a polysaccharide-based chiral stationary phase. As this compound has a weak UV chromophore, derivatization with a UV-active agent (e.g., benzoyl chloride) is often necessary to achieve sufficient sensitivity for quantification.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase: n-Hexane:Isopropanol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm (after derivatization with benzoyl chloride).

  • Injection Volume: 10 µL.

  • Sample Preparation (with Derivatization):

    • To a solution of the this compound isomer mixture in anhydrous pyridine, add benzoyl chloride.

    • Stir the reaction mixture at room temperature for several hours.

    • Quench the reaction with a small amount of water and extract the benzoyl esters with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

Data Presentation: Performance Comparison

The following table summarizes representative performance data for the GC-FID and HPLC-UV methods for the quantification of this compound isomers. This data is compiled from validation studies of similar chiral alcohol analyses and serves as a benchmark for what can be expected from these methods.

Performance ParameterChiral GC-FIDChiral HPLC-UV (with derivatization)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 97.5 - 103.2%98.1 - 102.5%
Precision (% RSD)
- Repeatability< 2.5%< 2.0%
- Intermediate Precision< 4.0%< 3.5%
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL~ 0.3 µg/mL

Mandatory Visualization

Cross-Validation Workflow Diagram

The following diagram illustrates the logical workflow for the cross-validation of the GC-FID and HPLC-UV analytical methods for this compound isomer quantification.

CrossValidationWorkflow cluster_method_development Method Development & Optimization cluster_validation Method Validation (ICH Q2(R1)) cluster_cross_validation Cross-Validation cluster_conclusion Conclusion GC_Dev GC-FID Method Development (Column, Temp Program, Flow Rate) GC_Val GC-FID Validation (Linearity, Accuracy, Precision, LOD/LOQ) GC_Dev->GC_Val HPLC_Dev HPLC-UV Method Development (Column, Mobile Phase, Derivatization) HPLC_Val HPLC-UV Validation (Linearity, Accuracy, Precision, LOD/LOQ) HPLC_Dev->HPLC_Val Sample_Prep Prepare Standard & QC Samples GC_Analysis Analyze Samples by GC-FID Sample_Prep->GC_Analysis HPLC_Analysis Analyze Samples by HPLC-UV Sample_Prep->HPLC_Analysis Data_Compare Compare Quantitative Results (Statistical Analysis) GC_Analysis->Data_Compare HPLC_Analysis->Data_Compare Conclusion Assess Method Equivalency & Select Appropriate Method Data_Compare->Conclusion

Caption: Cross-validation workflow for analytical methods.

Conclusion

Both chiral GC-FID and chiral HPLC-UV (with derivatization) are suitable methods for the quantification of this compound isomers.

  • GC-FID offers a simpler workflow as it does not require derivatization, making it a more direct and potentially faster method for routine analysis, provided the isomers are well-resolved.

  • HPLC-UV , with the inclusion of a derivatization step, can offer superior sensitivity (lower LOD and LOQ), which is advantageous for trace-level quantification. The wide availability of polysaccharide-based chiral stationary phases also provides a high probability of achieving successful separation.

The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and the availability of instrumentation. A thorough cross-validation, as outlined in this guide, is essential to ensure the reliability and comparability of data generated by different analytical methods.

Safety Operating Guide

Personal protective equipment for handling 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 2-Methylcyclohexanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Understanding the Hazards

This compound is a flammable liquid and vapor that can cause irritation to the skin, eyes, and respiratory tract.[1][2] It is harmful if inhaled or swallowed.[1][2][3] Chronic exposure may lead to liver damage.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
AppearanceColorless, viscous liquid[1]
Flash Point58 °C (136.4 °F)[1][4]
Boiling Point163 - 166 °C (325.4 - 330.8 °F)[4]
Lower Explosive Limit1.30 vol %[4]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield may be necessary where splashing is possible.[5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4] Nitrile gloves are a suitable option, offering good resistance to many solvents.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1][6] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Safe Handling and Storage Procedures

Operational Plan:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Have an eyewash station and safety shower readily accessible.[1][6]

    • Remove all sources of ignition from the work area, as this compound is flammable.[1][4] Use spark-proof tools and explosion-proof equipment.[1][4]

  • Handling:

    • Ground and bond containers when transferring the material to prevent static discharge.[4]

    • Avoid all personal contact, including inhalation of vapors.[7]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][6]

    • Keep containers tightly closed when not in use.[1][6]

    • Store in a designated flammables area.[1] Incompatible materials to avoid include strong oxidizing agents, acid chlorides, and acid anhydrides.[1][4]

Emergency and First Aid Procedures

Immediate response is critical in case of exposure.

Table 3: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical aid if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8][9]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and ensure safety.

Spill Response:

  • Evacuate and Isolate: For a small spill, remove all ignition sources. For a large spill, isolate the area for at least 50 meters (150 feet) in all directions.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][5] Do not use cellulose-based absorbents.[5]

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[5]

Disposal:

  • Dispose of the waste material at an approved waste disposal plant.[3][4] All waste disposal must be in accordance with local, state, and federal regulations.[7]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Spill & Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Eliminate Ignition Sources prep2->prep3 handle1 Wear Appropriate PPE prep3->handle1 handle2 Ground & Bond Containers handle1->handle2 handle3 Handle Under Fume Hood handle2->handle3 store1 Store in Cool, Dry, Ventilated Area handle3->store1 spill1 Contain Spill with Inert Material handle3->spill1 If Spill Occurs store2 Keep Container Tightly Closed store1->store2 store3 Store in Flammables Cabinet store2->store3 spill2 Collect with Non-Sparking Tools spill1->spill2 dispose1 Dispose as Hazardous Waste spill2->dispose1

Caption: This diagram outlines the key procedural steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclohexanol
Reactant of Route 2
2-Methylcyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.